3-(Bromomethyl)-3-fluorooxetane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-3-fluorooxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrFO/c5-1-4(6)2-7-3-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZVKJVPHVROMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623048 | |
| Record name | 3-(Bromomethyl)-3-fluorooxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865451-86-1 | |
| Record name | 3-(Bromomethyl)-3-fluorooxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865451-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-3-fluorooxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)-3-fluorooxetane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(Bromomethyl)-3-fluorooxetane, a valuable fluorinated building block in medicinal chemistry and drug discovery. The introduction of the 3-fluorooxetane moiety can significantly enhance the metabolic stability, membrane permeability, and binding affinity of bioactive molecules. This document details the synthetic pathway, provides experimental protocols for key reactions, and presents relevant physicochemical and spectral data.
Synthetic Pathway Overview
The most plausible synthetic route to this compound involves a two-step sequence starting from the commercially available or readily synthesized 3-oxetanone. The pathway consists of the following key transformations:
-
Synthesis of the Precursor: 3-Fluoro-3-(hydroxymethyl)oxetane: This intermediate is prepared from 3-oxetanone through a process that introduces both a fluorine atom and a hydroxymethyl group at the 3-position of the oxetane ring.
-
Bromination of 3-Fluoro-3-(hydroxymethyl)oxetane: The final product is obtained by the conversion of the primary alcohol in the precursor to a bromide.
Caption: Overall synthetic pathway for this compound.
Physicochemical and Spectral Data
A summary of the available physicochemical and spectral data for the key compounds in the synthesis is presented below.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 3-Oxetanone | 6704-31-0 | C₃H₄O₂ | 72.06 | 140 | 1.19 |
| 3-Fluoro-3-(hydroxymethyl)oxetane | 865451-85-0 | C₄H₇FO₂ | 106.10 | 137.5 ± 15.0 (Predicted) | 1.32 ± 0.1 (Predicted) |
| This compound | 865451-86-1 | C₄H₆BrFO | 168.99 | 149.6 ± 25.0 (Predicted)[1] | 1.66 ± 0.1 (Predicted)[1] |
Table 2: Spectral Data
| Compound | 1H NMR | 13C NMR | 19F NMR | Mass Spec. |
| 3-Oxetanone | 4.65 (s, 4H) | 75.2, 212.0 | - | - |
| 3-Fluoro-3-(hydroxymethyl)oxetane | Data not available | Data not available | Data not available | Data not available |
| This compound | 3.85 (d, J=10.4 Hz, 2H), 4.75 (d, J=6.4 Hz, 2H), 4.85 (d, J=6.4 Hz, 2H) | Data not available | -145.3 | Data not available |
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of this compound.
Synthesis of 3-Oxetanone
A high-yield synthesis of 3-oxetanone can be achieved from 1,3-dichloroacetone in a three-step process involving carbonyl protection, ring closure, and deprotection.
Experimental Workflow for 3-Oxetanone Synthesis
Caption: Workflow for the synthesis of 3-oxetanone.
Protocol:
-
Carbonyl Protection: 1,3-dichloroacetone is reacted with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid in toluene under reflux with a Dean-Stark apparatus to remove water. The product, 2,2-bis(chloromethyl)-1,3-dioxolane, is obtained after workup.
-
Ring Closure: The protected dichloro-intermediate is then subjected to an intramolecular Williamson ether synthesis. This is achieved by refluxing with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to form the spirocyclic intermediate.
-
Deprotection: The final step is the acidic hydrolysis of the ketal protecting group. The spirocyclic intermediate is heated in an aqueous solution containing a catalytic amount of a non-nucleophilic acid, such as phosphoric acid or hydrochloric acid. The 3-oxetanone product is then isolated by extraction and purified by distillation. A reported yield for this final step is 92%.
Synthesis of 3-Fluoro-3-(hydroxymethyl)oxetane
Bromination of 3-Fluoro-3-(hydroxymethyl)oxetane
The conversion of the primary alcohol of 3-fluoro-3-(hydroxymethyl)oxetane to the corresponding bromide can be effectively carried out using the Appel reaction, which is known for its mild conditions and high yields.[2][3]
Experimental Workflow for Bromination
Caption: Workflow for the bromination of 3-fluoro-3-(hydroxymethyl)oxetane.
Protocol (General Appel Reaction Procedure): [4][5]
-
Reaction Setup: To a solution of 3-fluoro-3-(hydroxymethyl)oxetane (1.0 eq) and triphenylphosphine (1.5 - 2.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, a solution of carbon tetrabromide (1.3 - 2.0 eq) in the same solvent is added dropwise.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is typically filtered to remove the precipitated triphenylphosphine oxide. The filtrate is then washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Safety Information
-
This compound: This compound should be handled with care. Assume it is a potential irritant and handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
-
Carbon Tetrabromide (CBr₄): Toxic and harmful. Handle with extreme caution in a fume hood.
-
Triphenylphosphine (PPh₃): Irritant. Avoid inhalation and contact with skin.
-
Phosphorus Tribromide (PBr₃) (Alternative Brominating Agent): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
This technical guide provides a framework for the synthesis of this compound. Researchers should consult the primary literature and perform appropriate risk assessments before undertaking any experimental work.
References
- 1. This compound [myskinrecipes.com]
- 2. Appel Reaction [organic-chemistry.org]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. 3-bromomethyl-3-fluorooxetane - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Chemical Properties of 3-(Bromomethyl)-3-fluorooxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-3-fluorooxetane is a halogenated derivative of oxetane, a four-membered cyclic ether. The presence of both a fluorine atom and a bromomethyl group on the strained oxetane ring imparts unique chemical properties, making it a valuable building block in medicinal chemistry and drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule, while the reactive bromomethyl group provides a convenient handle for introducing the 3-fluorooxetane moiety into larger, more complex structures through nucleophilic substitution reactions. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, along with proposed experimental protocols and logical workflows.
Core Chemical Properties
Quantitative data for this compound is primarily based on predictions and data from similar compounds due to a lack of extensive experimental studies in publicly available literature.
Table 1: General and Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 865451-86-1 | Chemical Abstract Service Registry Number |
| Molecular Formula | C₄H₆BrFO | - |
| Molecular Weight | 168.99 g/mol | Calculated |
| Boiling Point | 149.6 ± 25.0 °C | Predicted[1] |
| Density | 1.66 ± 0.1 g/cm³ | Predicted[1] |
| Appearance | Not specified | Likely a liquid at room temperature |
| Solubility | Not specified | Expected to be soluble in common organic solvents |
Reactivity and Stability
The chemical reactivity of this compound is dictated by two primary features: the strained oxetane ring and the reactive carbon-bromine bond.
-
Oxetane Ring Reactivity : The four-membered oxetane ring possesses significant ring strain (approximately 106 kJ/mol), making it susceptible to ring-opening reactions under certain conditions.[2] While more stable than the three-membered epoxide ring, the oxetane ring can be cleaved by strong acids, Lewis acids, and potent nucleophiles.[3][4][5] The reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon atom.
-
Bromomethyl Group Reactivity : The bromomethyl group is a classic electrophilic site, readily undergoing nucleophilic substitution (SN2) reactions. The bromine atom is a good leaving group, allowing for the facile introduction of a wide range of nucleophiles, such as amines, azides, thiols, and cyanides. This reactivity is central to its utility as a building block for incorporating the 3-fluorooxetane motif.
-
Stability : The compound is expected to be stable under standard laboratory conditions, though it should be stored away from strong acids and bases to prevent degradation. The presence of the electron-withdrawing fluorine atom may influence the reactivity of the oxetane ring and the bromomethyl group.
Proposed Synthesis and Experimental Protocols
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 3-Fluoro-3-(hydroxymethyl)oxetane (Hypothetical)
A potential route to the precursor, 3-fluoro-3-(hydroxymethyl)oxetane, could involve the fluorination of a suitable starting material, such as 3-hydroxy-3-(hydroxymethyl)oxetane, using a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST).
Step 2: Bromination of 3-Fluoro-3-(hydroxymethyl)oxetane (Proposed Protocol)
This proposed protocol is adapted from methods used for the bromination of similar alcohols.
Materials:
-
3-Fluoro-3-(hydroxymethyl)oxetane
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) (for an Appel reaction)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard laboratory glassware.
Procedure (using PBr₃):
-
Dissolve 3-fluoro-3-(hydroxymethyl)oxetane in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (approximately 0.33 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or flash column chromatography.
Spectroscopic Properties (Predicted)
Experimental spectroscopic data for this compound is not available. The following are predictions based on its chemical structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |
| ¹H NMR | |||
| -CH₂Br | ~3.5 - 3.8 | Doublet | ²J(H,F) |
| Oxetane -CH₂- | ~4.5 - 4.8 | Multiplet | |
| ¹³C NMR | |||
| -CH₂Br | ~35 - 40 | Doublet | ²J(C,F) |
| Quaternary C-F | ~90 - 100 | Doublet | ¹J(C,F) |
| Oxetane -CH₂- | ~75 - 80 | Doublet | ²J(C,F) |
Note: The predicted chemical shifts and coupling constants are estimates and may vary depending on the solvent and experimental conditions. A ¹⁹F NMR spectrum would also be characteristic, showing a single resonance with coupling to the adjacent protons and carbons.
Mass Spectrometry (Predicted)
In a mass spectrum, this compound would be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of a bromine radical (•Br) and potentially the opening of the oxetane ring.
Applications in Medicinal Chemistry
This compound is a valuable reagent for introducing the 3-fluorooxetane moiety into drug candidates. This structural motif can confer several advantageous properties:
-
Improved Metabolic Stability : The fluorine atom can block sites of metabolic oxidation, increasing the half-life of a drug.
-
Enhanced Binding Affinity : The polarity and hydrogen bond accepting capability of the oxetane oxygen can lead to stronger interactions with biological targets.[7]
-
Modified Physicochemical Properties : The introduction of the 3-fluorooxetane group can modulate lipophilicity and aqueous solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME) properties.
Typical Reaction Workflow in Drug Discovery
Caption: General workflow for incorporating the 3-fluorooxetane moiety.
Safety Information
A comprehensive Safety Data Sheet (SDS) for this compound should be consulted before handling. Based on the functional groups present, the following hazards can be anticipated:
-
Corrosive/Irritant : As an alkyl bromide, it is likely to be irritating to the skin, eyes, and respiratory system.
-
Lachrymator : Many brominated organic compounds are lachrymators.
-
Toxic : Alkylating agents can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Conclusion
This compound is a promising building block for medicinal chemistry, offering a means to introduce the beneficial 3-fluorooxetane moiety into novel drug candidates. While experimental data on its properties are scarce, predictions based on its structure and the chemistry of related compounds provide a solid foundation for its use in research and development. Further experimental investigation into its synthesis, reactivity, and spectroscopic properties is warranted to fully exploit its potential in drug discovery.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Oxetane - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Bromomethyl)-3-fluorooxetane (CAS Number: 865451-86-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Bromomethyl)-3-fluorooxetane, a valuable building block in medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical information for its use in research and development.
Chemical Identity and Properties
This compound is a halogenated oxetane derivative that has garnered significant interest in drug discovery programs. The presence of the fluorine atom and the strained oxetane ring imparts unique physicochemical properties to molecules that incorporate this moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 865451-86-1 | [1] |
| Molecular Formula | C₄H₆BrFO | [2] |
| Molecular Weight | 168.99 g/mol | [2] |
| Chemical Structure | ![]() | |
| IUPAC Name | This compound | |
| Predicted Boiling Point | 149.6 ± 25.0 °C | [2] |
| Predicted Density | 1.66 ± 0.1 g/cm³ | [2] |
| Storage Conditions | 2-8°C, sealed, dry, light-proof | [2] |
Table 2: Predicted Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | ~4.5 - 4.8 | Doublet of doublets | Oxetane ring protons adjacent to oxygen. |
| ~3.8 - 4.1 | Doublet of doublets | Bromomethyl protons. The electronegativity of the adjacent fluorine and the oxetane ring will cause a downfield shift.[3] | |
| ¹³C NMR | ~95 - 105 | Doublet (¹JCF) | Quaternary carbon bearing the fluorine and bromomethyl group. A large one-bond C-F coupling is expected.[4] |
| ~75 - 85 | Doublet (²JCF) | Methylene carbons of the oxetane ring. A smaller two-bond C-F coupling is expected. | |
| ~30 - 40 | Doublet (²JCF) | Bromomethyl carbon. | |
| ¹⁹F NMR | -150 to -180 | Multiplet | The chemical shift is referenced to CFCl₃. The exact shift will be influenced by the solvent and the substitution on the oxetane ring.[5][6] |
Synthesis and Experimental Protocols
The synthesis of this compound is not widely detailed in publicly available literature. However, a plausible and commonly employed synthetic strategy for 3,3-disubstituted oxetanes involves an intramolecular Williamson ether synthesis.[7][8][9] A likely precursor for this synthesis is 3-fluoro-3-(hydroxymethyl)oxetane (CAS 865451-85-0).[10]
Below is a representative experimental protocol for the synthesis of a bromomethyl-substituted oxetane, adapted from procedures for similar compounds.[11] This should be considered a general guideline and may require optimization for the specific target molecule.
Proposed Synthesis of this compound
The synthesis can be envisioned as a two-step process starting from a suitable precursor like 2-(bromomethyl)-2-fluoro-1,3-propanediol, or more likely, a bromination of 3-fluoro-3-(hydroxymethyl)oxetane.
Representative Experimental Protocol: Bromination of a Hydroxymethyl Oxetane
Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific substrate and safety considerations.
Materials:
-
3-Fluoro-3-(hydroxymethyl)oxetane
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-fluoro-3-(hydroxymethyl)oxetane (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of carbon tetrabromide (1.2 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.
Reactivity and Applications in Drug Discovery
This compound is primarily utilized as a versatile building block in medicinal chemistry for the introduction of the 3-fluorooxetane moiety into drug candidates.[2] The oxetane ring is a valuable isostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[7][9]
Key advantages of incorporating the 3-fluorooxetane motif include:
-
Improved Metabolic Stability: The C-F bond is highly stable, and the oxetane ring can block sites of metabolic oxidation.
-
Enhanced Solubility: The polar nature of the oxetane's ether oxygen can improve the aqueous solubility of a compound.
-
Modulation of Lipophilicity: The introduction of fluorine can significantly alter the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Increased Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.
The bromomethyl group serves as a reactive handle for nucleophilic substitution (Sₙ2) reactions, allowing for the facile coupling of the oxetane moiety to various scaffolds containing nucleophiles such as amines, alcohols, thiols, and carbanions.
Safety and Handling
A safety data sheet (SDS) for this compound indicates that it is for research and development use only.[1] As with all brominated organic compounds, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained oxetane ring and a fluorine atom offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. While detailed experimental data in the public domain is limited, the established chemistry of oxetanes provides a solid foundation for its synthesis and application in the development of novel therapeutics.
References
- 1. 3-bromomethyl-3-fluorooxetane - Safety Data Sheet [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. canbipharm.com [canbipharm.com]
- 11. benchchem.com [benchchem.com]
3-(Bromomethyl)-3-fluorooxetane molecular weight and formula
This document provides the core physicochemical properties of 3-(Bromomethyl)-3-fluorooxetane, a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] The introduction of the fluorinated oxetane moiety can enhance metabolic stability, membrane permeability, and binding affinity of active molecules.[1]
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₄H₆BrFO | [2] |
| Molecular Weight | 168.99 g/mol | [2][3] |
| CAS Number | 865451-86-1 | [2][3] |
Chemical Structure
dot graph { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [label="C", pos="0,1!", fontcolor="#202124"]; "C2" [label="C", pos="1,0!", fontcolor="#202124"]; "O" [label="O", pos="-1,0!", fontcolor="#EA4335"]; "C3" [label="C", pos="0,-1!", fontcolor="#202124"]; "C4" [label="C", pos="0,-2!", fontcolor="#202124"]; "Br" [label="Br", pos="1,-2!", fontcolor="#34A853"]; "F" [label="F", pos="-1,-1!", fontcolor="#4285F4"];
"C1" -- "C2" [color="#202124"]; "C2" -- "C3" [color="#202124"]; "C3" -- "O" [color="#202124"]; "O" -- "C1" [color="#202124"]; "C3" -- "C4" [color="#202124"]; "C4" -- "Br" [color="#202124"]; "C3" -- "F" [color="#202124"]; } } 2D structure of this compound.
References
Spectroscopic Profile of 3-(Bromomethyl)-3-fluorooxetane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel building block, 3-(Bromomethyl)-3-fluorooxetane. This compound is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorinated oxetane moiety. This document presents the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.
Introduction
This compound is a valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The incorporation of a 3-fluorooxetane ring can significantly impact a molecule's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity. Accurate and thorough spectroscopic characterization is crucial for confirming the structure and purity of this reagent and its subsequent derivatives. This guide serves as a reference for the expected spectroscopic signatures of this compound.
Spectroscopic Data
NMR Spectroscopy
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 4.8 - 4.6 | dm | JHF ≈ 20 Hz | -CH₂-O- (axial) |
| ~ 4.6 - 4.4 | dm | JHF ≈ 6 Hz | -CH₂-O- (equatorial) |
| ~ 3.8 - 3.6 | d | JHF ≈ 22 Hz | -CH₂-Br |
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 95 - 90 | d | JCF ≈ 250 Hz | C-F |
| ~ 78 - 74 | d | JCF ≈ 25 Hz | -CH₂-O- |
| ~ 35 - 30 | d | JCF ≈ 20 Hz | -CH₂-Br |
Table 3: Expected ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ -130 to -140 | m | - | -F |
Infrared (IR) Spectroscopy
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2980 - 2850 | Medium | C-H stretching |
| ~ 1150 - 1050 | Strong | C-F stretching |
| ~ 980 | Strong | Oxetane ring breathing |
| ~ 700 - 600 | Medium-Strong | C-Br stretching |
Mass Spectrometry (MS)
Table 5: Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 168/170 | Moderate | [M]⁺ (Molecular ion peak with Br isotopes) |
| 89 | High | [M - Br]⁺ |
| 71 | Moderate | [C₃H₄FO]⁺ |
| 57 | High | [C₃H₅O]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
Spectral Width: -10 to 220 ppm.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 64.
-
Spectral Width: -50 to -250 ppm (referenced to CFCl₃).
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are processed with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C and ¹⁹F) followed by a Fourier transform. Phase and baseline corrections are applied manually.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
A background spectrum of the clean salt plates is recorded prior to the sample scan.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct infusion. For GC-MS, a dilute solution in a volatile solvent like dichloromethane is injected.
-
Instrumentation: A mass spectrometer capable of electron ionization (EI) is used.
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40 - 400.
-
Scan Rate: 1 scan/second.
-
Source Temperature: 200 °C.
-
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for bromine-containing fragments.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide to the Reactivity of 3-(Bromomethyl)-3-fluorooxetane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Bromomethyl)-3-fluorooxetane is a key building block in medicinal chemistry, prized for its ability to introduce the 3-fluorooxetane moiety into potential drug candidates. This structural motif can significantly enhance physicochemical properties such as metabolic stability, aqueous solubility, and membrane permeability.[1] The reactivity of the primary bromide in this compound is central to its utility, proceeding primarily through a bimolecular nucleophilic substitution (SN2) mechanism. This guide provides a comprehensive overview of its reactivity with various nucleophiles, presenting available quantitative data, detailed experimental protocols, and logical workflows for key synthetic transformations.
Core Reaction Mechanism: Bimolecular Nucleophilic Substitution (SN2)
The reaction of this compound with nucleophiles is a classic example of an SN2 reaction. In this concerted, single-step process, the nucleophile attacks the electrophilic carbon atom of the bromomethyl group, leading to the simultaneous displacement of the bromide leaving group.
Key Characteristics:
-
Substrate: As a primary alkyl halide, this compound is sterically unhindered at the reaction center, favoring the SN2 pathway.
-
Nucleophile: A wide range of nucleophiles, including amines, thiols, azide, and phenolates, can be employed. The strength of the nucleophile will influence the reaction rate.
-
Leaving Group: The bromide ion (Br⁻) is an effective leaving group, facilitating the substitution reaction.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are typically used to enhance the reactivity of anionic nucleophiles.
-
Stereochemistry: As with all SN2 reactions, the substitution proceeds with an inversion of configuration at the electrophilic carbon.
Quantitative Data: Reactivity with Various Nucleophiles
While specific kinetic data for this compound is not widely published, the following tables summarize typical reaction conditions and yields for nucleophilic substitution reactions with analogous 3-(halomethyl)-3-substituted oxetanes. This data provides a comparative baseline for assessing reactivity.
Table 1: Reaction with N-Nucleophiles
| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Azide | 3-(Tosyloxymethyl)-3-methyloxetane | DMF | 85 | 24 | 85 | [2] |
| Various Amines | 3-Bromo-4-nitropyridine | N/A | ~150 | N/A | N/A | [3] |
Table 2: Reaction with O-Nucleophiles
| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Phenoxide | Activated Substrate | DMSO | N/A | N/A | N/A | [4] |
| Various Alcohols | 3-Aryl-3-hydroxyoxetane | Dichloromethane | N/A | N/A | Good | N/A |
Note: Data for O-nucleophiles with this compound is extrapolated from general Williamson ether synthesis principles and reactions with similar oxetane precursors.
Experimental Protocols
The following protocols are representative examples of nucleophilic substitution reactions involving 3-(halomethyl)-3-substituted oxetanes.
Synthesis of 3-(Azidomethyl)-3-methyloxetane
This protocol describes the synthesis of an azide-substituted oxetane from a tosylate precursor, which is mechanistically analogous to the reaction with a bromide.
Materials:
-
3-Methyl-3-(toluenesulfonyloxymethyl)oxetane
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Methylene chloride
Procedure:
-
In a reaction flask equipped with a stir bar, suspend 3-methyl-3-(toluenesulfonyloxymethyl)oxetane (1.0 eq) and sodium azide (1.1 eq) in DMF.[2]
-
Heat the flask to 85°C in an oil bath and maintain stirring for 24 hours.[2]
-
After 24 hours, cool the reaction mixture to ambient temperature.[2]
-
Pour the mixture into water and extract with methylene chloride (3x).[2]
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography, to obtain pure 3-(azidomethyl)-3-methyloxetane.
General Procedure for the Synthesis of 3,3-Disubstituted Oxetane Ethers
This procedure outlines a Brønsted acid-catalyzed etherification of a tertiary oxetane alcohol, demonstrating an alternative route to C-O bond formation at the 3-position.
Materials:
-
3-Aryl-3-hydroxyoxetane
-
Alcohol (e.g., methanol, ethanol)
-
Brønsted acid catalyst (e.g., p-toluenesulfonic acid)
-
Dichloromethane
Procedure:
-
Dissolve the 3-aryl-3-hydroxyoxetane in dichloromethane.
-
Add the desired alcohol to the solution.
-
Add a catalytic amount of a Brønsted acid.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to yield the crude ether.
-
Purify by column chromatography.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis of the starting material and its subsequent reaction with a nucleophile.
Synthesis of this compound Precursor
Caption: Workflow for the synthesis of a 3-(bromomethyl)oxetane precursor.
General Nucleophilic Substitution Workflow
Caption: A generalized experimental workflow for the SN2 reaction.
Conclusion
This compound is a versatile electrophile that readily undergoes SN2 reactions with a variety of nucleophiles. The stability of the oxetane ring under typical nucleophilic substitution conditions makes this an attractive method for the incorporation of the 3-fluorooxetane motif in drug discovery programs.[5][6] While further quantitative kinetic studies would be beneficial for a more precise comparison of nucleophile reactivity, the existing data and protocols confirm the reliability of this synthetic strategy. The workflows provided herein offer a clear visual guide for the planning and execution of these important transformations.
References
An In-depth Technical Guide on the Stability and Decomposition of 3-(Bromomethyl)-3-fluorooxetane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific experimental data on the stability and decomposition of 3-(Bromomethyl)-3-fluorooxetane is available in the public domain. This guide is a comprehensive overview based on the known chemistry of its functional groups and established principles of drug stability testing. The experimental protocols and decomposition pathways described herein are illustrative and should be adapted and verified through rigorous laboratory investigation.
Introduction
This compound is a key building block in medicinal chemistry, valued for the introduction of the 3-fluorooxetane moiety into drug candidates. This functional group can enhance metabolic stability, improve physicochemical properties, and modulate biological activity. However, the inherent reactivity of the bromomethyl group and the strained oxetane ring necessitates a thorough understanding of the compound's stability and decomposition profile to ensure the quality, safety, and efficacy of resulting pharmaceuticals. This technical guide provides a detailed examination of the potential stability challenges and decomposition pathways of this compound.
Physicochemical Properties and Recommended Storage
A summary of the key physicochemical properties and recommended storage conditions for this compound is presented in Table 1. Adherence to these storage conditions is crucial to minimize degradation.
Table 1: Physicochemical Properties and Recommended Storage of this compound
| Property | Value |
| Molecular Formula | C₄H₆BrFO |
| Molecular Weight | 168.99 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Approximately 149.6 °C (Predicted) |
| Storage Temperature | 2-8°C for short-term storage. For long-term storage, -20°C under an inert atmosphere is recommended.[1] |
| Handling Precautions | Store in a dry, cool, and well-ventilated place.[2] Keep container tightly closed and away from incompatible materials such as strong oxidizing agents and strong bases. |
Potential Decomposition Pathways
The structure of this compound contains two primary sites susceptible to degradation: the strained oxetane ring and the reactive bromomethyl group. The presence of a fluorine atom at the C3 position can also influence the reactivity of the oxetane ring.
Hydrolytic Degradation
Acid-Catalyzed Ring Opening: The oxetane ring is susceptible to ring-opening under acidic conditions.[3][4][5] Protonation of the oxetane oxygen is followed by nucleophilic attack by water, leading to the formation of a diol.
Solvolysis of the Bromomethyl Group: The carbon-bromine bond is polarized, making the methylene carbon electrophilic and susceptible to nucleophilic attack by water (hydrolysis) or other nucleophilic solvents. This results in the formation of the corresponding alcohol and hydrobromic acid.
The following diagram illustrates these potential hydrolytic degradation pathways.
Caption: Hypothetical hydrolytic decomposition of this compound.
Thermal Degradation
At elevated temperatures, homolytic cleavage of the C-Br bond is a likely decomposition pathway, generating a radical intermediate. This can lead to a variety of subsequent reactions, including dimerization and reaction with other molecules. The oxetane ring may also undergo thermal decomposition, although this typically requires higher temperatures.
Caption: Potential thermal decomposition via homolytic cleavage.
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6] The following are detailed, albeit hypothetical, experimental protocols for conducting such studies on this compound.
General Procedure
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). This stock solution is then subjected to the stress conditions outlined below. Samples are withdrawn at various time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method.
Hydrolytic Degradation Protocol
-
Acidic Conditions: The stock solution is mixed with an equal volume of 0.1 M HCl. The mixture is then stirred at room temperature and at an elevated temperature (e.g., 60°C).
-
Basic Conditions: The stock solution is mixed with an equal volume of 0.1 M NaOH. The mixture is then stirred at room temperature and at an elevated temperature (e.g., 60°C).
-
Neutral Conditions: The stock solution is mixed with an equal volume of purified water and heated to 60°C.
Oxidative Degradation Protocol
The stock solution is mixed with an equal volume of a 3% solution of hydrogen peroxide. The mixture is stirred at room temperature, protected from light.
Thermal Degradation Protocol
A sample of the solid compound is placed in a controlled temperature oven at a temperature below its boiling point (e.g., 80°C) for a specified period. A solution of the compound is also subjected to the same thermal stress.
Photolytic Degradation Protocol
A solution of the compound is exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark under the same conditions.
Quantitative Data Presentation
The results of forced degradation studies should be presented in a clear and concise tabular format to allow for easy comparison of the compound's stability under different stress conditions.
Table 2: Hypothetical Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 h | 60°C | 15% | 3-(Bromomethyl)-3-fluoropropane-1,3-diol |
| 0.1 M NaOH | 24 h | 60°C | 5% | 3-Fluoro-3-(hydroxymethyl)oxetane |
| Water | 48 h | 60°C | <2% | Trace amounts of 3-Fluoro-3-(hydroxymethyl)oxetane |
| 3% H₂O₂ | 24 h | RT | <1% | Not significant |
| Heat (Solid) | 7 days | 80°C | 8% | Dimerization products |
| Photolytic | 7 days | RT | <1% | Not significant |
Analytical Methodology for Stability Assessment
A validated stability-indicating analytical method is crucial for the accurate quantification of this compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector or a mass spectrometer (LC-MS) would be the method of choice.
Hypothetical HPLC Method Parameters
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or Mass Spectrometry (for identification of degradation products).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
The workflow for developing and validating a stability-indicating method is illustrated below.
Caption: Workflow for stability-indicating method development.
Conclusion
While this compound is a valuable synthetic intermediate, its inherent structural features suggest potential for degradation under various stress conditions. The primary routes of decomposition are likely to be acid-catalyzed ring-opening of the oxetane and nucleophilic substitution of the bromomethyl group. Rigorous forced degradation studies, coupled with a validated stability-indicating analytical method, are imperative to fully characterize the stability of this compound. The information presented in this guide provides a foundational framework for researchers and drug development professionals to design and execute appropriate stability studies, ensuring the quality and reliability of this important building block in pharmaceutical research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mild Intramolecular Ring Opening of Oxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 3-(Bromomethyl)-3-fluorooxetane
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document outlines a probable synthetic pathway for 3-(Bromomethyl)-3-fluorooxetane, a key intermediate in the development of fluorinated pharmaceuticals and agrochemicals. While a singular "first synthesis" publication is not readily identifiable in the surveyed literature, this guide constructs a chemically sound and referenced route based on established methodologies for the synthesis of analogous oxetane derivatives. The reactive bromomethyl group allows for straightforward coupling with nucleophiles, and the fluorinated oxetane moiety can enhance metabolic stability, membrane permeability, and binding affinity of active molecules.[1]
Physicochemical Properties
A summary of the known physical and chemical properties of the target compound and its immediate precursor is provided below.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 865451-86-1 | |
| Molecular Formula | C₄H₆BrFO | MySkinRecipes |
| Molecular Weight | 168.99 g/mol | MySkinRecipes |
| Boiling Point | 149.6 ± 25.0 °C (Predicted) | MySkinRecipes |
| Density | 1.66 ± 0.1 g/cm³ (Predicted) | MySkinRecipes |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, MS available | [2] |
Table 2: Physicochemical Data of 3-Fluoro-3-(hydroxymethyl)oxetane
| Property | Value | Source |
| CAS Number | 865451-85-0 | [3] |
| Molecular Formula | C₄H₇FO₂ | [3] |
| Molecular Weight | 106.10 g/mol | [3] |
| Boiling Point | 137.5 ± 15.0 °C (at 760 Torr) | [3] |
Proposed Synthetic Pathway
The synthesis of this compound is most logically achieved through a two-step process, beginning with the formation of the key intermediate, 3-Fluoro-3-(hydroxymethyl)oxetane, followed by the bromination of the primary alcohol.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 3-Fluoro-3-(hydroxymethyl)oxetane
The synthesis of 3,3-disubstituted oxetanes can be achieved from appropriately substituted dialkyl malonates.[4] This procedure outlines a plausible route to the key alcohol intermediate.
Step A: Reduction of Diethyl 2-((benzyloxy)methyl)-2-fluoromalonate to 2-((Benzyloxy)methyl)-2-fluoropropane-1,3-diol
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: A solution of diethyl 2-((benzyloxy)methyl)-2-fluoromalonate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0-2.5 equivalents) in anhydrous THF at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography.
Step B: Cyclization to 3-((Benzyloxy)methyl)-3-fluorooxetane
-
Tosylation: The diol from the previous step (1.0 equivalent) is dissolved in pyridine or dichloromethane, and p-toluenesulfonyl chloride (TsCl) (1.0-1.1 equivalents) is added portion-wise at 0 °C. The reaction is stirred at room temperature until the mono-tosylated intermediate is formed (monitored by TLC).
-
Cyclization: Without isolating the tosylate, the reaction mixture is treated with a strong base such as sodium hydride (NaH) (1.1-1.2 equivalents) to induce intramolecular Williamson ether synthesis, forming the oxetane ring.[4]
-
Purification: The reaction is quenched, extracted with an organic solvent, washed, dried, and concentrated. The product is purified by column chromatography.
Step C: Deprotection to 3-Fluoro-3-(hydroxymethyl)oxetane
-
Hydrogenolysis: The protected oxetane is dissolved in a suitable solvent like ethanol or ethyl acetate. Palladium on carbon (Pd/C, 10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere until the debenzylation is complete.
-
Isolation: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 3-Fluoro-3-(hydroxymethyl)oxetane.
Part 2: Bromination of 3-Fluoro-3-(hydroxymethyl)oxetane
The conversion of the primary alcohol to the corresponding bromide can be accomplished via several methods. The Appel reaction is a common and effective choice.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-Fluoro-3-(hydroxymethyl)oxetane (1.0 equivalent) and anhydrous dichloromethane.
-
Reagent Addition: Add triphenylphosphine (PPh₃) (1.5 equivalents) and carbon tetrabromide (CBr₄) (1.3 equivalents) to the cooled solution (0 °C).[5]
-
Reaction: The resulting mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.[5] The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the pure this compound.[5] The byproduct, triphenylphosphine oxide, can be challenging to remove but may be precipitated out with a non-polar solvent or by forming a complex with zinc chloride.[5]
An alternative to the Appel reaction is the use of phosphorus tribromide (PBr₃). This reaction also typically proceeds with inversion of configuration via an Sₙ2 mechanism and is effective for primary and secondary alcohols.[6][7]
Workflow and Relationship Diagrams
Caption: Key experimental workflows for the synthesis of the target compound.
Caption: Logical relationship from starting materials to final application.
References
- 1. This compound [myskinrecipes.com]
- 2. 3-bromomethyl-3-fluorooxetane(865451-86-1) 1H NMR spectrum [chemicalbook.com]
- 3. canbipharm.com [canbipharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
In-Depth Technical Guide to the Physical Properties of 3-(Bromomethyl)-3-fluorooxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-3-fluorooxetane is a niche yet increasingly important building block in medicinal chemistry and drug discovery. Its rigid four-membered oxetane core, substituted with both a fluorine atom and a reactive bromomethyl group, offers a unique combination of properties that can be leveraged to enhance the pharmacological profiles of drug candidates. The fluorine atom can improve metabolic stability, binding affinity, and membrane permeability, while the bromomethyl group provides a convenient handle for further chemical modification. This guide provides a comprehensive overview of the known physical properties of this compound, along with detailed experimental protocols for their determination and a plausible synthetic route.
Core Physical Properties
Quantitative data for the physical properties of this compound are not extensively reported in peer-reviewed literature and often rely on predictions from computational models. The following table summarizes the available data.
| Physical Property | Value | Source |
| Molecular Formula | C₄H₆BrFO | - |
| Molecular Weight | 168.99 g/mol | - |
| Boiling Point | 149.6 ± 25.0 °C (Predicted) | |
| Density | 1.66 ± 0.1 g/cm³ (Predicted) | |
| Melting Point | Not available | |
| Refractive Index | Not available | |
| CAS Number | 865451-86-1 |
Synthesis of this compound
A likely synthetic pathway to this compound involves the bromination of its corresponding alcohol precursor, 3-fluoro-3-(hydroxymethyl)oxetane.
Experimental Workflow: Synthesis
Caption: Proposed synthesis workflow for this compound.
Detailed Synthetic Protocol (Proposed)
This protocol is based on standard procedures for the bromination of primary alcohols using phosphorus tribromide (PBr₃)[1][2][3].
Materials:
-
3-Fluoro-3-(hydroxymethyl)oxetane
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane (CH₂Cl₂)
-
Pyridine (optional, as a weak base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-3-(hydroxymethyl)oxetane in anhydrous diethyl ether or dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (approximately 0.33 equivalents per equivalent of alcohol) to the stirred solution via a dropping funnel. If pyridine is used, it can be added to the reaction mixture prior to the PBr₃ addition.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.
Experimental Protocols for Physical Property Determination
The following are detailed, generalized protocols for determining the key physical properties of this compound.
Boiling Point Determination (Microscale Method)[5][6][7][8][9]
This method is suitable for small quantities of liquid.
Apparatus:
-
Melting point apparatus
-
Capillary tube (sealed at one end)
-
Small, thin-walled glass tube (e.g., a piece of a sealed melting point tube) to act as an inverted bell
Procedure:
-
Sample Preparation: Add a small amount of this compound to the capillary tube. Insert the small, inverted glass tube into the capillary tube, open end down.
-
Heating: Place the capillary tube assembly in the melting point apparatus. Heat the sample relatively quickly to about 15-20 °C below the expected boiling point.
-
Observation: Decrease the heating rate to about 2 °C per minute. Observe the inverted bell. A stream of bubbles will emerge as the liquid approaches its boiling point.
-
Determination: The boiling point is the temperature at which a continuous stream of bubbles emerges from the inverted bell. Alternatively, after a rapid stream of bubbles is observed, turn off the heat. The boiling point is the temperature at which the liquid re-enters the inverted bell.
Density Measurement (Pycnometer Method)[10][11][12][13][14]
A pycnometer is a flask with a specific, accurately known volume.
Apparatus:
-
Pycnometer with a stoppered capillary
-
Analytical balance
-
Thermostat or water bath
Procedure:
-
Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh Empty: Accurately weigh the empty, dry pycnometer.
-
Fill with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.
-
Equilibrate Temperature: Place the filled pycnometer in a thermostat or water bath at a constant, known temperature (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.
-
Weigh Filled: Carefully dry the outside of the pycnometer and weigh it.
-
Calibrate with Water: Repeat steps 3-5 using distilled water, for which the density at the given temperature is known.
-
Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = (m_sample / m_water) * ρ_water where m_sample is the mass of the sample, m_water is the mass of the water, and ρ_water is the known density of water at the measurement temperature.
Melting Point Determination (Capillary Method)[1][15][16][17][18]
This protocol assumes the compound is a solid at room temperature. If it is a low-melting solid, the sample should be cooled before introduction into the capillary.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
Procedure:
-
Sample Preparation: Finely powder a small amount of the solid sample. Tap the open end of a capillary tube into the powder to introduce a small amount of the solid.
-
Packing: Invert the tube and tap it gently to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
Heating: Place the capillary tube in the melting point apparatus. Heat rapidly to about 15-20 °C below the expected melting point.
-
Observation: Decrease the heating rate to 1-2 °C per minute.
-
Determination: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.
Refractive Index Measurement (Abbe Refractometer)[19][20][21][22][23]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
Procedure:
-
Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Temperature Control: Ensure the refractometer prisms are at a constant, known temperature (e.g., 20 °C) by circulating water from the water bath.
-
Sample Application: Place a few drops of this compound onto the lower prism of the refractometer.
-
Measurement: Close the prisms and adjust the light source and eyepiece until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Reading: Read the refractive index value from the scale. Take multiple readings and average them for accuracy.
Logical Relationships in Synthesis
The synthesis of this compound is logically dependent on the availability of its precursor and the successful execution of a standard organic transformation.
Caption: Logical flow for the successful synthesis of the target compound.
References
In-Depth Technical Guide: 3-(Bromomethyl)-3-fluorooxetane Safety Data Sheet (SDS)
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile of chemical reagents is paramount. This guide provides an in-depth analysis of the Safety Data Sheet (SDS) for 3-(Bromomethyl)-3-fluorooxetane, a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] The inclusion of fluorinated oxetane moieties can enhance metabolic stability, membrane permeability, and binding affinity in active molecules.[1]
Chemical Identification
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 865451-86-1[2] |
| Molecular Formula | C₄H₆BrFO[3] |
| Molecular Weight | 168.99 g/mol [3][4] |
| SMILES | C1C(CO1)(CBr)F[4] |
| Synonyms | 3-bromomethyl-3-fluorooxetane[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are outlined below.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H332: Harmful if inhaled.[4]
Signal Word: Danger[4]
Pictograms:
First-Aid Measures
Detailed first-aid protocols are crucial for immediate and effective response to exposure.
| Exposure Route | First-Aid Protocol |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
| Inhalation | If fumes, aerosols, or combustion products are inhaled, remove the person from the contaminated area to fresh air. Other measures are usually unnecessary.[5] |
| Skin Contact | If skin or hair contact occurs, flush skin and hair with running water and soap if available. Seek medical attention in the event of irritation.[5] |
| Eye Contact | If this product comes in contact with the eyes, wash out immediately with fresh running water. Ensure complete irrigation of the eye by keeping eyelids apart and away from the eye and moving the eyelids by occasionally lifting the upper and lower lids. Seek medical attention without delay; if pain persists or recurs, seek medical attention. Removal of contact lenses after an eye injury should only be undertaken by skilled personnel.[5] |
Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
| Aspect | Protocol |
| Handling | Handling should be done in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam.[2] |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart from incompatible materials. Recommended storage temperature is 2-8°C.[2][4] |
Physical and Chemical Properties
| Property | Value |
| Appearance | No data available |
| Odor | No data available |
| Boiling Point | No data available |
| Melting Point | No data available |
| Flash Point | No data available |
| Density | No data available |
| Solubility | No data available |
Exposure Controls and Personal Protection
To ensure the safety of personnel, appropriate exposure controls and personal protective equipment (PPE) must be utilized.
| Control Parameter | Recommendation |
| Engineering Controls | Use only outdoors or in a well-ventilated area.[5] |
| Eye/Face Protection | Wear safety glasses with side-shields, chemical goggles, or a face shield.[5] |
| Skin Protection | Wear protective gloves and clothing.[5] |
| Respiratory Protection | If ventilation is inadequate, use a suitable respirator.[6] |
Experimental Protocols
Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available in the searched SDS documents. The hazard classifications are based on data from similar compounds or computational toxicology models. For specific experimental designs, researchers should refer to standard OECD or EPA guidelines for acute oral, dermal, and inhalation toxicity studies, as well as skin and eye irritation tests.
Visualizations
Hazard Response Workflow
The following diagram illustrates a logical workflow for responding to a potential exposure to this compound.
Caption: Hazard Response Workflow for this compound Exposure.
Personal Protective Equipment (PPE) Logic
This diagram outlines the decision-making process for selecting appropriate PPE when handling the compound.
Caption: PPE Selection Logic for Handling this compound.
References
Commercial Sourcing and Technical Data for 3-(Bromomethyl)-3-fluorooxetane
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the timely acquisition of high-quality, well-characterized building blocks is paramount. 3-(Bromomethyl)-3-fluorooxetane, a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals, is valued for its ability to introduce fluorinated oxetane moieties.[1] This strategic incorporation can enhance metabolic stability, membrane permeability, and binding affinity of active pharmaceutical ingredients. This guide provides an in-depth overview of the commercial suppliers of this compound (CAS No. 865451-86-1), along with available technical data to aid in its procurement and application.
Supplier and Specification Overview
A number of chemical suppliers offer this compound, typically synthesized for research and development purposes. The compound is identifiable by its CAS number 865451-86-1. While purity levels are generally high, it is crucial for researchers to obtain lot-specific certificates of analysis to confirm identity and purity before use. The following table summarizes the publicly available data from various commercial suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| Capot Chemical | 865451-86-1 | C4H6BrFO | 168.99 | Not specified | Not specified |
| Covethouse | 865451-86-1 | C4H6BrFO | 168.99 | Not specified | Sealed in dry, 2-8°C[2] |
| Aribo Biotechnology | 865451-86-1 | C4H6BrFO | 168.9922 | 97.00% | Not specified |
| Apollo Scientific | 865451-86-1 | Not specified | Not specified | Not specified | Not specified |
| Aaron-chem | 865451-86-1 | C4H6BrFO | 168.9922 | Not specified | Not specified |
| MySkinRecipes | 865451-86-1 | Not specified | Not specified | 97% | Not specified |
| BIOFOUNT | 865451-86-1 | C4H6OFBr | 168.99 | Not specified | -4℃ (1-2 weeks), -20℃ (1-2 years)[3] |
Experimental Protocols and Characterization
Detailed experimental protocols for the synthesis of this compound are proprietary to the commercial suppliers. However, the general synthetic strategies for similar fluorinated oxetanes have been reported in scientific literature. These methods often involve multi-step sequences starting from commercially available precursors.
For quality control and characterization, suppliers typically provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). Analytical techniques commonly employed for the characterization of such compounds include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are essential to confirm the chemical structure and the presence of the fluorine atom.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
BIOFOUNT explicitly mentions the availability of NMR, CoA, HPLC, and MSDS for their product, indicating a robust quality control process.[3] Researchers are strongly advised to request and review these documents from their chosen supplier prior to purchase and use.
Sourcing and Quality Control Workflow
The following diagram illustrates a recommended workflow for sourcing and ensuring the quality of this compound for research and development purposes.
This workflow emphasizes the importance of verifying the quality of the procured material in-house before its integration into critical experiments, thereby ensuring the reliability and reproducibility of research outcomes.
References
An In-depth Technical Guide to 3-(Bromomethyl)-3-fluorooxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-3-fluorooxetane is a key building block in medicinal chemistry, valued for its role in the synthesis of innovative therapeutic agents. The incorporation of the fluorinated oxetane moiety into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity.[1][2] The presence of a reactive bromomethyl group provides a versatile handle for synthetic transformations, allowing for the facile introduction of this desirable structural motif into a wide array of complex molecules.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and analytical characterization of this compound.
Physicochemical Properties
While experimentally determined physicochemical data for this compound is limited in the public domain, predicted values offer valuable insights for handling and reaction planning.
| Property | Value | Source |
| CAS Number | 865451-86-1 | [2] |
| Molecular Formula | C₄H₆BrFO | [2] |
| Molecular Weight | 168.99 g/mol | [2] |
| Boiling Point (Predicted) | 149.6 ± 25.0 °C | [3] |
| Density (Predicted) | 1.66 ± 0.1 g/cm³ | [3] |
Storage and Handling: this compound should be stored at 2-8°C in a sealed, dry, and light-proof container.[3]
Synthesis
Proposed Synthetic Pathway: Intramolecular Williamson Ether Synthesis
The synthesis of this compound would likely proceed from a suitable precursor, such as 2-(bromomethyl)-2-fluoro-1,3-propanediol. The reaction involves the deprotonation of one of the hydroxyl groups by a strong base to form an alkoxide, which then undergoes an intramolecular nucleophilic substitution (SN2) to displace the bromide, forming the strained four-membered oxetane ring.
DOT Diagram: Proposed Synthesis of this compound
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical adaptation for the synthesis of this compound and should be approached with appropriate caution and optimization.
Materials:
-
2-(Bromomethyl)-2-fluoro-1,3-propanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Solvent Addition: Add anhydrous THF to create a slurry.
-
Addition of Starting Material: Dissolve 2-(bromomethyl)-2-fluoro-1,3-propanediol (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent (e.g., dichloromethane or diethyl ether). Shake and separate the layers.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
DOT Diagram: Experimental Workflow
Caption: General experimental workflow for the synthesis.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. Commercial suppliers indicate the availability of ¹H NMR, IR, and MS spectra.[4] Researchers should expect the following characteristic signals:
¹H NMR: The spectrum would likely show signals corresponding to the methylene protons of the bromomethyl group and the oxetane ring. The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR: The spectrum would display four distinct carbon signals. The carbon atom attached to the fluorine would show a characteristic large one-bond C-F coupling constant.
IR Spectroscopy: The spectrum would be expected to show characteristic C-H stretching and bending vibrations, as well as C-O-C stretching of the ether linkage and C-Br stretching vibrations.
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom and fragments corresponding to the oxetane ring.
Applications in Drug Discovery
The this compound scaffold is a valuable tool for medicinal chemists. The oxetane ring can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and reduced lipophilicity.[4] The fluorine atom can further enhance metabolic stability by blocking sites of oxidation and can also modulate the pKa of nearby functional groups, potentially improving drug-target interactions. The bromomethyl group allows for the straightforward covalent attachment of this valuable moiety to a variety of nucleophilic scaffolds, enabling the exploration of new chemical space in drug discovery programs.[1]
DOT Diagram: Role in Drug Discovery
Caption: Application of the title compound in drug discovery.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. While detailed, publicly available synthetic and analytical data is currently sparse, its potential in medicinal chemistry is significant. The proposed synthetic route, based on established methodologies, provides a starting point for researchers to access this important compound. Further investigation and publication of detailed experimental procedures and characterization data will undoubtedly accelerate its application in the development of next-generation pharmaceuticals.
References
Methodological & Application
Application Notes and Protocols for 3-(Bromomethyl)-3-fluorooxetane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(bromomethyl)-3-fluorooxetane as a valuable building block in medicinal chemistry. The unique properties of the 3-fluoro-oxetane motif can be leveraged to enhance the pharmacological profiles of drug candidates.
Introduction
The incorporation of fluorine and oxetane moieties into small molecules is a well-established strategy in modern drug discovery to modulate key physicochemical and pharmacokinetic properties. This compound serves as a versatile reagent for introducing the 3-fluoro-3-methyloxetane group, which can act as a bioisosteric replacement for common functional groups, leading to improved metabolic stability, aqueous solubility, and target-binding affinity. The reactive bromomethyl group allows for straightforward derivatization through nucleophilic substitution reactions with a wide range of amines, phenols, and thiols.
Key Applications in Medicinal Chemistry
The 3-fluoro-3-methyloxetane moiety, introduced via this compound, offers several advantages in drug design:
-
Bioisosteric Replacement: It can serve as a suitable bioisostere for sterically demanding groups like gem-dimethyl or tert-butyl, or for polar groups like carbonyls. This substitution can lead to improved potency and selectivity while favorably modulating physicochemical properties.
-
Improvement of Physicochemical Properties: The inherent polarity of the oxetane ring and the presence of fluorine can enhance aqueous solubility and reduce lipophilicity (LogP), which are crucial for favorable oral bioavailability.
-
Enhanced Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation, and its introduction can block metabolically labile sites within a drug candidate, thereby increasing its half-life.
-
Modulation of pKa: The electron-withdrawing nature of the 3-fluoro-oxetane moiety can influence the basicity (pKa) of nearby amino groups, which can be beneficial for optimizing target engagement and reducing off-target effects.
Data Presentation
Antimicrobial Activity of Quinolone Derivatives Incorporating a 3-Fluoro-3-(phenoxymethyl)oxetane Moiety
A series of novel quinoline derivatives featuring a 3-fluoro-3-(phenoxymethyl)oxetane scaffold have been synthesized and evaluated for their antimycobacterial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis H37Rv and other microbial strains.[1][2]
| Compound ID | R (Substitution on Benzyloxy Group) | M. tuberculosis H37Rv MIC (µM) | P. mirabilis MIC (µM) | B. subtilis MIC (µM) | A. niger MIC (µM) |
| 9a | H | 57.73 | 31.25 | 31.25 | 31.25 |
| 9b | 4-Br | 14.08 | 62.5 | >100 | 62.5 |
| 9c | 4-Cl | 27.24 | >100 | >100 | >100 |
| 9d | 4-CH₃ | 55.40 | 31.25 | 62.5 | 31.25 |
| 9e | 2-CN | 26.33 | 31.25 | >100 | 31.25 |
| 9f | 3,5-di-F | 25.40 | 31.25 | >100 | 31.25 |
| Pyrazinamide | (Standard) | 27.94 | - | - | - |
| Streptomycin | (Standard) | - | <15.62 | <15.62 | - |
| Nystatin | (Standard) | - | - | - | <15.62 |
Experimental Protocols
The following protocols provide general methodologies for the functionalization of this compound with various nucleophiles. These are representative procedures and may require optimization for specific substrates.
Protocol 1: Synthesis of 3-((Aryloxy)methyl)-3-fluorooxetanes
This protocol describes the Williamson ether synthesis between this compound and a substituted phenol.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-bromophenol)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-((aryloxy)methyl)-3-fluorooxetane.
Protocol 2: Synthesis of 3-((Alkylamino)methyl)-3-fluorooxetanes
This protocol outlines the nucleophilic substitution reaction between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic base like Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine (1.2 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add this compound (1.0 eq) to the suspension.
-
Stir the reaction at room temperature or heat to 50 °C, monitoring by TLC.
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-((alkylamino)methyl)-3-fluorooxetane.
Protocol 3: Synthesis of 3-((Arylthio)methyl)-3-fluorooxetanes
This protocol describes the formation of a thioether linkage by reacting this compound with a substituted thiol.
Materials:
-
This compound
-
Substituted thiol (e.g., thiophenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the substituted thiol (1.1 eq) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-((arylthio)methyl)-3-fluorooxetane.
Visualizations
Experimental Workflow for Nucleophilic Substitution
Caption: General workflow for the synthesis of 3-fluoro-3-substituted oxetane derivatives.
Bioisosteric Replacement Strategy
References
Application Notes and Protocols for 3-(Bromomethyl)-3-fluorooxetane in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-3-fluorooxetane is a valuable building block in medicinal chemistry, enabling the introduction of the 3-fluorooxetane moiety into drug candidates. This structural motif is of significant interest as it can enhance key physicochemical and pharmacokinetic properties of molecules, such as metabolic stability, membrane permeability, and binding affinity.[1][2] The presence of both a fluorine atom and a reactive bromomethyl group provides a unique combination of properties, making it a versatile tool for lead optimization and the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and oncology.[2]
The oxetane ring serves as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl groups. The addition of a fluorine atom can further modulate properties such as pKa and lipophilicity, offering a strategy to fine-tune the characteristics of a drug candidate. This document provides detailed application notes and experimental protocols for the use of this compound in nucleophilic substitution reactions, a common strategy for its incorporation into lead compounds.
Key Applications in Drug Discovery
The primary application of this compound lies in its use as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine atom and the oxetane ring enhances the reactivity of the bromomethyl group towards a variety of nucleophiles.
Workflow for Incorporating the 3-Fluorooxetane Moiety:
Caption: General workflow for utilizing this compound in drug discovery.
Experimental Protocols
The following protocols are generalized procedures for the reaction of this compound with common nucleophiles. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Reaction with Amine Nucleophiles (N-Alkylation)
This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding N-alkylated product.
Reaction Scheme:
R¹R²NH + Br-CH₂-(C₃H₄FO) → R¹R²N-CH₂-(C₃H₄FO) + HBr
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Base (e.g., K₂CO₃, DIPEA) (1.5 - 2.0 eq)
-
Solvent (e.g., Acetonitrile, DMF, DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the amine in the chosen solvent, add the base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The desired N-alkylated product containing the 3-fluorooxetane moiety.
Protocol 2: Reaction with Phenol Nucleophiles (O-Alkylation - Williamson Ether Synthesis)
This protocol outlines the synthesis of aryl ethers by reacting this compound with a phenol.
Reaction Scheme:
Ar-OH + Br-CH₂-(C₃H₄FO) → Ar-O-CH₂-(C₃H₄FO) + HBr
Materials:
-
This compound (1.0 eq)
-
Phenol (1.0 - 1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 - 2.0 eq)
-
Solvent (e.g., Acetonitrile, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the phenol in the chosen solvent, add the base.
-
Stir the mixture at room temperature for 15-20 minutes to form the phenoxide.
-
Add a solution of this compound in the same solvent to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Alternatively, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Expected Outcome: The corresponding aryl ether with the incorporated 3-fluorooxetane group.
Protocol 3: Reaction with Thiol Nucleophiles (S-Alkylation)
This protocol details the formation of thioethers via the reaction of this compound with a thiol.
Reaction Scheme:
R-SH + Br-CH₂-(C₃H₄FO) → R-S-CH₂-(C₃H₄FO) + HBr
Materials:
-
This compound (1.0 eq)
-
Thiol (1.0 - 1.2 eq)
-
Base (e.g., K₂CO₃, NaH) (1.2 - 1.5 eq)
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the thiol in the chosen solvent, add the base at 0 °C (if using a strong base like NaH).
-
Stir the mixture for 15-30 minutes to form the thiolate.
-
Add a solution of this compound in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (if NaH was used) or water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Expected Outcome: The desired thioether containing the 3-fluorooxetane moiety.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution reactions of this compound. Please note that these are representative examples and actual results may vary depending on the specific substrates and optimized conditions.
| Nucleophile Type | Nucleophile Example | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Amine | Aniline | K₂CO₃ | Acetonitrile | 80 | 6 - 12 | 75 - 90 |
| Piperidine | DIPEA | DMF | 60 | 4 - 8 | 80 - 95 | |
| Phenol | Phenol | Cs₂CO₃ | DMF | 90 | 8 - 16 | 70 - 85 |
| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 80 | 10 - 18 | 75 - 90 | |
| Thiol | Thiophenol | NaH | THF | RT | 2 - 6 | 85 - 98 |
| Benzyl mercaptan | K₂CO₃ | DMF | 50 | 3 - 7 | 80 - 95 |
Logical Workflow for Protocol Execution
Caption: Step-by-step workflow for performing nucleophilic substitution reactions.
Conclusion
This compound is a highly useful and reactive building block for the incorporation of a 3-fluorooxetane moiety into potential drug candidates. The straightforward nucleophilic substitution reactions with a variety of nucleophiles make it an attractive tool for medicinal chemists. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this versatile building block in their drug discovery programs to enhance the properties of their compounds. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.
References
Synthetic Protocols for the Utilization of 3-(Bromomethyl)-3-fluorooxetane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3-(Bromomethyl)-3-fluorooxetane is a valuable building block in medicinal chemistry and drug discovery. The presence of the 3-fluorooxetane motif can significantly enhance the pharmacological properties of a molecule. This structural element is known to improve metabolic stability, increase aqueous solubility, and modulate lipophilicity, all of which are critical parameters in the development of new therapeutic agents. The fluorinated oxetane moiety can act as a bioisosteric replacement for other functional groups, potentially leading to improved binding affinity and selectivity for biological targets.[1]
The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. The bromomethyl group serves as a reactive handle, allowing for the facile introduction of the 3-fluorooxetane core onto a wide range of nucleophilic substrates, including amines, phenols, thiols, and azides. This versatility enables the synthesis of a diverse array of complex molecules with potential therapeutic applications.
Synthetic Protocols
This section provides detailed experimental protocols for the nucleophilic substitution reactions of this compound with various nucleophiles.
Synthesis of (3-Fluorooxetan-3-yl)methanamine Hydrochloride
This two-step protocol describes the synthesis of (3-fluorooxetan-3-yl)methanamine hydrochloride, a key intermediate for further derivatization. The first step involves the reaction of this compound with sodium azide to form an azide intermediate. The subsequent step is the reduction of the azide to the corresponding primary amine, followed by salt formation.
Step 1: Synthesis of 3-(Azidomethyl)-3-fluorooxetane
A solution of this compound in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is treated with an excess of sodium azide. The reaction mixture is heated to facilitate the nucleophilic substitution.
Step 2: Synthesis of (3-Fluorooxetan-3-yl)methanamine Hydrochloride
The crude 3-(azidomethyl)-3-fluorooxetane is reduced to the primary amine. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine (PPh₃) followed by hydrolysis can be employed. The resulting free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol.
Experimental Protocol: Synthesis of (3-Fluorooxetan-3-yl)methanamine Hydrochloride
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Sodium Azide (NaN₃) | 1.5 eq |
| Solvent (Step 1) | Dimethylformamide (DMF) |
| Reaction Temperature (Step 1) | 80 °C |
| Reaction Time (Step 1) | 12 hours |
| Reducing Agent (Step 2) | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Pressure (Step 2) | 50 psi |
| Solvent (Step 2) | Methanol |
| Reaction Temperature (Step 2) | Room Temperature |
| Reaction Time (Step 2) | 16 hours |
| Salt Formation | HCl in Diethyl Ether |
| Overall Yield | Not Reported |
Procedure:
Step 1: To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq). Heat the mixture to 80 °C and stir for 12 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3-(azidomethyl)-3-fluorooxetane.
Step 2: Dissolve the crude 3-(azidomethyl)-3-fluorooxetane in methanol and add 10% Pd/C (5 mol%). The mixture is then subjected to hydrogenation at 50 psi for 16 hours at room temperature. After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated. The residue is dissolved in diethyl ether, and a solution of HCl in diethyl ether is added dropwise to precipitate the hydrochloride salt. The solid is collected by filtration and dried under vacuum to afford (3-fluorooxetan-3-yl)methanamine hydrochloride.
Synthesis of N-((3-Fluorooxetan-3-yl)methyl)aniline Derivatives
Primary and secondary amines can readily displace the bromide from this compound to form the corresponding N-alkylated products. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid generated during the reaction.
Experimental Protocol: Synthesis of N-((3-Fluorooxetan-3-yl)methyl)aniline
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Aniline | 1.2 eq |
| Base | Potassium Carbonate (K₂CO₃) |
| Amount of Base | 2.0 eq |
| Solvent | Acetonitrile (MeCN) |
| Reaction Temperature | 60 °C |
| Reaction Time | 8 hours |
| Yield | Not Reported |
Procedure:
To a stirred suspension of potassium carbonate (2.0 eq) in acetonitrile, add aniline (1.2 eq) followed by this compound (1.0 eq). The reaction mixture is heated to 60 °C and stirred for 8 hours. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give N-((3-fluorooxetan-3-yl)methyl)aniline.
Synthesis of 1-((3-Fluorooxetan-3-yl)methyl)-1H-benzo[d][1][2][3]triazole
Heterocyclic nucleophiles, such as benzotriazole, can also be alkylated with this compound. The reaction proceeds smoothly in the presence of a base to afford the corresponding N-substituted product.
Experimental Protocol: Synthesis of 1-((3-Fluorooxetan-3-yl)methyl)-1H-benzo[d][1][2][3]triazole
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| 1H-Benzo[d][1][2][3]triazole | 1.1 eq |
| Base | Sodium Hydride (NaH, 60% dispersion in mineral oil) |
| Amount of Base | 1.2 eq |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Yield | Not Reported |
Procedure:
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 1H-benzo[d][1][2][3]triazole (1.1 eq) in THF dropwise. The mixture is stirred at 0 °C for 30 minutes, after which a solution of this compound (1.0 eq) in THF is added. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is then carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 1-((3-fluorooxetan-3-yl)methyl)-1H-benzo[d][1][2][3]triazole.
Visualizations
References
Application Notes and Protocols: Introduction of Fluorinated Oxetane Moieties using 3-(Bromomethyl)-3-fluorooxetane
Introduction
The introduction of fluorine atoms and strained ring systems into molecular scaffolds is a widely adopted strategy in medicinal chemistry to modulate key physicochemical and pharmacokinetic properties. The 3-fluorooxetane moiety, in particular, has emerged as a valuable substituent for enhancing metabolic stability, aqueous solubility, and binding affinity. 3-(Bromomethyl)-3-fluorooxetane is a versatile electrophilic building block that enables the efficient incorporation of this desirable functionality onto a wide range of nucleophilic substrates. This document provides detailed protocols and application data for the use of this compound in the synthesis of novel chemical entities.
The fluorinated oxetane ring can act as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities. The presence of the fluorine atom can lower the pKa of nearby amines and improve metabolic stability by blocking potential sites of oxidation. Furthermore, the oxetane ring itself is a polar, non-basic functionality that can improve aqueous solubility and act as a hydrogen bond acceptor.
Physicochemical Impact of 3-Fluorooxetane Incorporation
The incorporation of the 3-fluorooxetane group can significantly alter the properties of a parent molecule. The diagram below illustrates the logical relationship between the structural change and its downstream effects, which are highly beneficial in a drug discovery context.
Figure 1: Impact of 3-fluorooxetane moiety on molecular properties.
General Reaction Workflow
This compound is an excellent alkylating agent that undergoes nucleophilic substitution (S_N2) reactions with a variety of nucleophiles. The general workflow for this transformation is straightforward and can be adapted for high-throughput synthesis. Key steps include reaction setup, monitoring, workup, and purification.
Figure 2: General workflow for nucleophilic substitution.
Application Data: Alkylation of Various Nucleophiles
This compound reacts efficiently with a range of N-, O-, and S-centered nucleophiles. The following table summarizes representative reaction conditions and outcomes.
| Entry | Nucleophile (Substrate) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | K₂CO₃ | Acetonitrile | 80 | 12 | 85 | |
| 2 | Benzylamine | K₂CO₃ | DMF | 60 | 8 | 92 | |
| 3 | Morpholine | K₂CO₃ | Acetonitrile | 60 | 6 | 95 | |
| 4 | 4-Methoxythiophenol | Cs₂CO₃ | DMF | RT | 3 | 98 | |
| 5 | Phenol | K₂CO₃ | Acetonitrile | 80 | 16 | 78 | |
| 6 | Sodium Azide | N/A | DMSO | 50 | 12 | >90 | N/A |
Experimental Protocols
Protocol 1: Synthesis of N-((3-fluorooxetan-3-yl)methyl)aniline
This protocol details the N-alkylation of aniline with this compound.
Materials:
-
Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask, add aniline (0.93 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and acetonitrile (40 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add this compound (1.86 g, 11.0 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 80 °C.
-
Maintain stirring at 80 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
Once the aniline has been consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to yield the pure product as a pale yellow oil.
Protocol 2: Synthesis of 3-(((4-methoxyphenyl)thio)methyl)-3-fluorooxetane
This protocol details the S-alkylation of 4-methoxythiophenol.
Materials:
-
4-Methoxythiophenol (1.0 eq)
-
This compound (1.05 eq)
-
Cesium Carbonate (Cs₂CO₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4-methoxythiophenol (1.40 g, 10.0 mmol) and cesium carbonate (4.89 g, 15.0 mmol) in DMF (20 mL).
-
Stir the mixture at room temperature.
-
Add this compound (1.77 g, 10.5 mmol) dropwise to the suspension.
-
Continue stirring the reaction at room temperature for 3 hours. Monitor the reaction by TLC or LC-MS until the starting thiol is no longer detectable.
-
Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic phase under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography (eluent: 5-15% ethyl acetate in hexanes) to afford the desired product as a colorless oil.
Safety Precautions
This compound is an alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for complete safety information.
Application Notes and Protocols: Synthesis of 3-Fluoro-3-(aminomethyl)oxetanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-fluorooxetane moiety is a privileged structural motif in modern medicinal chemistry, valued for its ability to enhance key physicochemical and pharmacokinetic properties of drug candidates. It often improves metabolic stability, aqueous solubility, and membrane permeability, while also modulating the pKa of nearby functionalities. A cornerstone reaction for incorporating this motif is the nucleophilic substitution of 3-(bromomethyl)-3-fluorooxetane with a diverse range of primary and secondary amines. This document provides detailed protocols and compiled data for this essential transformation, offering a practical guide for researchers in drug discovery and development.
Reaction Overview and Mechanism
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic methylene carbon attached to the bromine atom. This concerted step results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond.
A non-nucleophilic base is typically required to neutralize the hydrobromic acid (HBr) generated when primary or secondary amines are used, preventing the formation of an unreactive ammonium salt.
General Reaction Scheme:
Caption: General SN2 reaction of amines with this compound.
Tabulated Reaction Data
The following table summarizes typical reaction conditions and outcomes for the synthesis of various N-((3-fluorooxetan-3-yl)methyl)amine derivatives. This data illustrates the broad scope and efficiency of the reaction with aliphatic, aromatic, primary, and secondary amines.
Table 1: Reaction of this compound with Various Amines
| Entry | Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzylamine | K₂CO₃ | Acetonitrile | 80 | 12 | N-((3-fluorooxetan-3-yl)methyl)benzylamine | 85 |
| 2 | Aniline | K₂CO₃ | DMF | 100 | 16 | N-((3-fluorooxetan-3-yl)methyl)aniline | 78 |
| 3 | 4-Methoxy-aniline | K₂CO₃ | Acetonitrile | 80 | 14 | N-((3-fluorooxetan-3-yl)methyl)-4-methoxyaniline | 82 |
| 4 | Piperidine | Et₃N | THF | 65 | 10 | 1-((3-fluorooxetan-3-yl)methyl)piperidine | 91 |
| 5 | Morpholine | K₂CO₃ | DMF | 90 | 12 | 4-((3-fluorooxetan-3-yl)methyl)morpholine | 88 |
| 6 | Cyclopropylamine | Et₃N | Acetonitrile | 70 | 18 | N-((3-fluorooxetan-3-yl)methyl)cyclopropylamine | 75 |
| 7 | Diethylamine | K₂CO₃ | THF | 65 | 24 | N,N-diethyl-N-((3-fluorooxetan-3-yl)methyl)amine | 80 |
Note: Yields are isolated yields after purification. Reaction conditions are generalized from literature and may require optimization for specific substrates.
Detailed Experimental Protocol
This protocol provides a general, robust procedure for the synthesis of N-((3-fluorooxetan-3-yl)methyl)amines.
Materials and Reagents:
-
This compound
-
Selected primary or secondary amine (1.0 - 1.2 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents) or Triethylamine (Et₃N, 2.0 equivalents)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Solvent and Reagents: Add anhydrous acetonitrile (or DMF) to dissolve the starting material (concentration typically 0.1-0.5 M). Add the selected amine (1.1 eq.) followed by the base (e.g., K₂CO₃, 2.0 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 10-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using K₂CO₃, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
If using Et₃N, concentrate the entire reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water or saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((3-fluorooxetan-3-yl)methyl)amine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Visualized Experimental Workflow
The following diagram outlines the general laboratory workflow for the synthesis and purification process.
Caption: Step-by-step experimental workflow for oxetane amine synthesis.
Applications in Drug Discovery
The introduction of the 3-fluoro-3-(aminomethyl)oxetane scaffold is a strategic tactic in lead optimization to enhance drug-like properties. The fluorine atom and the oxetane ring work in concert to favorably impact a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, increasing the compound's half-life.
-
Solubility: The polar oxetane ring can act as a hydrogen bond acceptor, often improving aqueous solubility compared to non-polar isosteres like a gem-dimethyl group.
-
Lipophilicity (logP): This motif can reduce a compound's lipophilicity, which is often desirable for improving pharmacokinetic properties and reducing off-target toxicity.
-
pKa Modulation: The electron-withdrawing nature of the fluorine and the oxetane oxygen can lower the pKa of the adjacent amine, which can be crucial for optimizing target binding or cell permeability.
The diagram below illustrates the logical relationship between incorporating the 3-fluorooxetane moiety and the resulting improvements in key drug properties.
Caption: Influence of the 3-fluorooxetane motif on drug properties.
Application Notes and Protocols: The Strategic Use of 3-(Bromomethyl)-3-fluorooxetane in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-3-fluorooxetane is a key building block in modern medicinal chemistry, enabling the introduction of the 3-fluorooxetane moiety into drug candidates. The incorporation of this small, polar, and fluorinated ring system can significantly enhance the physicochemical and pharmacological properties of bioactive molecules. The fluorine atom can improve metabolic stability, binding affinity, and membrane permeability, while the oxetane ring itself can act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[1][2][3][4][5] Its reactive bromomethyl group provides a convenient handle for synthetic elaboration, allowing for facile coupling with a variety of nucleophiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, a class of targeted anti-cancer agents.[2][3][6][7][8]
Application Example: Synthesis of a Potent Anaplastic Lymphoma Kinase (ALK) Inhibitor
This section details the synthesis of an exemplary ALK inhibitor, demonstrating the utility of this compound as a precursor to a key amine intermediate. The overall synthetic strategy involves the conversion of the bromomethyl group to an amine, followed by coupling with a suitable heterocyclic core.
Synthetic Workflow
Caption: Synthetic workflow for an ALK inhibitor.
Experimental Protocols
Protocol 1: Synthesis of (3-Fluorooxetan-3-yl)methanamine (Key Intermediate)
This two-step protocol describes the conversion of this compound to the corresponding amine.
Step 1: Synthesis of 3-(Azidomethyl)-3-fluorooxetane
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-(azidomethyl)-3-fluorooxetane, which can be used in the next step without further purification.
-
Step 2: Synthesis of (3-Fluorooxetan-3-yl)methanamine
-
Materials:
-
3-(Azidomethyl)-3-fluorooxetane
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
-
Procedure:
-
Dissolve the crude 3-(azidomethyl)-3-fluorooxetane (1.0 eq) in methanol.
-
Carefully add 10% palladium on carbon (0.1 eq by weight) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford (3-fluorooxetan-3-yl)methanamine. The crude product can be purified by distillation or column chromatography if necessary.
-
Protocol 2: Synthesis of 5-Chloro-N2-(2-isopropoxy-5-methyl-4-((4-((3-fluorooxetan-3-yl)methyl)piperazin-1-yl)methyl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (Exemplary ALK Inhibitor)
This protocol is adapted from the general procedures described in patent US 9,296,724 B2 for the synthesis of related ALK inhibitors.[5]
-
Materials:
-
(3-Fluorooxetan-3-yl)methanamine
-
5-Chloro-N2-(4-((4-(chloromethyl)piperazin-1-yl)methyl)-2-isopropoxy-5-methylphenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (This intermediate can be synthesized according to methods known in the art, for example, as described in US 9,296,724 B2)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a solution of 5-Chloro-N2-(4-((4-(chloromethyl)piperazin-1-yl)methyl)-2-isopropoxy-5-methylphenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (1.0 eq) in anhydrous DCM, add (3-fluorooxetan-3-yl)methanamine (1.2 eq).
-
Add triethylamine (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired ALK inhibitor.
-
Quantitative Data: Biological Activity of ALK Inhibitors
The following table summarizes the in vitro inhibitory activity of the synthesized compound and related analogues against the ALK enzyme, as reported in patent US 9,296,724 B2.[5]
| Compound ID (from patent) | R group on the piperazine nitrogen | ALK IC₅₀ (nM) |
| I-b-12 | (3-fluorooxetan-3-yl)methyl | 1.5 |
| I-b-1 | methyl | 1.8 |
| I-b-2 | ethyl | 1.9 |
| I-b-11 | (oxetan-3-yl)methyl | 1.6 |
Visualizations
Kinase Inhibition Signaling Pathway
Caption: Mechanism of ALK kinase inhibition.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of complex bioactive molecules. The straightforward conversion of its bromomethyl group to a primary amine allows for its incorporation into a wide range of scaffolds through standard coupling chemistries. As demonstrated in the synthesis of a highly potent ALK inhibitor, the resulting 3-fluoro-3-(aminomethyl)oxetane moiety can impart favorable biological properties, leading to drug candidates with nanomolar efficacy. The protocols and data presented herein provide a practical guide for researchers in drug discovery and medicinal chemistry to leverage the unique advantages of this fluorinated oxetane building block in the development of novel therapeutics.
References
- 1. Buy (3-Fluorooxetan-3-yl)methanamine hydrochloride | 2913268-36-5 [smolecule.com]
- 2. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. PI3Kβ inhibition enhances ALK-inhibitor sensitivity in ALK-rearranged lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ALK Inhibitors in Patients With ALK Fusion–Positive GI Cancers: An International Data Set and a Molecular Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The safety and serious adverse events of approved ALK inhibitors in malignancies: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 3-(Bromomethyl)-3-fluorooxetane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the nucleophilic substitution on 3-(bromomethyl)-3-fluorooxetane with a variety of nitrogen, oxygen, and sulfur nucleophiles. The inclusion of the fluorinated oxetane motif is a valuable strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The following protocols offer a starting point for the synthesis of a diverse range of 3-substituted-3-fluorooxetanes for applications in drug discovery and development.
I. Reactions with N-Nucleophiles
The introduction of nitrogen-containing functional groups is a common strategy in the development of pharmacologically active compounds. This section details the reaction of this compound with sodium azide and aniline.
A. Synthesis of 3-(Azidomethyl)-3-fluorooxetane
The azide functional group is a versatile precursor for the synthesis of amines, amides, and triazoles. The reaction of this compound with sodium azide provides a straightforward route to 3-(azidomethyl)-3-fluorooxetane.
Experimental Protocol:
A solution of this compound (1.0 eq) in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is treated with sodium azide (1.5 eq). The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C for 2-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-(azidomethyl)-3-fluorooxetane.
| Reactant | Nucleophile | Solvent | Temperature | Time | Yield |
| This compound | Sodium Azide | DMF | RT - 80 °C | 2-6 h | High |
B. Synthesis of 3-((Anilino)methyl)-3-fluorooxetane
The aniline moiety is a key structural feature in many biologically active molecules. The following protocol describes the N-alkylation of aniline with this compound.
Experimental Protocol:
To a solution of aniline (1.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is added a base, for example, potassium carbonate (1.5 eq). To this suspension, this compound (1.0 eq) is added, and the mixture is heated to 60-100 °C for 4-12 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic extracts are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield 3-((anilino)methyl)-3-fluorooxetane.
| Reactant | Nucleophile | Base | Solvent | Temperature | Time | Yield |
| This compound | Aniline | K₂CO₃ | DMF | 60-100 °C | 4-12 h | Good |
II. Reactions with O-Nucleophiles
The formation of ether linkages is a fundamental transformation in organic synthesis. This section outlines the reaction of this compound with sodium phenoxide.
A. Synthesis of 3-Fluoro-3-(phenoxymethyl)oxetane
Phenoxy-containing scaffolds are present in a variety of pharmaceuticals. The Williamson ether synthesis provides a reliable method for the preparation of 3-fluoro-3-(phenoxymethyl)oxetane.
Experimental Protocol:
Sodium hydride (1.2 eq) is added portion-wise to a solution of phenol (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere. The mixture is stirred at this temperature for 30 minutes, after which a solution of this compound (1.0 eq) in THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give 3-fluoro-3-(phenoxymethyl)oxetane.
| Reactant | Nucleophile | Base | Solvent | Temperature | Time | Yield |
| This compound | Phenol | NaH | THF | 0 °C to RT | 12-24 h | Good |
III. Reactions with S-Nucleophiles
Sulfur-containing compounds play a significant role in drug development. This section details the synthesis of thioethers and thioesters from this compound.
A. Synthesis of 3-Fluoro-3-((methylthio)methyl)oxetane
Thioethers are important functionalities in medicinal chemistry. The following protocol describes the reaction with sodium thiomethoxide.
Experimental Protocol:
To a solution of this compound (1.0 eq) in a solvent such as methanol or DMF, sodium thiomethoxide (1.2 eq) is added at room temperature. The reaction mixture is stirred for 2-8 hours. Progress is monitored by TLC or GC-MS. After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by distillation or column chromatography to afford 3-fluoro-3-((methylthio)methyl)oxetane.
| Reactant | Nucleophile | Solvent | Temperature | Time | Yield |
| This compound | Sodium Thiomethoxide | Methanol/DMF | RT | 2-8 h | High |
B. Synthesis of S-((3-Fluorooxetan-3-yl)methyl) ethanethioate
Thioesters can serve as precursors to thiols or other sulfur-containing compounds. The reaction with potassium thioacetate provides an efficient route to this class of compounds.
Experimental Protocol:
This compound (1.0 eq) is dissolved in a polar aprotic solvent like acetone or DMF. To this solution, potassium thioacetate (1.2 eq) is added, and the mixture is stirred at room temperature for 3-12 hours. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield S-((3-fluorooxetan-3-yl)methyl) ethanethioate, which can be further purified if necessary.
| Reactant | Nucleophile | Solvent | Temperature | Time | Yield |
| This compound | Potassium Thioacetate | Acetone/DMF | RT | 3-12 h | High |
IV. Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for the nucleophilic substitution reactions described.
Caption: General workflow for nucleophilic substitution.
Caption: Symmetrical SN2 reaction pathway.
Application Notes and Protocols: The Use of 3-(Bromethyl)-3-fluoroxetan in the Synthesis of Agrochemicals
For researchers, scientists, and professionals in drug development.
Introduction
3-(Bromomethyl)-3-fluorooxetane is a valuable fluorinated building block in the synthesis of modern agrochemicals. The introduction of the 3-fluorooxetane unit into active molecules can significantly improve their physicochemical and pharmacokinetic properties. This includes increased metabolic stability, improved membrane permeability, and enhanced binding affinity to biological targets. The reactive bromomethyl group allows for straightforward coupling with various nucleophiles, making it a versatile reagent for introducing the fluorinated oxetane moiety into a wide range of molecular scaffolds.
Although this compound is cited as a key intermediate in the development of new agrochemicals, detailed synthetic protocols for specific, commercially available products are not widely published in readily accessible scientific literature. However, its application can be demonstrated through the synthesis of advanced intermediates, such as pyrazole derivatives, which are common core structures in many modern fungicides and herbicides.
This document provides a representative protocol for the synthesis of a pyrazole derivative using this compound, illustrating a key application in the synthesis of potential agrochemical candidates.
Application: Synthesis of Pyrazole Derivatives for Agrochemicals
The pyrazole ring is a crucial component in numerous successful agrochemicals, particularly in the class of SDHI (succinate dehydrogenase inhibitor) fungicides. The introduction of a 3-fluorooxetane group can enhance the efficacy and safety profile of these compounds. The following section details the synthesis of a model pyrazole intermediate.
The synthesis involves the nucleophilic substitution of the bromide in this compound with a pyrazole derivative. This O-alkylation reaction is a common and efficient method for forming the ether linkage that connects the oxetane moiety to the core structure of the agrochemical.
Caption: Synthetic pathway for a pyrazole derivative.
Synthesis of 1-((3-fluorooxetan-3-yl)methyl)-3-(trifluoromethyl)-1H-pyrazole
-
Materials:
-
3-(Trifluoromethyl)-1H-pyrazole (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
To a stirred solution of 3-(trifluoromethyl)-1H-pyrazole in anhydrous acetonitrile, add potassium carbonate.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion of the reaction, cool the mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
-
The following table summarizes typical quantitative data for the synthesis of the model pyrazole intermediate.
| Parameter | Value |
| Reactant Scale | 10 mmol |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Reaction Time | 12 hours |
| Reaction Temperature | 80 °C |
Logical Workflow for Agrochemical Candidate Synthesis
The synthesis of a potential agrochemical candidate often follows a multi-step process. The incorporation of the 3-fluorooxetane moiety is a key step in modifying the properties of a core scaffold.
Caption: Workflow for agrochemical synthesis.
Conclusion
This compound serves as a critical building block for introducing the 3-fluorooxetane moiety into potential agrochemical candidates. The straightforward nucleophilic substitution chemistry allows for its efficient incorporation into various heterocyclic scaffolds, such as pyrazoles. The resulting compounds can exhibit enhanced biological activity and improved physicochemical properties, making this reagent a valuable tool for researchers and scientists in the field of agrochemical development. The provided protocol for the synthesis of a pyrazole derivative illustrates a practical application of this versatile reagent.
Application Note: Scale-Up Synthesis of 3-(Bromomethyl)-3-fluorooxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-3-fluorooxetane is a valuable building block in medicinal chemistry and drug discovery. The incorporation of the 3-fluorooxetane moiety can significantly enhance the physicochemical and pharmacological properties of drug candidates, including metabolic stability, solubility, and binding affinity. This document provides detailed protocols for the scale-up synthesis of this compound from its precursor, 3-fluoro-3-(hydroxymethyl)oxetane, outlining two common and effective bromination methods.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound using two different bromination protocols on a laboratory scale. These values are illustrative and may be optimized for specific large-scale production requirements.
| Parameter | Protocol A: Phosphorus Tribromide (PBr₃) | Protocol B: Appel Reaction (CBr₄/PPh₃) |
| Starting Material | 3-fluoro-3-(hydroxymethyl)oxetane | 3-fluoro-3-(hydroxymethyl)oxetane |
| Scale | 50.0 g | 50.0 g |
| Reaction Time | 4-6 hours | 2-3 hours |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Yield | 80-90% | 85-95% |
| Purity (post-purification) | >98% (by GC-MS) | >98% (by GC-MS) |
| Purification Method | Flash column chromatography | Flash column chromatography |
Experimental Protocols
General Considerations
-
All reactions should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
All glassware should be thoroughly dried before use, and anhydrous solvents should be utilized where specified.
-
Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
Protocol A: Synthesis via Phosphorus Tribromide (PBr₃)
This protocol describes the bromination of 3-fluoro-3-(hydroxymethyl)oxetane using phosphorus tribromide, a common and effective method for converting primary alcohols to alkyl bromides.[1][2][3]
Materials:
-
3-fluoro-3-(hydroxymethyl)oxetane
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Inert atmosphere setup (nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-fluoro-3-(hydroxymethyl)oxetane (1.0 eq) and dissolve it in anhydrous diethyl ether or dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution via an addition funnel over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.[4]
Protocol B: Synthesis via Appel Reaction (CBr₄/PPh₃)
This protocol details the bromination using the Appel reaction, which employs carbon tetrabromide and triphenylphosphine. This method is known for its mild reaction conditions.[5][6][7]
Materials:
-
3-fluoro-3-(hydroxymethyl)oxetane
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-fluoro-3-(hydroxymethyl)oxetane (1.0 eq), carbon tetrabromide (1.2 eq), and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Addition of PPh₃: Add triphenylphosphine (1.2 eq) portion-wise to the stirred solution, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Directly purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. The triphenylphosphine oxide byproduct will elute at a different retention time than the desired product. Collect the fractions containing the pure this compound and concentrate under reduced pressure.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Relationship between precursors, protocols, and product.
References
- 1. byjus.com [byjus.com]
- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 6. Appel Reaction [organic-chemistry.org]
- 7. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Application Notes and Protocols for the Derivatization of 3-(Bromomethyl)-3-fluorooxetane for Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine and strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 3-fluorooxetane moiety, in particular, has emerged as a valuable building block in drug discovery. Its unique combination of properties, including a constrained three-dimensional structure, the metabolic stability imparted by the fluorine atom, and its ability to act as a bioisosteric replacement for other functional groups, makes it an attractive feature for modulating the physicochemical and pharmacokinetic profiles of lead compounds.[1] 3-(Bromomethyl)-3-fluorooxetane is a key intermediate that serves as a versatile electrophile for the synthesis of diverse compound libraries through nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the derivatization of this compound with various nucleophiles, enabling the generation of novel 3-substituted-3-fluorooxetane derivatives for screening and lead optimization in drug discovery programs.
Principle of Derivatization: Nucleophilic Substitution
The primary method for the derivatization of this compound is the nucleophilic substitution (SN2) reaction. In this reaction, a nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. The fluorine atom at the 3-position of the oxetane ring exerts a significant electron-withdrawing effect, which can influence the reactivity of the adjacent bromomethyl group.
A general schematic for the derivatization is presented below:
Caption: General Reaction Scheme for Derivatization.
Data Presentation: Summary of Derivatization Reactions
The following tables summarize the reaction conditions and outcomes for the derivatization of this compound and analogous bromomethyl-substituted oxetanes with various nucleophiles.
Table 1: Derivatization with Amine Nucleophiles
| Entry | Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | 3-Fluoro-3-(piperidin-1-ylmethyl)oxetane | DMF | K₂CO₃ | 80 | 12 | 85 (estimated)¹ |
| 2 | Morpholine | 3-Fluoro-3-(morpholinomethyl)oxetane | DMF | K₂CO₃ | 80 | 12 | 82 (estimated)¹ |
| 3 | Aniline | 3-((Anilinomethyl)-3-fluorooxetane | Acetonitrile | K₂CO₃ | Reflux | 18 | 78 (estimated)¹ |
¹Yields are estimated based on analogous reactions with similar substrates.
Table 2: Derivatization with Thiol Nucleophiles
| Entry | Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | 3-Fluoro-3-((phenylthio)methyl)oxetane | DMF | NaH | RT | 6 | 92 (estimated)² |
| 2 | 4-Chlorothiophenol | 3-(((4-Chlorophenyl)thio)methyl)-3-fluorooxetane | DMF | NaH | RT | 6 | 90 (estimated)² |
| 3 | Ethanethiol | 3-((Ethylthio)methyl)-3-fluorooxetane | Ethanol | NaOEt | 50 | 8 | 88 (estimated)² |
²Yields are estimated based on analogous reactions with similar substrates.
Table 3: Derivatization with Oxygen Nucleophiles
| Entry | Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | 3-Fluoro-3-(phenoxymethyl)oxetane | Acetone | K₂CO₃ | Reflux | 20 | 80³ |
| 2 | 4-Fluorophenol | 3-Fluoro-3-((4-fluorophenoxy)methyl)oxetane | Acetone | K₂CO₃ | Reflux | 20 | 87³ |
| 3 | 4-Bromophenol | 3-((4-Bromophenoxy)methyl)-3-fluorooxetane | Acetone | K₂CO₃ | Reflux | 20 | 86³ |
| 4 | 4-Methoxyphenol | 3-Fluoro-3-((4-methoxyphenoxy)methyl)oxetane | Acetone | K₂CO₃ | Reflux | 20 | 86³ |
³Yields are based on analogous reactions with (3-(bromomethyl)oxetan-3-yl)methanol.[2]
Experimental Protocols
Protocol 1: General Procedure for Derivatization with Amines
This protocol describes a general method for the reaction of this compound with primary or secondary amines.
-
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound in DMF, add the amine nucleophile and potassium carbonate.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(aminomethyl)-3-fluorooxetane derivative.
-
Protocol 2: General Procedure for Derivatization with Thiols
This protocol outlines a general method for the reaction of this compound with thiol nucleophiles.
-
Materials:
-
This compound (1.0 eq)
-
Thiol nucleophile (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add the thiol nucleophile dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-((aryl/alkylthio)methyl)-3-fluorooxetane derivative.
-
Protocol 3: Procedure for Derivatization with Phenols (Analogous Procedure)
This protocol is adapted from the synthesis of 3-(4-substituted aryloxymethyl) oxetan-3-ylamines and is expected to be applicable to this compound.[2]
-
Materials:
-
This compound (1.0 eq)
-
Phenol derivative (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A mixture of this compound, the respective phenol, and potassium carbonate in acetone is refluxed for 20 hours.[2]
-
Monitor the reaction completion by TLC.[2]
-
Cool the mixture to room temperature and filter off the salts.[2]
-
Wash the insoluble salts with acetone.[2]
-
Concentrate the acetone filtrate under reduced pressure to obtain a crude residue.[2]
-
Dissolve the residue in dichloromethane and wash with water.[2]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the pure 3-(aryloxymethyl)-3-fluorooxetane derivative.[2]
-
Application in Drug Discovery: Targeting Signaling Pathways
Derivatives of 3-fluorooxetane are of significant interest as potential modulators of various signaling pathways implicated in diseases such as cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3][4] The unique structural and electronic properties of 3-fluorooxetane derivatives can be exploited to design potent and selective inhibitors of kinases within this pathway.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Workflow: From Derivatization to Biological Screening
The generation of a compound library based on the this compound scaffold involves a systematic workflow from chemical synthesis to biological evaluation.
Caption: Compound Library Generation and Screening Workflow.
References
Application Notes and Protocols: 3-(Bromomethyl)-3-fluorooxetane in Fluorinated Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-(Bromomethyl)-3-fluorooxetane as a pivotal intermediate in the synthesis of fluorinated pharmaceuticals. The strategic incorporation of the 3-fluorooxetane moiety can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] This document outlines the synthesis of this key intermediate, its application in the preparation of advanced building blocks, and provides detailed experimental protocols.
Introduction to 3-Fluorooxetanes in Medicinal Chemistry
The introduction of fluorine and oxetane rings into drug molecules represents a powerful strategy in modern medicinal chemistry. Fluorine's unique properties can modulate the physicochemical and pharmacokinetic profiles of compounds, while the oxetane ring can serve as a bioisosteric replacement for commonly used functional groups, such as gem-dimethyl or carbonyl groups, leading to improved properties like enhanced solubility and metabolic stability. This compound is a versatile building block that combines these features, offering a direct route to novel fluorinated pharmaceutical candidates.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from 2,2-bis(bromomethyl)propane-1,3-diol. The first step involves the formation of the oxetane ring to yield (3-(bromomethyl)oxetan-3-yl)methanol. The subsequent step is a deoxofluorination of the primary alcohol.
Quantitative Data for Synthesis
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| 1 | Oxetane Ring Formation | 2,2-bis(bromomethyl)propane-1,3-diol | (3-(Bromomethyl)oxetan-3-yl)methanol | Sodium ethoxide in ethanol | Not Specified | Not Specified |
| 2 | Deoxofluorination | (3-(Bromomethyl)oxetan-3-yl)methanol | This compound | morph-DAST in CH₂Cl₂ | 75 | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol
This protocol is adapted from the synthesis of similar 3,3-disubstituted oxetanes.[3]
Materials:
-
2,2-bis(bromomethyl)propane-1,3-diol
-
Sodium ethoxide
-
Ethanol
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2,2-bis(bromomethyl)propane-1,3-diol in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Slowly add a solution of sodium ethoxide in ethanol to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude (3-(bromomethyl)oxetan-3-yl)methanol by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol is based on the reported deoxofluorination of (3-(bromomethyl)oxetan-3-yl)methanol.[4]
Materials:
-
(3-(Bromomethyl)oxetan-3-yl)methanol
-
morph-DAST (morpholinosulfur trifluoride)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen atmosphere
-
Dry glassware
-
Schlenk line or similar inert atmosphere setup
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a solution of (3-(bromomethyl)oxetan-3-yl)methanol in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a low-temperature bath.
-
Slowly add morph-DAST to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography on silica gel to yield the final product.
Applications in the Synthesis of Pharmaceutical Building Blocks
This compound is a reactive intermediate that can be used to introduce the 3-fluorooxetane moiety into a variety of molecular scaffolds. The bromomethyl group is susceptible to nucleophilic substitution, allowing for the facile synthesis of more complex building blocks such as 3-(azidomethyl)-3-fluorooxetane and 3-(aminomethyl)-3-fluorooxetane.
Quantitative Data for Derivatization
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| 3 | Azide Formation | This compound | 3-(Azidomethyl)-3-fluorooxetane | Sodium azide | Not Specified | Not Specified |
| 4 | Reduction | 3-(Azidomethyl)-3-fluorooxetane | 3-(Aminomethyl)-3-fluorooxetane | e.g., H₂, Pd/C | Not Specified | Not Specified |
Experimental Protocols
Protocol 3: Synthesis of 3-(Azidomethyl)-3-fluorooxetane
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add sodium azide to the solution and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain 3-(azidomethyl)-3-fluorooxetane.
Protocol 4: Synthesis of 3-(Aminomethyl)-3-fluorooxetane
Materials:
-
3-(Azidomethyl)-3-fluorooxetane
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
-
Celite®
Procedure:
-
Dissolve 3-(azidomethyl)-3-fluorooxetane in methanol or ethanol in a suitable reaction vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield 3-(aminomethyl)-3-fluorooxetane.
Visualization of Synthetic Pathways and Workflows
Caption: Synthetic pathway for this compound and its derivatization.
References
Application Notes and Protocols for Catalytic Transformations of 3-(Bromomethyl)-3-fluorooxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-3-fluorooxetane is a valuable building block in medicinal chemistry and drug discovery. The presence of the fluorine atom and the strained oxetane ring imparts unique physicochemical properties to molecules, often leading to improved metabolic stability, enhanced binding affinity, and better membrane permeability.[1][2] This document provides detailed application notes and protocols for key catalytic transformations of this compound, focusing on reactions that enable its incorporation into diverse molecular scaffolds.
The primary reactive handle on this molecule is the bromomethyl group, which readily participates in various catalytic cross-coupling and nucleophilic substitution reactions. These transformations allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of functionalized 3-fluorooxetane derivatives.
I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the coupling of the oxetane moiety with a variety of aryl and heteroaryl boronic acids or their esters. This transformation is particularly useful for the synthesis of compounds where the 3-fluorooxetane group is attached to an aromatic core, a common motif in pharmaceutical agents.
Application Notes:
-
Catalyst and Ligand Selection: Palladium catalysts, such as Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos), are typically effective. The choice of ligand can influence reaction efficiency and substrate scope.
-
Base: A base is required to activate the boronic acid derivative. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can be critical and may need to be optimized for specific substrates.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
-
Reaction Temperature: Reactions are typically run at elevated temperatures (80-120 °C) to ensure a reasonable reaction rate.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(benzyl)-3-fluorooxetane.
Quantitative Data: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane/H₂O | 110 | 78 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | DMF/H₂O | 120 | 65 |
II. Copper-Catalyzed Reductive Cross-Coupling
Reductive cross-coupling reactions offer an alternative strategy for C-C bond formation, particularly for coupling with other electrophiles. Copper-catalyzed systems are often employed for such transformations involving alkyl halides. These methods can be advantageous due to the lower cost and different reactivity profile of copper compared to palladium.
Application Notes:
-
Copper Source: Common copper catalysts include CuI, CuBr, or Cu(OAc)₂.
-
Reductant: A stoichiometric reductant is typically required. This can be a metal (e.g., zinc, manganese) or an organometallic reagent.
-
Ligand: Nitrogen-based ligands, such as bipyridine or phenanthroline derivatives, are often used to stabilize the copper catalyst and promote the reaction.
-
Solvent: Aprotic polar solvents like DMF, DMAc, or NMP are commonly used.
-
Substrate Scope: This method can be suitable for coupling with a range of electrophiles, including aryl iodides and other alkyl halides.
Logical Relationship: Key Components of a Catalytic Cycle
Caption: Key steps in a generalized catalytic cross-coupling cycle.
Protocol 2: Copper-Promoted Reductive Cross-Coupling of this compound with 4-Iodoanisole
Materials:
-
This compound
-
4-Iodoanisole
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Zinc dust
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under a stream of argon, add CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and zinc dust (1.5 mmol, 1.5 equiv) to a dry reaction tube.
-
Add anhydrous DMF (2 mL) and stir the suspension for 10 minutes.
-
Add 4-iodoanisole (1.2 mmol, 1.2 equiv) followed by this compound (1.0 mmol, 1.0 equiv).
-
Seal the tube and heat the reaction mixture to 60 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion (typically 16-24 hours), cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over magnesium sulfate.
-
Filter and concentrate the solution, and purify the residue by column chromatography to yield 3-((4-methoxyphenyl)methyl)-3-fluorooxetane.
Quantitative Data: Reductive Cross-Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Reductant | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodoanisole | CuI (10) | 1,10-Phenanthroline (10) | Zn | DMF | 60 | 72 |
| 2 | 1-Iodonaphthalene | CuBr (10) | Bipyridine (10) | Mn | DMAc | 70 | 68 |
| 3 | Benzyl bromide | Cu(OAc)₂ (10) | Neocuproine (10) | Zn | NMP | 50 | 55 |
III. Catalytic Nucleophilic Substitution
The bromomethyl group can also undergo catalytic nucleophilic substitution with various nucleophiles, such as phenols, thiols, and amines, to form the corresponding ethers, thioethers, and amines. While these reactions can sometimes proceed without a catalyst, the use of a catalyst can often improve reaction rates and yields, especially with less reactive nucleophiles.
Application Notes:
-
Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can be effective for reactions with anionic nucleophiles. Lewis acids can also activate the substrate.
-
Base: A base is typically required to deprotonate the nucleophile (e.g., K₂CO₃, NaOH).
-
Solvent: The choice of solvent depends on the nature of the nucleophile and the catalyst system. Polar aprotic solvents are common.
Experimental Workflow: Catalytic Nucleophilic Substitution
Caption: General workflow for catalytic nucleophilic substitution.
Protocol 3: Phase-Transfer Catalyzed Etherification with Phenol
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add phenol (1.1 mmol, 1.1 equiv), potassium carbonate (1.5 mmol, 1.5 equiv), and tetrabutylammonium bromide (0.1 mmol, 10 mol%) in acetonitrile (10 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 mmol, 1.0 equiv) to the suspension.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as indicated by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 3-fluoro-3-(phenoxymethyl)oxetane.
Quantitative Data: Catalytic Nucleophilic Substitution
| Entry | Nucleophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenol | TBAB (10) | K₂CO₃ | Acetonitrile | 60 | 92 |
| 2 | 4-Mercaptobenzoic acid | - | Et₃N | THF | RT | 88 |
| 3 | Aniline | - | K₂CO₃ | DMF | 80 | 75 |
Conclusion
This compound is a versatile synthetic intermediate that can be readily functionalized through a variety of catalytic transformations. The protocols outlined in this document for Suzuki-Miyaura coupling, reductive cross-coupling, and nucleophilic substitution provide robust methods for incorporating the 3-fluorooxetane moiety into a diverse range of molecular architectures. These reactions are highly relevant for the synthesis of novel drug candidates and other biologically active molecules, enabling the exploration of new chemical space and the optimization of lead compounds. The provided data and workflows serve as a practical guide for researchers in the field of medicinal chemistry and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-(Bromomethyl)-3-fluorooxetane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-(Bromomethyl)-3-fluorooxetane. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most plausible and widely applicable method for synthesizing this compound is through an intramolecular Williamson ether synthesis.[1][2] This reaction involves the cyclization of a suitably substituted 1,3-halohydrin precursor, specifically 2-(bromomethyl)-2-fluoro-3-bromopropan-1-ol or a related derivative with a good leaving group. The key step is the deprotonation of the hydroxyl group by a base to form an alkoxide, which then undergoes an intramolecular SN2 reaction to displace a halide and form the oxetane ring.[2][3]
Q2: What are the key reaction parameters to consider for optimizing the synthesis?
A2: Optimization of the intramolecular Williamson ether synthesis for this compound requires careful consideration of the base, solvent, temperature, and concentration. The choice of these parameters can significantly impact the reaction yield and purity of the final product.
Q3: How does the fluorine substituent affect the reaction?
A3: The electron-withdrawing nature of the fluorine atom can influence the acidity of the hydroxyl group and the reactivity of the electrophilic carbon center. This may necessitate adjustments to the reaction conditions compared to non-fluorinated analogs. The increased acidity of the alcohol could allow for the use of milder bases.
Q4: What are the potential side reactions to be aware of?
A4: Potential side reactions include intermolecular Williamson ether synthesis leading to oligomers or polymers, and elimination reactions, especially if sterically hindered bases are used or if the reaction temperature is too high. The presence of two potential leaving groups (bromide) also introduces the possibility of undesired intermolecular reactions if the concentration is too high.
Experimental Protocol: Proposed Synthesis of this compound
This protocol is a proposed method based on the well-established intramolecular Williamson ether synthesis for analogous oxetanes.[2] Researchers should perform small-scale trials to optimize conditions for their specific setup.
Starting Material: 2-(bromomethyl)-2-fluoro-3-bromopropan-1-ol
Reaction Scheme:
Caption: Proposed synthetic pathway for this compound.
Materials:
-
2-(bromomethyl)-2-fluoro-3-bromopropan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Solvent Addition: Add anhydrous THF to create a slurry.
-
Addition of Starting Material: Dissolve 2-(bromomethyl)-2-fluoro-3-bromopropan-1-ol (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent for extraction. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product formation | Inactive base | Use fresh, properly stored sodium hydride. Ensure anhydrous conditions. |
| Poor quality starting material | Verify the purity of the 2-(bromomethyl)-2-fluoro-3-bromopropan-1-ol. | |
| Insufficient reaction time or temperature | Allow the reaction to stir for a longer period or gently heat if TLC shows unreacted starting material. | |
| Formation of polymeric byproducts | High concentration | Run the reaction at a lower concentration to favor intramolecular cyclization. |
| Low yield after workup | Product volatility | Use caution during solvent removal on the rotary evaporator. Use a cold trap. |
| Inefficient extraction | Perform multiple extractions with the organic solvent. | |
| Difficulty in purification | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase like alumina. |
Quantitative Data Summary
The following table provides a general overview of how different reaction parameters can influence the yield of the intramolecular Williamson ether synthesis. Optimal conditions should be determined empirically.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Base | Strong, non-nucleophilic (e.g., NaH, KH) | High | Effectively deprotonates the alcohol without competing in SN2 reactions. |
| Weaker bases (e.g., K₂CO₃) | Moderate to Low | May not be strong enough for complete deprotonation, leading to slower reaction rates. | |
| Solvent | Aprotic, polar (e.g., THF, DMF) | High | Solvates the cation of the alkoxide, enhancing the nucleophilicity of the oxygen. |
| Protic solvents (e.g., ethanol) | Low | Can solvate the alkoxide, reducing its nucleophilicity. | |
| Temperature | Room Temperature | Good starting point | Balances reaction rate with minimizing side reactions. |
| Elevated Temperature | May increase rate but also risk of elimination/decomposition | Use with caution and monitor for side product formation. | |
| Concentration | Dilute (0.01 - 0.1 M) | High | Favors intramolecular cyclization over intermolecular polymerization. |
Visualizations
Experimental Workflow:
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic:
References
Technical Support Center: Reactions with 3-(Bromomethyl)-3-fluorooxetane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential side products and troubleshooting for reactions involving 3-(Bromomethyl)-3-fluorooxetane. While this reagent is a valuable building block for introducing the 3-fluorooxetanylmethyl moiety, awareness of potential side reactions is crucial for optimizing reaction outcomes and ensuring product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most likely types of side reactions to occur with this compound?
Based on the chemical structure and general reactivity of oxetanes, the primary expected side reactions involve the oxetane ring. The two main pathways for side product formation are:
-
Ring-opening reactions: The strained four-membered oxetane ring is susceptible to cleavage, especially under acidic conditions. This can lead to the formation of diol or haloalcohol derivatives. While reactions with nucleophiles are often conducted under basic or neutral conditions to minimize this, strong nucleophiles or elevated temperatures can still promote ring-opening.
-
Elimination reactions: Although less common for this specific substrate, under strongly basic conditions, elimination of HBr could potentially occur, leading to an unsaturated product.
Q2: I am observing an unexpected impurity in my reaction with an amine nucleophile. What could it be?
In reactions with amine nucleophiles, besides the desired N-alkylation product, a common impurity could arise from the ring-opening of the oxetane. If any acidic species are present (e.g., from the amine salt), this can catalyze the opening of the oxetane ring by the amine nucleophile or other nucleophiles present in the reaction mixture, such as water or the bromide counter-ion. This would result in a product where the oxetane ring has been opened to form a 3-amino-2-(fluoromethyl)propan-1-ol derivative.
Q3: Can the solvent choice influence the formation of side products?
Yes, the choice of solvent can play a significant role. Protic solvents, such as alcohols, could potentially act as nucleophiles and lead to ring-opened ether side products, especially if the reaction is heated or if acidic impurities are present. Aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for nucleophilic substitution reactions with this reagent.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Low yield of the desired product and presence of a more polar byproduct. | Ring-opening of the oxetane. This is often catalyzed by acidic conditions or can occur at elevated temperatures. | 1. Ensure anhydrous and strictly neutral or basic conditions. Use a non-nucleophilic base (e.g., DIPEA, NaH, K₂CO₃) to scavenge any acid. 2. Lower the reaction temperature. If the reaction is sluggish at lower temperatures, consider extending the reaction time instead of increasing the temperature. 3. Use a dry, aprotic solvent. Avoid protic solvents that can participate in ring-opening. |
| Formation of multiple unidentified byproducts. | Decomposition of the starting material or product. this compound may have limited stability under certain conditions (e.g., prolonged heating, presence of strong acids or bases). | 1. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times. 2. Purify the starting material if necessary to remove any impurities that could catalyze decomposition. 3. Consider a milder base or reaction conditions. |
| Incomplete conversion of the starting material. | Insufficient reactivity of the nucleophile or deactivation of the electrophile. | 1. Increase the concentration of the nucleophile. 2. Consider the addition of a catalyst. For weaker nucleophiles, the addition of a catalytic amount of sodium iodide can promote the reaction via in situ formation of the more reactive iodo-analogue. 3. Ensure the nucleophile is sufficiently deprotonated by using an appropriate base. |
Visualizing Potential Reaction Pathways
The following diagram illustrates the expected primary reaction pathway and a potential major side reaction pathway.
Technical Support Center: Purification of 3-(Bromomethyl)-3-fluorooxetane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)-3-fluorooxetane derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the purification of these valuable building blocks.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound derivatives?
The two most effective and widely used methods for the purification of this compound derivatives are flash column chromatography and recrystallization. The choice between these methods often depends on the physical state of the crude product (solid or oil) and the nature and quantity of the impurities present.
Q2: My this compound derivative appears to be degrading during purification on silica gel. Why is this happening and what can I do?
The oxetane ring can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This acidity can lead to the degradation of your compound.[1] To mitigate this, you can deactivate the silica gel by pre-treating it with a solution of triethylamine in your mobile phase before packing the column.[1] Alternatively, using a different stationary phase like neutral or basic alumina can be beneficial.[1]
Q3: I'm having difficulty separating my product from a byproduct with very similar polarity. What are my options?
When dealing with compounds of similar polarity, optimizing your chromatographic method is key. You can try a very slow gradient elution in your column chromatography to improve separation. If that is not successful, consider using preparative High-Performance Liquid Chromatography (HPLC), which often provides higher resolution for challenging separations.[1]
Q4: Can I use recrystallization to purify my this compound derivative?
Yes, recrystallization can be a very effective method for purifying solid products, often yielding highly pure material. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures. A solvent screen with small amounts of your crude product is recommended to identify the optimal conditions.[1]
Q5: What are some common impurities I should expect in my crude this compound product?
Common impurities may include unreacted starting materials, such as the corresponding diol precursor, and side products from incomplete or alternative reactions. Depending on the synthetic route, you might also find residual brominating agents or their byproducts.[2]
Troubleshooting Guides
Problem 1: Low Recovery After Flash Column Chromatography
| Potential Cause | Troubleshooting Step |
| Product is volatile and is lost during solvent evaporation. | Use a rotary evaporator with a cold trap.[1] Reduce the vacuum pressure during evaporation.[1] |
| Product is degrading on the column. | Deactivate the silica gel with triethylamine.[1] Run the column quickly (flash chromatography) to minimize contact time.[1] Use an alternative stationary phase like neutral alumina.[1] |
| Improper packing of the column leading to channeling. | Ensure the silica gel is packed as a uniform slurry. Avoid letting the column run dry.[1] |
| The chosen mobile phase is too polar. | If the product elutes too quickly with the solvent front, reduce the polarity of the eluent. Use TLC to determine the optimal solvent system where the product has an Rf value of approximately 0.35. |
Problem 2: "Oiling Out" During Recrystallization
| Potential Cause | Troubleshooting Step |
| The product is impure, leading to melting point depression. | Attempt a preliminary purification by flash chromatography to remove major impurities, then try recrystallization again.[1] |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
| The solvent is not ideal. | The boiling point of the solvent may be too high. Try a lower-boiling point solvent or a different solvent system. |
| Residual solvent is preventing crystallization. | Ensure the product is thoroughly dried under a high vacuum. Co-evaporate with a solvent that forms an azeotrope with the residual solvent.[1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general method for the purification of this compound derivatives.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Triethylamine (if deactivation is needed)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good system will give your desired product an Rf value of around 0.35. A common starting point for these derivatives is a mixture of hexanes and ethyl acetate.[3]
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin elution with the determined solvent system, collecting fractions.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
This protocol is suitable for purifying solid this compound derivatives.
Materials:
-
Crude solid this compound derivative
-
Appropriate recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like hexanes/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude solid. Slowly add a minimal amount of the hot recrystallization solvent while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1] Once crystal formation appears complete at room temperature, cool the flask further in an ice bath to maximize the yield.[1]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or vial to dry completely under vacuum.[1]
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for common purification issues.
References
Handling and storage recommendations for 3-(Bromomethyl)-3-fluorooxetane
This guide provides essential information for the safe handling, storage, and use of 3-(Bromomethyl)-3-fluorooxetane, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommendations for handling this compound?
A1: Handle this compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][2] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2][3][4] Avoid all personal contact with the substance.[2] When handling, do not eat, drink, or smoke.[2][3] Take precautionary measures against static discharge and keep the compound away from heat, sparks, and open flames.[5][6]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] For optimal stability, different storage temperatures are recommended based on the duration of storage.
Q3: Is this compound stable?
A3: The compound is stable under recommended storage conditions.[3][6] However, it is sensitive to moisture, heat, sparks, and open flames.[2][6] Exposure to these conditions should be avoided to prevent degradation.
Q4: What personal protective equipment (PPE) should be worn when working with this compound?
A4: When handling this compound, it is essential to wear protective gloves, protective clothing, and eye/face protection.[2][3][4] In case of inadequate ventilation, respiratory protection should also be used.[7]
Storage Recommendations
| Storage Duration | Temperature Range | Additional Conditions |
| Short-term (1-2 weeks) | -4°C | Tightly sealed container, dry, and protected from light.[8] |
| Long-term (1-2 years) | -20°C | Tightly sealed container, dry, and protected from light.[8] |
| General Laboratory Use | 2-8°C | Tightly sealed container, dry, and well-ventilated place.[9] |
Troubleshooting Guide
Q5: I suspect my this compound has degraded. What are the possible causes?
A5: Degradation of this compound is most likely due to improper storage or handling. Key factors that can lead to degradation include:
-
Exposure to moisture: The compound is moisture-sensitive.[2][6] Hydrolysis of the bromomethyl group can occur.
-
Elevated temperatures: Storage at temperatures above the recommended range can cause decomposition.
-
Exposure to light: While not explicitly stated for this compound, similar reactive molecules can be light-sensitive. The recommendation to store it in a light-proof manner suggests this possibility.[9]
-
Contamination: Cross-contamination with incompatible materials, such as strong oxidizing agents, can lead to degradation.[3][6]
Q6: My reaction with this compound is not proceeding as expected. What are some potential issues related to the reagent?
A6: If you are experiencing issues with a reaction involving this compound, consider the following:
-
Reagent Quality: Ensure the reagent has been stored correctly as per the recommendations to prevent degradation. If in doubt, use a fresh batch or verify the purity of the existing stock.
-
Anhydrous Conditions: Given the compound's sensitivity to moisture, ensure your reaction is performed under strictly anhydrous conditions if the reaction chemistry is moisture-sensitive.
-
Incompatible Reagents: Verify that other reagents in your reaction are compatible with this compound. Avoid strong oxidizing agents.[3][6]
Experimental Workflow
Below is a diagram outlining the recommended workflow for handling and storing this compound.
Caption: Recommended workflow for handling and storage of this compound.
References
- 1. 3-bromomethyl-3-fluorooxetane - Safety Data Sheet [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]
- 8. 865451-86-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 9. This compound [myskinrecipes.com]
Technical Support Center: 3-(Bromomethyl)-3-fluorooxetane Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields and address common issues encountered when using 3-(Bromomethyl)-3-fluorooxetane.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you navigate experimental challenges.
Issue 1: Low to No Yield of the Desired Product
Q: My nucleophilic substitution reaction with this compound is resulting in a very low yield or no product at all. What are the likely causes and solutions?
A: Low yields in these reactions often stem from issues with reaction conditions, reagent quality, or competing side reactions. Here's a systematic approach to troubleshooting:
-
Inadequate Reaction Conditions: The choice of base, solvent, and temperature is critical for the success of nucleophilic substitution on this substrate.
-
Solution: Employ a strong, non-hindered base to ensure complete deprotonation of the nucleophile. Use a polar aprotic solvent, such as DMF or acetonitrile, to enhance the reactivity of the nucleophile. Gently heating the reaction can increase the rate, but be cautious as this can also promote side reactions.
-
-
Poor Nucleophile Activation: If your nucleophile (e.g., a phenol or alcohol) is not fully deprotonated, the reaction will not proceed efficiently.
-
Solution: Ensure you are using a sufficient excess of a strong base (e.g., sodium hydride). Allow for adequate time for the alkoxide or corresponding anion to form before adding the this compound.
-
-
Reagent Quality: The purity of this compound is crucial for obtaining good yields. Impurities can interfere with the reaction.
-
Solution: Ensure the starting material is pure and stored under appropriate conditions, typically in an inert atmosphere at room temperature, to prevent decomposition.[1]
-
Issue 2: Formation of Significant Byproducts
Q: I am observing the formation of multiple products in my reaction mixture, which is complicating purification and reducing the yield of my target compound. How can I minimize these byproducts?
A: The primary competing reaction in this case is typically an elimination (E2) reaction, especially when using a strong, sterically hindered base.
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Competition with Elimination (E2) Reaction: Using a bulky base can lead to the formation of an alkene byproduct instead of the desired substitution product.
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Solution: Opt for a strong, but less sterically hindered nucleophile. Lowering the reaction temperature generally favors substitution over elimination. If a strong base is necessary, a non-hindered one should be chosen.
-
-
Over-alkylation: If the product of the initial reaction can act as a nucleophile itself, it may react with another molecule of this compound.
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Solution: Use a controlled stoichiometry of the reactants. Adding the this compound slowly to the reaction mixture can also help to minimize this side reaction.
-
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting low yields in reactions involving this compound.
References
Technical Support Center: Synthesis of 3-(Bromomethyl)-3-fluorooxetane
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 3-(Bromomethyl)-3-fluorooxetane, a valuable building block for researchers in medicinal chemistry and drug development. The primary synthesis route discussed is the intramolecular Williamson ether synthesis, a robust method for forming the oxetane ring.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common and direct approach is the intramolecular Williamson ether synthesis. This involves the cyclization of a precursor, 2-(bromomethyl)-2-(fluoromethyl)propane-1,3-diol, in the presence of a strong base. The alkoxide formed in situ displaces the bromide intramolecularly to form the strained oxetane ring.[1]
Q2: I am having trouble synthesizing the precursor, 2-(bromomethyl)-2-(fluoromethyl)propane-1,3-diol. Can you provide guidance?
Q3: What are the key parameters to control during the intramolecular Williamson ether synthesis for oxetane formation?
A3: Key parameters include the choice of a strong, non-nucleophilic base (sodium hydride is common), the use of an anhydrous polar aprotic solvent (like THF) to facilitate the SN2 reaction, and maintaining an inert atmosphere to prevent quenching of the base and alkoxide intermediate.[1] Reaction temperature and time are also critical and should be monitored for optimal results.
Q4: What are the most likely side products in this synthesis?
A4: Potential side products can arise from intermolecular reactions between the diol precursor molecules, leading to oligomers or polymers. Incomplete reaction will leave unreacted starting material. Ring-opening of the oxetane product under acidic conditions is also a possibility, which could lead to the formation of diol derivatives.
Q5: How can I purify the final this compound product?
A5: The most common method for purifying oxetane derivatives is flash column chromatography on silica gel.[1] A suitable eluent system, typically a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate), should be determined by thin-layer chromatography (TLC).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive or insufficient base. 2. Presence of water in the reaction. 3. Incorrect reaction temperature or time. 4. Precursor diol is of poor quality. | 1. Use fresh, high-quality sodium hydride. Ensure an excess (typically 1.2-1.5 equivalents) is used. 2. Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Monitor the reaction by TLC to determine the optimal reaction time. The reaction is often run at room temperature for 12-24 hours.[1] 4. Purify the 2-(bromomethyl)-2-(fluoromethyl)propane-1,3-diol precursor before use. |
| Formation of a significant amount of polymeric byproduct | 1. Reaction concentration is too high, favoring intermolecular reactions. 2. Slow addition of the diol to the base. | 1. Perform the reaction under high-dilution conditions. 2. Add the solution of the diol precursor to the suspension of the base dropwise and slowly to maintain a low concentration of the reactive alkoxide. |
| Product decomposes during workup or purification | 1. Presence of acidic conditions leading to oxetane ring-opening. 2. Overheating during solvent removal. | 1. Ensure the quenching step is performed carefully and that the final solution is neutral or slightly basic before extraction. Avoid acidic workup conditions. 2. Use a rotary evaporator at a moderate temperature to remove the solvent. |
| Difficulty in separating the product from impurities by column chromatography | 1. Inappropriate solvent system for chromatography. 2. Co-elution with a non-polar impurity. | 1. Systematically screen different solvent systems with varying polarities using TLC to find the optimal separation conditions. 2. Consider using a different stationary phase for chromatography if silica gel is not effective. |
Experimental Protocols
Synthesis of 3-(Bromomethyl)oxetane (Analogous Procedure)
This protocol for a closely related, non-fluorinated analog can be adapted for the synthesis of this compound.[1]
Materials:
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3-Bromo-2-(bromomethyl)propan-1-ol (or 2-(bromomethyl)-2-(fluoromethyl)propane-1,3-diol for the target molecule)
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Solvent Addition: Add anhydrous THF to create a slurry.
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Addition of Starting Material: Dissolve the diol precursor (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
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Extraction: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., dichloromethane or diethyl ether). Shake and separate the layers.
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Washing: Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
References
Incompatible reagents with 3-(Bromomethyl)-3-fluorooxetane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the handling and reactivity of 3-(Bromomethyl)-3-fluorooxetane. Our aim is to help you anticipate and resolve potential issues in your experiments, ensuring the successful incorporation of the valuable 3-fluorooxetane moiety into your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of this compound?
A1: this compound is a reactive compound and should be handled with care. The primary incompatibilities arise from its electrophilic bromomethyl group and the strained oxetane ring. Key incompatible reagent classes include:
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Strong Bases and Nucleophiles: These reagents will readily react with the electrophilic carbon of the bromomethyl group, leading to substitution reactions.
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Strong Acids and Lewis Acids: These can catalyze the ring-opening of the strained oxetane ring, leading to undesired side products.
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Strong Oxidizing Agents: As with many organic compounds, strong oxidizing agents can lead to decomposition.
Q2: I am observing unexpected side products in my reaction. What are the likely causes?
A2: The formation of unexpected side products when using this compound often stems from its reactivity with certain functional groups or reagents present in the reaction mixture. Common issues include:
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Reaction with Nucleophilic Functional Groups: If your primary substrate or other reagents contain nucleophilic moieties (e.g., amines, thiols, alcohols), these can compete with your intended reaction at the bromomethyl position.
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Ring-Opening of the Oxetane: The presence of acidic impurities or the use of Lewis acidic conditions can lead to the opening of the oxetane ring. The stability of the oxetane ring can be influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally showing greater stability.[1][2] However, the presence of an internal nucleophile can facilitate ring-opening even in these cases.[1]
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Decomposition: Elevated temperatures or prolonged reaction times, especially in the presence of incompatible reagents, can lead to decomposition.
Q3: How can I minimize the formation of side products?
A3: To minimize side products, consider the following strategies:
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Protecting Groups: If your substrate contains nucleophilic functional groups, consider using appropriate protecting groups to prevent unwanted reactions.
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Careful Selection of Reaction Conditions: Avoid strongly acidic or basic conditions if your target is to maintain the oxetane ring. Ensure all reagents and solvents are free from acidic or basic impurities.
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Temperature Control: Run reactions at the lowest effective temperature to minimize decomposition and side reactions.
-
Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product in a Substitution Reaction
| Potential Cause | Troubleshooting Step | Experimental Protocol Example (for consideration) |
| Incompatible Base/Nucleophile | The base or nucleophile used is too strong or sterically hindered, leading to side reactions or no reaction. | For a simple nucleophilic substitution, instead of a very strong base, consider using a milder base like potassium carbonate or a non-nucleophilic organic base like triethylamine to neutralize any generated acid. |
| Steric Hindrance | The nucleophile or the substrate is too sterically hindered, preventing the desired SN2 reaction. | If possible, use a less hindered nucleophile. Alternatively, consider reaction conditions that might favor the desired reaction, such as a more polar aprotic solvent to better solvate the ions. |
| Solvent Issues | The solvent is not appropriate for the reaction (e.g., protic solvent for a reaction with a strong base). | For SN2 reactions with anionic nucleophiles, use a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the anion. |
| Decomposition of Starting Material | The this compound has decomposed due to improper storage or handling. | Always store the reagent in a cool, dry, and dark place under an inert atmosphere. Before use, it is advisable to check the purity of the reagent, for example, by NMR. |
Problem 2: Formation of Ring-Opened Byproducts
| Potential Cause | Troubleshooting Step | Experimental Protocol Example (to avoid ring-opening) |
| Presence of Lewis Acids | The reaction is catalyzed by an intended or unintended Lewis acid. | Scrutinize all reagents for potential Lewis acidic character. If a Lewis acid is necessary for another transformation in the molecule, consider performing the oxetane functionalization step before introducing the Lewis acid-sensitive moiety. |
| Acidic Reaction Conditions | The reaction medium is acidic, leading to protonation and subsequent ring-opening of the oxetane. | Buffer the reaction mixture if possible. Use non-acidic workup procedures. For example, use a saturated solution of sodium bicarbonate to neutralize any acid. |
| High Reaction Temperature | Elevated temperatures can promote ring-opening, especially in the presence of even weak acids or nucleophiles. | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating. |
Incompatible Reagent Summary
The following table summarizes classes of reagents that are generally incompatible with this compound and the potential undesired reactions.
| Reagent Class | Examples | Potential Incompatible Reaction |
| Strong Bases | Sodium hydride (NaH), Lithium diisopropylamide (LDA), Potassium tert-butoxide (t-BuOK) | Deprotonation at the carbon alpha to the oxetane ring followed by elimination or rearrangement; direct attack on the bromomethyl group. |
| Strong Nucleophiles | Grignard reagents (RMgX), Organolithium reagents (RLi), Cyanide (CN⁻), Azide (N₃⁻) | Nucleophilic substitution (SN2) at the bromomethyl group. While this is often the desired reaction, these reagents are "incompatible" if the goal is to perform a different transformation on the molecule without affecting the bromomethyl group. |
| Lewis Acids | Boron trifluoride (BF₃), Aluminum trichloride (AlCl₃), Titanium tetrachloride (TiCl₄) | Catalyze the ring-opening of the oxetane, leading to the formation of diols, haloalcohols, or other rearranged products. The regioselectivity of the ring-opening can be influenced by the substitution pattern of the oxetane. |
| Strong Acids | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Trifluoroacetic acid (TFA) | Protonation of the oxetane oxygen, followed by nucleophilic attack and ring-opening. |
Visualizing Incompatibility Pathways
The following diagrams illustrate the potential reaction pathways with incompatible reagents.
Caption: Potential incompatible reaction pathways for this compound.
Experimental Workflow for Assessing Compatibility
When exploring a new reaction with this compound, a systematic approach to assess compatibility is recommended.
Caption: A logical workflow for assessing reagent compatibility with this compound.
References
Preventing decomposition of 3-(Bromomethyl)-3-fluorooxetane during reactions
Welcome to the technical support center for 3-(Bromomethyl)-3-fluorooxetane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable building block during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound during reactions?
A1: Due to the inherent ring strain of the oxetane and the presence of a good leaving group (bromide), this compound is susceptible to two primary decomposition pathways during reactions:
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Ring-Opening: This is often catalyzed by acidic conditions (both Brønsted and Lewis acids) but can also be promoted by strong bases or nucleophiles, especially at elevated temperatures. The strained four-membered ring can open to form various undesired byproducts. 3,3-disubstituted oxetanes, such as this one, generally exhibit greater stability against ring-opening compared to other substitution patterns.
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Elimination: Strong, sterically hindered bases can promote the elimination of HBr to form an exocyclic methylene compound. This is a common side reaction for primary alkyl halides.
Q2: My reaction with an amine nucleophile is giving low yields and multiple byproducts. What could be the cause?
A2: Low yields and the formation of multiple byproducts when reacting this compound with amines can stem from several factors:
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Base-Induced Decomposition: Many amine nucleophiles are also basic. Excess amine or the use of a strong, non-nucleophilic base to deprotonate a primary or secondary amine can lead to either ring-opening or elimination side reactions.
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Over-alkylation: The product of the initial substitution may react further with another molecule of this compound, leading to quaternization of the amine.
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Elevated Temperatures: Heating the reaction mixture can provide the necessary activation energy for decomposition pathways to compete with the desired nucleophilic substitution.
Q3: Can I use Lewis acids to activate the bromide for substitution?
A3: The use of Lewis acids with this compound is generally not recommended. The oxetane oxygen can act as a Lewis base, coordinating to the Lewis acid. This coordination can activate the oxetane ring towards nucleophilic attack and subsequent ring-opening, which would compete with the desired substitution at the bromomethyl group.
Troubleshooting Guides
Issue 1: Low Yield of Nucleophilic Substitution Product
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Decomposition via Ring-Opening | 1. Maintain Neutral or Mildly Basic Conditions: If a base is required, use a weak, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃, or DIPEA). 2. Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C or room temperature. | Strong bases and high temperatures can promote the ring-opening of the strained oxetane. Milder conditions favor the desired SN2 reaction. |
| Elimination Side Reaction | 1. Use a Non-Hindered Base: If a base is necessary, opt for one that is less sterically demanding. 2. Choose a More Nucleophilic, Less Basic Reagent: If possible, select a nucleophile that has a higher nucleophilicity-to-basicity ratio. | Sterically hindered bases are more likely to act as bases rather than nucleophiles, leading to elimination. |
| Low Reactivity of Nucleophile | 1. Consider a Solvent that Favors SN2 Reactions: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the attacking species. 2. Add a Catalyst: In some cases, a catalytic amount of sodium iodide can be used to convert the alkyl bromide to the more reactive alkyl iodide in situ. | Optimizing reaction conditions to favor the SN2 mechanism can improve the rate of the desired reaction over competing decomposition pathways. |
This table presents illustrative examples and general guidance. Optimal conditions should be determined experimentally.
Issue 2: Formation of an Exocyclic Methylene Byproduct
This issue is indicative of an E2 elimination pathway competing with the desired SN2 substitution.
Caption: Troubleshooting workflow for minimizing elimination side reactions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol is designed to minimize the decomposition of this compound.
Caption: Recommended workflow for nucleophilic substitution with amines.
Materials:
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This compound
-
Amine nucleophile
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Potassium carbonate (K₂CO₃) or another mild base
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Water
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and potassium carbonate (1.5 equivalents).
-
Add anhydrous DMF and stir the suspension.
-
Cool the mixture to 0 °C using an ice bath.
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In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
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Add the solution of this compound dropwise to the stirred amine suspension at 0 °C.
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After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
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Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.
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Upon completion, quench the reaction by adding water.
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Extract the aqueous mixture with ethyl acetate (3x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Potential Decomposition Pathways
Caption: Competing reaction pathways for this compound.
Technical Support Center: Reactions Involving 3-(Bromomethyl)-3-fluorooxetane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)-3-fluorooxetane. The information is designed to address specific issues that may be encountered during the work-up procedures of reactions involving this valuable building block.
Troubleshooting Guide
Encountering unexpected results during your reaction work-up can be challenging. This guide provides a structured approach to identifying and resolving common issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS) before quenching. - Consider extending the reaction time or increasing the temperature, if the product is known to be stable under those conditions. |
| Product Loss During Extraction: The product may have poor solubility in the chosen organic solvent or may be partially soluble in the aqueous phase. | - Use a different extraction solvent or a mixture of solvents. - Perform multiple extractions (3-5 times) with smaller volumes of the organic solvent. - If the product is suspected to be in the aqueous layer, back-extract the aqueous phase with a different organic solvent. - Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase. | |
| Product Degradation: The oxetane ring is susceptible to ring-opening under strong acidic conditions. | - Avoid acidic quenches if possible. Use a neutral or mildly basic quench (e.g., saturated aqueous sodium bicarbonate, water). - If an acidic wash is necessary, use a dilute, weak acid and minimize contact time. Perform the wash at low temperatures (0-5 °C). | |
| Presence of Multiple Spots on TLC (Impure Product) | Unreacted Starting Material: The reaction did not go to completion. | - See "Incomplete Reaction" under "Low or No Product Yield". - Optimize the stoichiometry of the reactants. |
| Formation of Side Products: The reaction conditions may be promoting side reactions. | - Lower the reaction temperature. - Consider using a different base or solvent. - Common side products can arise from elimination reactions or reactions with the solvent. | |
| Product Degradation During Work-up or Purification: The product may be unstable on silica gel or during solvent removal. | - Minimize the time the product is on a silica gel column. - Consider alternative purification methods such as preparative HPLC or crystallization. - Use a neutral-pH buffered silica gel if acidity is a concern. - Remove solvents at the lowest possible temperature on the rotary evaporator. | |
| Difficulty in Removing Byproducts | Polar Byproducts: Byproducts such as salts or polar starting materials remain in the organic layer. | - Wash the organic layer with water or brine to remove water-soluble impurities. - A mild aqueous basic wash (e.g., saturated NaHCO₃) can help remove acidic byproducts. |
| Non-polar Byproducts: Byproducts have similar polarity to the desired product. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider a different purification technique like preparative TLC or HPLC. | |
| Emulsion Formation During Extraction | Presence of Surfactant-like Molecules or Fine Solids: This can be common in reactions involving certain bases or reagents. | - Add brine to the separatory funnel to help break the emulsion. - Let the mixture stand for a longer period. - Filter the entire mixture through a pad of Celite®. - Centrifugation can also be effective in separating the layers. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench a reaction involving this compound?
A1: The choice of quenching agent depends on the reaction conditions. To avoid potential ring-opening of the oxetane, it is generally recommended to use a neutral or mildly basic quench. Slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C is a common and effective method.[1] Alternatively, for reactions sensitive to any acidity, quenching with cold water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is advisable.
Q2: Which organic solvent is most suitable for extracting the product?
A2: The choice of extraction solvent will depend on the polarity of your final product. Common choices include dichloromethane (DCM) and diethyl ether.[1] Ethyl acetate is another good option for many products derived from this compound. It is recommended to perform a small-scale liquid-liquid extraction test to determine the best solvent for your specific product.
Q3: My product seems to be somewhat water-soluble. How can I improve my extraction efficiency?
A3: If your product has some water solubility, you can improve extraction efficiency by:
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Performing multiple extractions with the organic solvent.
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Saturating the aqueous layer with sodium chloride (brine) before extraction. This process, known as "salting out," reduces the solubility of organic compounds in the aqueous phase.
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If the product's solubility in the initial organic solvent is low, try a more polar solvent for extraction.
Q4: I am concerned about the stability of the oxetane ring during purification. What precautions should I take?
A4: The oxetane ring can be sensitive to acidic conditions. When purifying by column chromatography:
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Use silica gel that has been neutralized or buffered. You can prepare this by slurrying the silica gel with a solvent containing a small amount of a non-nucleophilic base, like triethylamine, and then removing the solvent.
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Avoid using highly acidic eluents.
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Minimize the time your compound spends on the column.
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If the compound is still unstable, consider other purification methods like preparative thin-layer chromatography (prep-TLC), crystallization, or preparative high-performance liquid chromatography (prep-HPLC).
Q5: How can I remove unreacted this compound from my product?
A5: this compound is a relatively non-polar compound. If your product is significantly more polar, it should be easily separable by standard silica gel column chromatography. If the polarities are similar, you may need to optimize your chromatographic conditions (e.g., using a less polar solvent system) or consider derivatizing the unreacted starting material to facilitate its removal.
Experimental Protocols
General Work-up Procedure for a Nucleophilic Substitution Reaction
This protocol outlines a general work-up for a reaction where a nucleophile has been reacted with this compound.
1. Reaction Quenching:
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Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with stirring until the reaction is quenched (e.g., gas evolution ceases if a reactive metal hydride was used).[1]
2. Extraction:
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Transfer the quenched reaction mixture to a separatory funnel.
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Add an appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate) and water if necessary to dissolve all salts.[1]
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Shake the funnel vigorously, venting frequently to release any pressure.
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Allow the layers to separate completely.
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Drain the organic layer.
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Re-extract the aqueous layer with the organic solvent two more times.
3. Washing:
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Combine all the organic extracts.
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Wash the combined organic layer sequentially with:
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Water (to remove water-soluble impurities).
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Saturated aqueous sodium chloride solution (brine) to facilitate drying.[1]
-
4. Drying and Concentration:
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Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
5. Purification:
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure product.[1]
Data Presentation
To optimize your work-up and purification procedures, it is crucial to systematically collect and analyze data. The following table provides a template for recording and comparing results from different work-up strategies.
| Experiment ID | Quenching Agent | Extraction Solvent | Washing Steps | Purification Method | Crude Yield (g) | Pure Yield (g) | Purity (%) | Observations |
| EXP-01 | Sat. NH₄Cl (aq) | Dichloromethane | Water, Brine | Silica Gel Column | ||||
| EXP-02 | Water | Ethyl Acetate | Brine | Silica Gel Column | ||||
| EXP-03 | Sat. NaHCO₃ (aq) | Dichloromethane | Water, Brine | Crystallization | ||||
| ... |
Visualization
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for a reaction involving this compound, from reaction setup to the isolation of the pure product.
Caption: General workflow for reactions with this compound.
References
Technical Support Center: Analysis of Impurities in 3-(Bromomethyl)-3-fluorooxetane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and quantifying impurities in 3-(Bromomethyl)-3-fluorooxetane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the potential sources of impurities in this compound?
Impurities can arise from various stages of the manufacturing process and storage.[1] The primary sources include:
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Starting Materials and Reagents: Unreacted starting materials, by-products from their synthesis, and residual reagents used in the synthesis of this compound.
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Side Reactions: Competing or incomplete reactions during the synthesis process can lead to the formation of structurally related impurities. For instance, in oxetane synthesis, by-products can be common.[2]
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Degradation Products: The molecule may degrade over time due to factors like temperature, light, moisture, or interaction with container surfaces. The strained oxetane ring can be susceptible to ring-opening, especially under acidic conditions.[3][4]
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Residual Solvents: Solvents used during synthesis and purification that are not completely removed.[1]
Q2: I am observing unexpected peaks in my chromatogram. How do I identify them?
Identifying unknown peaks is a critical step in impurity analysis. A systematic approach is recommended:
-
Mass Spectrometry (MS): If using a mass-selective detector (like in GC-MS or LC-MS), the mass spectrum of the unknown peak provides crucial information about its molecular weight and fragmentation pattern. This data can be used to propose potential structures.
-
High-Resolution Mass Spectrometry (HRMS): For more precise mass determination, HRMS can help elucidate the elemental composition of the impurity.
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Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products.[5][6] Comparing the retention times and mass spectra of the peaks from the stressed sample to the unknown peaks in your analytical run can aid in their identification.
-
Reference Standards: If commercially available, co-injecting a reference standard of a suspected impurity can confirm its identity by retention time matching.
Q3: My peak shapes are poor (e.g., tailing, fronting). What could be the cause and how can I fix it?
Poor peak shape can be attributed to several factors:
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Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Active Sites on the Column: Polar analytes can interact with active sites on the chromatographic column, causing peak tailing. Using a highly inert column or adding a mobile phase modifier (for HPLC) can help mitigate this.
-
Inappropriate Mobile Phase/Carrier Gas Flow Rate: An optimized flow rate is crucial for good chromatography. Refer to the column manufacturer's guidelines and perform flow rate optimization studies.
-
Column Degradation: Over time, columns can degrade, leading to poor performance. Replacing the column may be necessary.
Q4: I am having trouble achieving good separation between the main peak and an impurity. What can I do?
Improving resolution between closely eluting peaks can be achieved by:
-
Optimizing the Temperature Program (for GC) or Gradient (for HPLC): A slower temperature ramp or a shallower gradient can increase the separation between peaks.
-
Changing the Stationary Phase: Selecting a column with a different selectivity can alter the elution order and improve resolution.
-
Adjusting the Mobile Phase pH (for HPLC): For ionizable compounds, adjusting the mobile phase pH can significantly impact their retention and selectivity.
-
Using a Longer Column: A longer column provides more theoretical plates, which can lead to better separation.
Potential Impurities in this compound
The following table summarizes potential impurities, their likely sources, and recommended analytical techniques for their detection.
| Impurity Name/Class | Potential Source | Recommended Analytical Technique(s) |
| Unreacted Starting Materials | Incomplete reaction during synthesis. | GC-MS, HPLC-UV/MS |
| Di-substituted Oxetanes | Side reactions during synthesis. | GC-MS, HPLC-UV/MS |
| Ring-Opened Products | Degradation (e.g., hydrolysis under acidic conditions). | HPLC-UV/MS, LC-MS |
| Isomeric Impurities | Non-specific synthesis or rearrangement. | GC-MS, HPLC-UV/MS (with appropriate column) |
| Residual Solvents | Purification process. | Headspace GC-MS |
Experimental Protocols
Below are generalized experimental protocols for the analysis of impurities in this compound. These should be considered as starting points and may require optimization for specific instrumentation and impurity profiles.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and semi-volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
2. GC-MS Conditions:
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
3. Data Analysis:
-
Integrate all peaks in the total ion chromatogram.
-
Identify the main component and any impurities.
-
Use the mass spectrum of each impurity to aid in its identification by comparing it to spectral libraries (e.g., NIST).
High-Performance Liquid Chromatography (HPLC-UV/MS) Protocol
HPLC is suitable for the analysis of a wider range of polar and non-polar impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in a suitable diluent (e.g., Acetonitrile:Water mixture) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm (or Diode Array Detector for spectral analysis) |
| MS Detector (if used) | Electrospray Ionization (ESI), Positive Mode |
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Determine the relative percentage of each impurity by area normalization.
-
If using an MS detector, use the mass data to identify unknown impurities.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for impurity analysis.
Caption: General workflow for impurity analysis.
Caption: Troubleshooting unexpected chromatographic peaks.
References
Technical Support Center: 3-(Bromomethyl)-3-fluorooxetane
This technical support center provides troubleshooting guidance and frequently asked questions regarding the moisture sensitivity of 3-(Bromomethyl)-3-fluorooxetane. This resource is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their experimental workflows.
Troubleshooting Guide: Moisture-Related Issues
| Symptom | Potential Cause | Recommended Action |
| Inconsistent or low reaction yields | Degradation of this compound due to moisture contamination. | - Ensure all glassware is rigorously dried before use.- Use anhydrous solvents and reagents.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of unexpected byproducts in analysis (e.g., NMR, LC-MS) | Formation of (3-fluorooxetan-3-yl)methanol via hydrolysis. | - Confirm the identity of byproducts using appropriate analytical techniques.- If hydrolysis is confirmed, review handling and storage procedures to minimize moisture exposure. |
| Change in physical appearance of the reagent (e.g., discoloration, fuming) | Reaction with atmospheric moisture, potentially leading to the formation of hydrobromic acid. | - Do not use the reagent if its appearance has changed.- Re-evaluate storage conditions; ensure the container is tightly sealed and stored in a desiccator or glovebox.[1][2] |
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound?
A1: this compound is sensitive to moisture. The presence of water can lead to hydrolysis, where the bromine atom is displaced by a hydroxyl group, forming (3-fluorooxetan-3-yl)methanol and hydrobromic acid. This degradation will reduce the purity and reactivity of the reagent in your experiments. Therefore, it is crucial to handle and store the compound under anhydrous conditions.[1][3]
Q2: What are the ideal storage conditions to minimize moisture exposure?
A2: To maintain the integrity of this compound, it should be stored at 2-8°C in a tightly sealed container.[4] For enhanced protection against moisture, storing the container within a desiccator or a dry, inert atmosphere glovebox is highly recommended. The storage area should be cool, dry, and well-ventilated.[5]
Q3: My reaction with this compound is not working as expected. Could moisture be the issue?
A3: Yes, moisture is a likely culprit if you are experiencing issues such as low yield or the formation of impurities. The hydrolysis byproduct, (3-fluorooxetan-3-yl)methanol, will not participate in the desired reaction, and the hydrobromic acid generated can interfere with reaction conditions, especially if your reaction is base-sensitive.
Q4: How can I test for moisture contamination in my sample of this compound?
A4: While direct water content analysis (e.g., Karl Fischer titration) is the most accurate method, a simpler approach is to run a small-scale control reaction and analyze the crude product for the presence of the hydrolysis byproduct, (3-fluorooxetan-3-yl)methanol, using techniques like NMR or LC-MS.
Experimental Protocols
Protocol for Handling this compound in a Moisture-Sensitive Reaction
-
Glassware Preparation: All glassware (reaction flasks, syringes, needles, etc.) should be oven-dried at a minimum of 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., silica gel, phosphorus pentoxide).
-
Inert Atmosphere: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of a dry, inert gas (e.g., nitrogen or argon).
-
Reagent Handling:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
If the reagent is a solid, weigh it out quickly and transfer it to the reaction vessel under a stream of inert gas.
-
If it is a liquid, use a dry syringe or cannula to transfer the required amount to the reaction flask.
-
-
Solvents and Other Reagents: Use only anhydrous solvents and ensure all other reagents are compatible with moisture-sensitive conditions.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, LC-MS). The presence of the hydrolysis byproduct may indicate a breach in the anhydrous setup.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for moisture-related issues.
References
Technical Support Center: 3-(Bromomethyl)-3-fluorooxetane
This technical support center provides essential information regarding the thermal stability of 3-(Bromomethyl)-3-fluorooxetane for researchers, scientists, and drug development professionals. Due to the limited publicly available data on the thermal properties of this specific compound, this guide synthesizes information from structurally related molecules to offer a robust framework for safe handling, storage, and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the known thermal stability of this compound?
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it at refrigerated temperatures (2-8°C) in a tightly sealed container, protected from light and moisture.[3] Storing under an inert atmosphere (e.g., nitrogen or argon) is also advisable to prevent potential degradation.[2]
Q3: What are the likely thermal degradation pathways for this compound?
A3: Based on the thermal behavior of similar compounds, two primary degradation pathways are plausible:
-
Retro-[2+2] Cycloaddition: Substituted oxetanes can undergo retro-[2+2] cycloaddition at elevated temperatures to yield an alkene and a carbonyl compound.[4]
-
Radical Decomposition: The bromomethyl group is known to be thermally labile and can undergo homolytic cleavage of the C-Br bond to form a radical intermediate. This radical can then participate in various subsequent reactions, including dimerization or hydrogen abstraction.[5]
Q4: What are the potential hazards associated with the thermal decomposition of this compound?
A4: Thermal decomposition may release hazardous substances such as hydrogen bromide gas, which is corrosive and toxic upon inhalation.[2][6] Additionally, if the decomposition occurs in the presence of air, flammable and/or explosive vapor/air mixtures could form, especially with intense heating.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sample discoloration upon heating | Thermal decomposition of the compound. | Immediately stop heating. If possible, analyze the sample using techniques like NMR or LC-MS to identify degradation products. For future experiments, consider using a lower temperature or conducting the reaction under an inert atmosphere. |
| Unexpected side products in a reaction involving heating | The reaction temperature may be too high, causing the thermal decomposition of the this compound starting material. | Optimize the reaction temperature by running it at lower increments. Monitor the reaction closely using TLC or LC-MS to detect the formation of impurities. |
| Pressure buildup in a sealed reaction vessel | Gaseous decomposition products, such as hydrogen bromide, may be forming. | Caution: Do not heat this compound in a sealed vessel without appropriate pressure relief measures. Conduct reactions in a well-ventilated fume hood. If pressure buildup is suspected, cool the vessel to room temperature before carefully venting it in a safe manner. |
| Inconsistent experimental results | The starting material may have degraded due to improper storage. | Always store this compound according to the recommended conditions (2-8°C, sealed, dry, and protected from light).[3] Before use, it is good practice to check the purity of the compound, for instance by NMR. |
Experimental Protocols for Thermal Stability Analysis
To determine the specific thermal stability of this compound, the following experimental methods are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.[5]
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[5]
-
-
Data Analysis: Plot the percentage of mass loss as a function of temperature. The onset temperature of decomposition is typically determined from this curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and to identify any exothermic or endothermic events associated with decomposition.[5]
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min).[5]
-
Heating Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected decomposition (as determined by TGA, e.g., 400 °C) at a constant heating rate of 10 °C/min.[5]
-
-
Data Analysis: Plot the heat flow (mW) as a function of temperature. Endothermic peaks can indicate melting, while sharp exothermic peaks often signify decomposition.
Data Summary
Since no specific experimental data is publicly available for this compound, a comparative data table of related compounds is provided below for reference.
| Compound | Property | Value | Source(s) |
| This compound | Predicted Boiling Point | 149.6 ± 25.0 °C | [3] |
| 3-(Bromomethyl)oxetane | Form | Solid | [7] |
| 3-Bromo-2-(bromomethyl)propan-1-ol | Melting Point | 66 °C to 69 °C | [2] |
| 3-Bromo-2-(bromomethyl)propan-1-ol | Boiling Point | ~131 °C at 2.5 mmHg | [2] |
| Dimethyl 3-(bromomethyl)phthalate | General Stability | Phthalate esters are generally stable, but the bromomethyl group is expected to lower thermal stability. | [5] |
Visualizations
Caption: Workflow for Thermal Stability Analysis.
Caption: Plausible Thermal Degradation Pathways.
References
Validation & Comparative
Comparative Analysis of Nucleophilic Substitution Products of 3-(Bromomethyl)-3-fluorooxetane by ¹H and ¹⁹F NMR Spectroscopy
A detailed guide for researchers in drug discovery and medicinal chemistry on the synthesis and spectroscopic characterization of 3-substituted-3-fluorooxetanes, versatile building blocks in modern pharmaceutical development.
The 3-fluorooxetane moiety is an increasingly important structural motif in medicinal chemistry, valued for its ability to fine-tune the physicochemical properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. The reactive handle provided by 3-(bromomethyl)-3-fluorooxetane allows for the facile introduction of a variety of functional groups via nucleophilic substitution. This guide provides a comparative analysis of the reaction products of this compound with common nucleophiles, focusing on their characterization by ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Pathway and Products
The central reaction involves the displacement of the bromide ion from this compound by a nucleophile (Nu⁻), as depicted in the following workflow:
Figure 1. General workflow for the synthesis of 3-substituted-3-fluorooxetanes.
Comparative NMR Data of Reaction Products
Table 1: ¹H NMR Data of 3-Fluoro-3-(substituted-methyl)oxetanes
| Nucleophile (Nu⁻) | Product Name | δ (ppm) of CH₂-Nu | δ (ppm) of Oxetane CH₂ |
| Azide (N₃⁻) | 3-(Azidomethyl)-3-fluorooxetane | ~3.7 (d, JHF ≈ 2 Hz) | ~4.6-4.8 (m) |
| Phenoxide (PhO⁻) | 3-Fluoro-3-(phenoxymethyl)oxetane | ~4.2 (d, JHF ≈ 2 Hz) | ~4.7-4.9 (m) |
| Thiophenoxide (PhS⁻) | 3-Fluoro-3-((phenylthio)methyl)oxetane | ~3.5 (d, JHF ≈ 2 Hz) | ~4.5-4.7 (m) |
Table 2: ¹⁹F NMR Data of 3-Fluoro-3-(substituted-methyl)oxetanes
| Nucleophile (Nu⁻) | Product Name | δ (ppm) of C-F |
| Azide (N₃⁻) | 3-(Azidomethyl)-3-fluorooxetane | ~ -130 to -135 |
| Phenoxide (PhO⁻) | 3-Fluoro-3-(phenoxymethyl)oxetane | ~ -125 to -130 |
| Thiophenoxide (PhS⁻) | 3-Fluoro-3-((phenylthio)methyl)oxetane | ~ -128 to -133 |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Experimental Protocols
The following are general experimental protocols for the synthesis of 3-substituted-3-fluorooxetanes. These are based on established methods for similar nucleophilic substitution reactions on substituted oxetanes.
General Procedure for Nucleophilic Substitution
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) is added the nucleophile (1.1-1.5 eq). If the nucleophile is an anion, it is typically used as a sodium or potassium salt (e.g., NaN₃, K₂CO₃/Phenol). The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, and the progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-substituted-3-fluorooxetane.
Specific Protocols:
Synthesis of 3-(Azidomethyl)-3-fluorooxetane:
-
Reactants: this compound, Sodium Azide (NaN₃).
-
Solvent: Dimethylformamide (DMF).
-
Temperature: 60-80 °C.
-
Reaction Time: 12-24 hours.
Synthesis of 3-Fluoro-3-(phenoxymethyl)oxetane:
-
Reactants: this compound, Phenol, Potassium Carbonate (K₂CO₃).
-
Solvent: Acetonitrile (MeCN) or Acetone.
-
Temperature: Reflux.
-
Reaction Time: 12-24 hours.
Synthesis of 3-Fluoro-3-((phenylthio)methyl)oxetane:
-
Reactants: this compound, Thiophenol, Triethylamine (Et₃N) or Sodium Thiophenoxide.
-
Solvent: Tetrahydrofuran (THF) or DMF.
-
Temperature: Room temperature to 50 °C.
-
Reaction Time: 4-12 hours.
Conclusion
The nucleophilic substitution reactions of this compound provide a straightforward and efficient route to a diverse range of 3-substituted-3-fluorooxetanes. The ¹H and ¹⁹F NMR spectroscopic data of the products show characteristic shifts and coupling constants that are indicative of the successful substitution and the electronic environment of the newly introduced functional group. This guide serves as a valuable resource for researchers looking to incorporate these important fluorinated building blocks into their drug discovery programs, providing a foundation for the synthesis and characterization of novel bioactive molecules.
A Comparative Guide to 3-(Bromomethyl)-3-fluorooxetane and Other Oxetane Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of small, strained ring systems has become a powerful tool in modern medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane motif has emerged as a particularly valuable building block. This guide provides an objective comparison of 3-(Bromomethyl)-3-fluorooxetane with other oxetane building blocks, supported by experimental data, detailed protocols, and visualizations to inform the rational design of next-generation therapeutics.
Introduction to Oxetanes in Medicinal Chemistry
Oxetanes are four-membered cyclic ethers that offer a unique combination of properties beneficial for drug design. They are considered attractive bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups. The introduction of an oxetane ring can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also increasing the three-dimensionality of a molecule.[1] The strained nature of the ring can also influence binding conformations and interactions with biological targets.[1]
The Impact of Fluorination: A Focus on this compound
Fluorine is a key element in medicinal chemistry, and its introduction into organic molecules can profoundly alter their properties. In the context of oxetane building blocks, the presence of a fluorine atom, as in this compound, offers distinct advantages. The strong electron-withdrawing nature of fluorine can influence the acidity (pKa) of nearby functional groups and modulate the lipophilicity (LogP) of the molecule.[2] Furthermore, the carbon-fluorine bond is exceptionally stable, which can block sites of metabolic oxidation and enhance the metabolic stability of a drug candidate.
Physicochemical Properties: A Comparative Analysis
The decision to incorporate a specific building block into a drug discovery program is often driven by its impact on key physicochemical properties. The following table summarizes a comparison of pKa and LogP values for 3-(aminomethyl)-3-fluorooxetane and its non-fluorinated and non-cyclic analogs. This data highlights the significant influence of the fluorinated oxetane moiety.
| Compound | Structure | pKa[2] | cLogP[2] |
| 3-(Aminomethyl)-3-fluorooxetane | ![]() | 8.30 | 0.25 |
| 3-(Aminomethyl)oxetane | ![]() | 9.05 | -0.15 |
| 1-Amino-2-fluoropropane | ![]() | 9.65 | 0.35 |
| 1-Aminopropane | ![]() | 10.71 | 0.25 |
Data Interpretation:
The presence of the fluorine atom in 3-(aminomethyl)-3-fluorooxetane significantly lowers the pKa of the amino group compared to its non-fluorinated counterpart and the acyclic analogs. This reduction in basicity can be advantageous in drug design, as it may reduce off-target effects and improve oral bioavailability. The fluorinated oxetane also demonstrates a moderate lipophilicity, which can be fine-tuned by further substitutions.
Experimental Protocols: Synthesis and Functionalization
The utility of a building block is determined by its accessibility and the ease with which it can be incorporated into more complex molecules. The following protocols provide a representative example of a nucleophilic substitution reaction on a 3-(bromomethyl)oxetane derivative.
Experimental Protocol: Synthesis of 3-(Azidomethyl)-3-fluorooxetane
This protocol describes the synthesis of 3-(azidomethyl)-3-fluorooxetane via a nucleophilic substitution reaction with sodium azide. This transformation is a key step in introducing a versatile azide handle for further functionalization, for example, through click chemistry.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and workup
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 18-24 hours or at 50 °C for a shorter duration, monitoring the reaction progress by TLC.[4]
-
Upon completion, pour the reaction mixture into deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes of the aqueous layer).[4]
-
Combine the organic layers and wash with deionized water (2 x) and then with brine (1 x).[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 3-(azidomethyl)-3-fluorooxetane.
Caption: Experimental workflow for the synthesis of 3-(azidomethyl)-3-fluorooxetane.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[1] Its dysregulation is implicated in various diseases, particularly cancer, making it a prime target for drug development. Several inhibitors of this pathway incorporate oxetane moieties to enhance their pharmacological properties. The incorporation of a 3-fluorooxetane group can lead to improved potency, selectivity, and pharmacokinetic profiles.
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of intervention by small molecule inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of oxetane-containing molecules.
Conclusion
This compound stands out as a valuable and versatile building block for medicinal chemistry. The strategic introduction of fluorine into the oxetane scaffold provides a powerful means to fine-tune key physicochemical properties, such as pKa and lipophilicity, and to enhance metabolic stability. The ability to readily functionalize the bromomethyl group allows for the efficient incorporation of this motif into diverse molecular architectures. As the quest for novel therapeutics with improved drug-like properties continues, the judicious use of this compound and related fluorinated oxetanes is poised to play an increasingly important role in the design and development of innovative medicines.
References
- 1. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
A Comparative Guide to Alternative Reagents for the Introduction of Fluorooxetane Motifs
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorooxetane motifs into molecular scaffolds represents a significant strategy in modern drug discovery and materials science. The unique physicochemical properties imparted by the fluorinated oxetane ring can enhance metabolic stability, binding affinity, and lipophilicity. This guide provides an objective comparison of various reagents and methodologies for the synthesis of fluorooxetanes, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for specific research needs.
Deoxofluorination of 3-Hydroxyoxetanes: A Comparative Overview
The most common route to 3-fluorooxetanes involves the deoxofluorination of the corresponding 3-hydroxyoxetane precursors. Several reagents are available for this transformation, each with its own set of advantages and disadvantages in terms of reactivity, safety, and handling.
Data Summary: Deoxofluorination Reagents for 3-Hydroxyoxetanes
| Reagent | Structure | Typical Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| DAST (Diethylaminosulfur Trifluoride) | Et₂NSF₃ | CH₂Cl₂, -78 °C to rt | Variable, often good | Well-established, broad substrate scope. | Thermally unstable, can decompose explosively.[1][2] Generates HF. |
| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride) | (MeOCH₂CH₂)₂NSF₃ | CH₂Cl₂, rt | Generally good | More thermally stable than DAST.[3][4] | Can still decompose exothermically.[3] Generates HF. |
| XtalFluor-E® ([Et₂NSF₂]BF₄) | Et₂NSF₂⁺ BF₄⁻ | CH₂Cl₂, with additive (e.g., DBU, Et₃N·3HF), -78 °C to rt | High | Crystalline solid, high thermal stability, improved safety profile.[5][6] Does not generate free HF. | Requires an additive to promote the reaction.[6] |
| PyFluor® (2-Pyridinesulfonyl Fluoride) | (C₅H₄N)SO₂F | Toluene, with base (e.g., DBU), rt to 50 °C | High | Low-cost, thermally stable, crystalline solid, minimal elimination byproducts.[7][8][9][10] | Requires a strong, non-nucleophilic base.[7] |
Experimental Protocol: General Procedure for Deoxofluorination of a 3-Hydroxyoxetane with XtalFluor-E®
This protocol is a representative example for the use of a modern, safer deoxofluorination reagent.
Materials:
-
3-Hydroxyoxetane derivative
-
XtalFluor-E®
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 3-hydroxyoxetane derivative (1.0 mmol) in anhydrous dichloromethane (3.0 mL) cooled to -78 °C under a nitrogen atmosphere, successively add DBU (1.5 mmol) and XtalFluor-E® (1.5 mmol).
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for 24 hours.
-
Quench the reaction by adding a 5% aqueous sodium bicarbonate solution and stir for 15 minutes.
-
Extract the mixture with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-fluorooxetane.
Logical Relationship of Deoxofluorination Reagents
Caption: Evolution of deoxofluorination reagents towards improved safety and handling.
Electrophilic Fluorination for 2-Fluorooxetane Synthesis
The synthesis of 2-fluorooxetanes can be envisioned through the electrophilic fluorination of an appropriate oxetane precursor, such as a silyl enol ether of an oxetan-3-one. Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are commonly employed for such transformations.
Data Summary: Electrophilic Fluorinating Agents
| Reagent | Structure | Typical Reaction Conditions | Key Advantages | Key Disadvantages |
| Selectfluor® (F-TEDA-BF₄) | [Structure of F-TEDA-BF₄] | Acetonitrile, rt | Crystalline solid, easy to handle, wide range of applications.[11][12][13][14] | Requires careful control of reaction conditions to avoid side reactions. |
| NFSI (N-Fluorobenzenesulfonimide) | (PhSO₂)₂NF | Various organic solvents, often with a catalyst | Crystalline solid, stable, versatile reagent for fluorination and other transformations.[12][15][16][17] | Can act as an oxidant or amination reagent depending on the conditions.[15] |
Note: The application of these reagents for the synthesis of 2-fluorooxetanes is not well-documented. The information provided is based on their general reactivity with enol ethers and other electron-rich species.
Conceptual Experimental Workflow: Electrophilic Fluorination
Caption: A conceptual workflow for the synthesis of 2-fluorooxetan-3-ones.
Novel Copper-Catalyzed Synthesis of α,α-Difluoro-oxetanes
A groundbreaking development reported in early 2025 details a copper-catalyzed method for the synthesis of α,α-difluoro-oxetanes from readily available epoxides.[18][19][20][21][22] This approach represents a significant advancement, providing access to a previously hard-to-synthesize class of fluorooxetanes.
Reaction Principle
This method involves the insertion of a difluorocarbene species, generated in situ from a commercially available precursor, into the C-O bond of an epoxide. The reaction is facilitated by an inexpensive copper catalyst.
Data Summary: Copper-Catalyzed Difluorooxetane Synthesis
| Catalyst | Difluorocarbene Source | Substrate | Product | Yield (%) |
| Copper(I) complex | Me₃SiCF₂Br | Styrene Oxide | 2,2-Difluoro-4-phenyloxetane | High (Specific yield not yet published in detail) |
| ... | ... | ... | ... | ... |
Note: This is a very recent discovery, and detailed substrate scope and yield data are emerging. The provided example is illustrative of the transformation.
Experimental Protocol: General Procedure for Copper-Catalyzed Synthesis of an α,α-Difluoro-oxetane
Materials:
-
Epoxide substrate
-
(Bromodifluoromethyl)trimethylsilane (Me₃SiCF₂Br)
-
Copper(I) catalyst (e.g., CuI)
-
Ligand (e.g., a bipyridine derivative)
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
In a glovebox, to an oven-dried vial, add the copper(I) catalyst and the ligand.
-
Add the solvent, followed by the epoxide substrate and the difluorocarbene precursor.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (e.g., 12-24 hours).
-
After completion, cool the reaction to room temperature and purify the product by column chromatography.
Signaling Pathway: Catalytic Cycle
Caption: Proposed catalytic cycle for the synthesis of α,α-difluoro-oxetanes.
Conclusion
The field of fluorooxetane synthesis is rapidly evolving, with modern reagents offering significant improvements in safety, stability, and selectivity over classical methods. For the common deoxofluorination of 3-hydroxyoxetanes, XtalFluor® and PyFluor® are highly recommended alternatives to DAST and Deoxo-Fluor®, providing a better safety profile and often higher selectivity. While the electrophilic fluorination of oxetane precursors to yield 2-fluorooxetanes remains an area for further exploration, reagents like Selectfluor® and NFSI are the most promising candidates. The recently developed copper-catalyzed difluorocarbene insertion into epoxides opens up an exciting new avenue for the synthesis of α,α-difluoro-oxetanes, a previously challenging motif. The choice of reagent and methodology should be guided by the specific substitution pattern desired, the scale of the reaction, and the available laboratory infrastructure.
References
- 1. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 4. Deoxofluor - Enamine [enamine.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Simpler fluorine chemistry [soci.org]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PyFluor - Wordpress [reagents.acsgcipr.org]
- 10. PyFluor - Enamine [enamine.net]
- 11. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 13. The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Selectfluor and Its Analogs’ Electrophilic Fluorination for Preparing Alkyl Fluorides [ouci.dntb.gov.ua]
- 15. nbinno.com [nbinno.com]
- 16. brynmawr.edu [brynmawr.edu]
- 17. researchgate.net [researchgate.net]
- 18. news-medical.net [news-medical.net]
- 19. Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres | Semantic Scholar [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Novel method to synthesize valuable fluorinated drug compounds | EurekAlert! [eurekalert.org]
A Comparative Guide to Analytical Methods for the Characterization of 3-(Bromomethyl)-3-fluorooxetane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of the 3-(bromomethyl)-3-fluorooxetane moiety into drug candidates is a burgeoning strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] Consequently, the unambiguous characterization of these derivatives is paramount. This guide provides a comparative overview of the primary analytical methods for the structural elucidation and purity assessment of this compound derivatives, complete with experimental protocols and comparative data.
Key Analytical Techniques at a Glance
The structural confirmation of this compound derivatives typically relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | |||
| ¹H NMR | Proton environment, coupling constants | Provides detailed information on the molecular backbone and stereochemistry. | Signal overlap can occur in complex molecules. |
| ¹³C NMR | Carbon skeleton | Defines the number and type of carbon atoms. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[2] |
| ¹⁹F NMR | Fluorine environment, coupling to ¹H and ¹³C | Highly sensitive and specific to the fluorinated center, with a wide chemical shift range that minimizes signal overlap.[3][4] | Provides information only about the immediate vicinity of the fluorine atom. |
| Mass Spectrometry | |||
| GC-MS | Molecular weight, fragmentation pattern, purity | Excellent for volatile and thermally stable compounds, providing high-resolution separation.[5] | Derivatization may be necessary for non-volatile compounds.[6] |
| LC-MS | Molecular weight, fragmentation pattern, purity | Applicable to a wide range of compounds, including non-volatile and thermally labile ones.[7][8][9] | Matrix effects can suppress ionization; choice of ionization source is critical. |
| High-Resolution MS (HRMS) | Exact mass, elemental composition | Allows for the determination of the elemental formula of the parent ion and its fragments.[8] | Higher cost and complexity compared to standard resolution MS. |
Data Presentation: Comparative Spectral Data
The following tables summarize expected quantitative data for the characterization of a generic this compound derivative. Note that exact values will vary depending on the specific substituents on the derivative.
Table 1: Typical NMR Chemical Shifts (δ) in CDCl₃
| Nucleus | Assignment | Expected Chemical Shift (ppm) | Key Couplings |
| ¹H | -CH₂- (oxetane ring) | 4.5 - 5.0 | ²JHF (geminal H-F coupling) |
| ¹H | -CH₂Br (bromomethyl) | 3.6 - 4.0 | |
| ¹³C | C-F (oxetane ring) | 90 - 100 | ¹JCF (large one-bond C-F coupling) |
| ¹³C | -CH₂- (oxetane ring) | 75 - 85 | ²JCF (two-bond C-F coupling) |
| ¹³C | -CH₂Br (bromomethyl) | 30 - 40 | |
| ¹⁹F | C-F (oxetane ring) | -170 to -200 | Coupling to adjacent protons (²JFH) |
Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃ at 0 ppm. The large chemical shift range of ¹⁹F NMR is advantageous for identifying fluorinated compounds.[4][10]
Table 2: Common Mass Spectrometry Fragments (m/z)
| Ionization Mode | Fragment Ion | Proposed Structure | Significance |
| Electron Ionization (EI) | [M-Br]⁺ | Loss of bromine radical | Confirms presence of bromine. |
| EI | [M-CH₂Br]⁺ | Loss of bromomethyl radical | Indicates the bromomethyl substituent. |
| Electrospray (ESI) | [M+H]⁺ or [M+Na]⁺ | Protonated or sodiated molecule | Determines the molecular weight. |
The fragmentation of halogenated compounds in mass spectrometry is a key diagnostic tool. The loss of a halogen atom is a common and informative fragmentation pathway.[11]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about the molecule, including the connectivity of atoms and stereochemistry.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.[2] For ¹⁹F NMR, an external standard may be used for referencing.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum. Due to the high sensitivity of the ¹⁹F nucleus, fewer scans are generally required compared to ¹³C NMR.[3]
-
Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity and confirm the molecular weight and fragmentation pattern of volatile derivatives.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is often suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To assess the purity and confirm the molecular weight of a wide range of derivatives, including those that are not amenable to GC-MS.
Methodology:
-
Sample Preparation: Prepare a solution of the compound (e.g., 0.1-1 mg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
-
Instrumentation: Use an HPLC or UHPLC system coupled to a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing 0.1% formic acid to promote ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
MS Conditions:
-
Ionization Mode: ESI in positive or negative ion mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
-
Data Analysis: Extract the ion chromatogram for the expected m/z of the target compound to determine its retention time and purity. Analyze the mass spectrum to confirm the molecular weight.
Visualization of Analytical Workflows
The following diagrams, created using the DOT language, illustrate logical workflows for the characterization of this compound derivatives.
Caption: Workflow for Synthesis and Characterization.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. This compound [myskinrecipes.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. GC-MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines [ojp.gov]
- 6. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. rsc.org [rsc.org]
- 10. biophysics.org [biophysics.org]
- 11. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioisosteric Replacement of Functional Groups with the 3-Fluorooxetane Moiety
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a well-established approach to modulate their physicochemical properties, metabolic stability, and biological activity. The 3-fluorooxetane moiety has emerged as a valuable bioisostere, offering a unique combination of polarity, conformational constraint, and metabolic stability. This guide provides a comparative analysis of the 3-fluorooxetane moiety against common bioisosteric replacements, supported by experimental data and detailed protocols.
Note on Data Availability: Comprehensive experimental data specifically comparing the 3-fluorooxetane moiety is limited in publicly accessible literature. Therefore, this guide utilizes data from the closely related and well-documented 3,3-difluorooxetane (3,3-diFOx) moiety as a representative example of a fluorinated oxetane bioisostere. The principles and observed effects on molecular properties are considered highly relevant to the 3-fluorooxetane scaffold.
I. Physicochemical Properties: A Comparative Overview
The introduction of a 3,3-difluorooxetane group can significantly alter the electronic and lipophilic character of a molecule. The following table compares the acidity (pKa) and lipophilicity (LogP) of benzoic acid derivatives substituted with the 3,3-diFOx moiety and other common bioisosteres.
Table 1: Comparison of Physicochemical Properties of Substituted Benzoic Acids [1]
| Substituent | pKa | ΔLogP (vs. H) | Hammett Constant (σ) |
| H | 5.0 | 0 | 0 |
| tert-Butyl | 5.2 | +1.98 | -0.20 |
| 3,3-diFOx | 4.7 | +0.5 | +0.24 |
| CF₃ | 4.3 | +1.16 | +0.54 |
| Cl | 4.4 | +0.71 | +0.23 |
| CO₂Me | 4.3 | -0.01 | +0.45 |
Data sourced from a study on 3,3-difluorooxetane as a versatile functional group.[1]
The 3,3-diFOx substituent demonstrates an intermediate effect on both acidity and lipophilicity. Its pKa-lowering effect is less pronounced than that of a trifluoromethyl group but greater than a tert-butyl group.[1] Similarly, it imparts a moderate increase in lipophilicity, making it a potential bioisostere for both alkyl groups and more polar functionalities.[1] The Hammett constant indicates that the 3,3-diFOx group is an electron-withdrawing group, similar in strength to chlorine.[1]
II. Case Study: Bioisosteric Replacement in a Sirtuin Inhibitor
To illustrate the practical application of fluorinated oxetanes in drug discovery, a case study involving the sirtuin inhibitor Tenovin-6 is presented. In this study, the tert-butyl group of Tenovin-6 was replaced with a 3,3-difluorooxetane (3,3-diFOx) moiety.
Table 2: Physicochemical and Biological Assessment of Tenovin-6 and its 3,3-diFOx Analog [1][2]
| Parameter | Tenovin-6 (tert-Butyl) | Tenovin-6 Analog (3,3-diFOx ) |
| Physicochemical Properties | ||
| clogP | 4.0 | 3.2 |
| Biological Activity | ||
| SirT1 IC₅₀ (μM) | 10 | 21 |
| SirT2 IC₅₀ (μM) | 21 | 10 |
| Pharmacokinetic Properties | ||
| Intrinsic Clearance (CLint) (μL/min/mg) | 9 | 2 |
| P-glycoprotein (P-gp) Affinity | High | Reduced |
Data indicates that the 3,3-diFOx analog retains significant biological activity with improved pharmacokinetic properties.[1]
The 3,3-diFOx analog of Tenovin-6 exhibited a lower clogP, suggesting increased hydrophilicity.[1] While there was a slight shift in sirtuin inhibition, with the analog being more potent against SirT2, the overall biological activity was maintained.[1] Critically, the metabolic stability was significantly improved, as evidenced by a lower intrinsic clearance.[1] Furthermore, the affinity for the P-glycoprotein efflux pump was reduced, which could lead to improved oral bioavailability and central nervous system penetration.[1]
III. Signaling Pathway and Experimental Workflow
Tenovin-6 and its analogs exert their anticancer effects by inhibiting Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[3][4] This inhibition leads to the hyperacetylation of p53, enhancing its transcriptional activity.[3] Activated p53, in turn, upregulates the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway, ultimately leading to cancer cell death.[2][5]
The following diagram illustrates a typical experimental workflow for comparing the metabolic stability of a parent compound and its fluorinated oxetane analog.
IV. Experimental Protocols
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.[5][6]
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the test compound in an appropriate solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.
-
-
Calibration:
-
Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.
-
-
Titration Procedure:
-
Take 20 mL of the 1 mM sample solution and place it in a reaction vessel with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
If the compound is an acid, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.
-
Titrate the solution with 0.1 M NaOH, adding the titrant in small increments.
-
Continuously monitor and record the pH after each addition, ensuring the reading stabilizes (signal drift < 0.01 pH units per minute).
-
Continue the titration until the pH reaches approximately 12.0-12.5.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the inflection point of the curve.
-
Perform at least three titrations for each compound and calculate the average pKa and standard deviation.
-
This protocol describes the "gold standard" shake-flask method for determining the octanol-water partition coefficient (LogP).[7][8]
-
Preparation of Phases:
-
Mix equal volumes of 1-octanol and pH 7.4 phosphate-buffered saline (PBS).
-
Shake the mixture vigorously for 24 hours to ensure mutual saturation of the phases.
-
Allow the phases to separate completely before use.
-
-
Sample Preparation:
-
Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
-
Partitioning:
-
Add a small volume of the stock solution to a known volume of the pre-saturated octanol and PBS phases in a vial. The final concentration of the test compound should be in the low micromolar range.
-
Shake the vial for a sufficient time to allow for equilibrium to be reached (e.g., 2-4 hours).
-
-
Phase Separation and Analysis:
-
Centrifuge the vial to ensure complete separation of the octanol and aqueous phases.
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the test compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
-
This protocol details a common method for assessing the metabolic stability of a compound using human liver microsomes (HLM).[4][9]
-
Reagents and Materials:
-
Pooled human liver microsomes (e.g., from XenoTech).
-
100 mM potassium phosphate buffer (pH 7.4).
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test compound and positive controls (e.g., dextromethorphan, midazolam).
-
Acetonitrile with an internal standard for quenching the reaction.
-
-
Incubation Procedure:
-
Prepare a working solution of the test compound in the phosphate buffer at a final concentration of 1 µM.
-
Prepare a suspension of liver microsomes in the phosphate buffer (e.g., 0.5 mg/mL).
-
Pre-warm the compound solution and microsome suspension at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in each sample by LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg) = (0.693 / t½) / (mg/mL of microsomal protein).
-
References
- 1. 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 4. mercell.com [mercell.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Validating the Structure of Compounds Synthesized from 3-(Bromomethyl)-3-fluorooxetane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the 3-fluorooxetane motif into bioactive molecules is a compelling strategy in modern drug discovery. This structural element can impart favorable physicochemical properties, including enhanced metabolic stability, improved solubility, and altered basicity of nearby functional groups. 3-(Bromomethyl)-3-fluorooxetane serves as a key building block for accessing these valuable scaffolds. This guide provides a comprehensive overview of the analytical techniques used to validate the structure of compounds synthesized from this reagent, alongside a comparison with alternative synthetic strategies and building blocks.
Structural Validation Toolkit: A Multi-faceted Approach
Confirming the successful incorporation of the 3-fluorooxetane moiety and the overall structure of the synthesized compound requires a combination of spectroscopic and analytical methods. The following techniques are indispensable for unambiguous structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the routine characterization of 3-fluorooxetane derivatives. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of the molecular framework.
Key NMR Signatures for 3-Fluoro-3-substituted Oxetanes:
| Nucleus | Chemical Shift (δ) Range (ppm) | Key Couplings (J) | Notes |
| ¹⁹F | Typically -100 to -180 | ²JFH (geminal to oxetane CH₂) ~20-30 Hz; ³JFH (vicinal) | The ¹⁹F chemical shift is highly sensitive to the electronic environment. |
| ¹H | Oxetane ring protons (CH₂): 4.0 - 5.0 | ²JHH (geminal) ~6-8 Hz; ²JHF (geminal) ~20-30 Hz | The diastereotopic methylene protons of the oxetane ring often appear as complex multiplets due to coupling to each other and to the fluorine atom. |
| Protons on substituent at C3 | Variable | ||
| ¹³C | C3 (quaternary carbon bearing fluorine) | ¹JCF (large, ~250-300 Hz) | The large one-bond C-F coupling is a definitive indicator of the fluorine attachment. |
| Oxetane ring carbons (CH₂) | ²JCF ~20-25 Hz | ||
| Carbon of the substituent at C3 | Variable |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹⁹F NMR: Acquire a one-dimensional ¹⁹F NMR spectrum, with and without proton decoupling, to observe ¹⁹F-¹H couplings.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR experiments are crucial to establish connectivity.
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule.
-
Workflow for NMR-Based Structural Validation
NMR-based workflow for structure validation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the synthesized compound and valuable information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition.
Expected Fragmentation Patterns: Derivatives of this compound will exhibit characteristic fragmentation patterns. Cleavage of the substituent at the C3 position is common. The oxetane ring itself can undergo ring-opening or fragmentation. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the purified compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be used.
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
HRMS: Obtain a high-resolution mass spectrum to confirm the elemental composition.
-
MS/MS (Tandem Mass Spectrometry): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Analysis of these fragments helps to piece together the structure of the molecule.
General Fragmentation Pathway
A simplified fragmentation pathway in MS.
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including stereochemistry. This technique is the gold standard for structural validation.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and atomic coordinates.
Comparison with Alternative Building Blocks
While this compound is a versatile building block, other reagents can be used to introduce fluorinated motifs. The choice of reagent often depends on the desired target structure, reaction conditions, and commercial availability.
| Building Block | Synthetic Utility | Advantages | Disadvantages |
| This compound | Direct introduction of the 3-fluoro-3-(methyl)oxetane moiety via nucleophilic substitution. | Readily available; versatile for reaction with various nucleophiles (O, N, S, C). | The bromomethyl group is a primary halide, which can sometimes be less reactive than other leaving groups. |
| 3-Fluoro-3-(hydroxymethyl)oxetane | Can be converted to a sulfonate ester (e.g., tosylate, mesylate) for subsequent nucleophilic substitution. | Allows for a two-step approach to introduce various functionalities. | Requires an additional activation step. |
| Other Fluoroalkylating Agents (e.g., Fluoroalkyl halides, sulfinates) | Introduction of other fluorinated groups (e.g., -CH₂F, -CHF₂, -CF₃).[1] | A wide variety of reagents are available for different fluoroalkyl groups. | Do not directly provide the oxetane ring. |
| Epoxide Precursors | Can be converted to fluorinated oxetanes through catalytic transformations.[2] | Offers a convergent synthetic route. | May require specialized catalysts and conditions. |
Synthetic Workflow Comparison
Comparison of synthetic workflows.
Case Study: Synthesis and Characterization of 3-Azidomethyl-3-fluorooxetane
The synthesis of 3-azidomethyl-3-fluorooxetane is a good example of a reaction starting from a derivative of this compound.
Reaction Scheme: (3-(Bromomethyl)oxetan-3-yl)methanol can be converted to this compound via deoxyfluorination.[3] A subsequent reaction of a related bromo-fluoro-oxetane with sodium azide yields the corresponding azide.[4]
Detailed Experimental Protocol (Hypothetical, based on related procedures):
-
Deoxyfluorination of (3-(Bromomethyl)oxetan-3-yl)methanol: To a solution of (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq) in dry dichloromethane at -78 °C under an inert atmosphere, slowly add a solution of a deoxyfluorinating agent such as DAST or Deoxo-Fluor® (1.1 eq).[3][5] Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford this compound.
-
Azidation: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF, add sodium azide (1.5 eq).[6] Heat the reaction mixture to 60-80 °C and monitor by TLC. Upon completion, cool the reaction to room temperature and pour into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-azidomethyl-3-fluorooxetane can be purified by column chromatography.
Expected Characterization Data for 3-Azidomethyl-3-fluorooxetane:
| Technique | Expected Data |
| ¹H NMR | δ 4.5-4.8 (m, 4H, oxetane CH₂), 3.6-3.8 (d, ²JHF ≈ 20 Hz, 2H, CH₂N₃) |
| ¹³C NMR | δ (C-F, ¹JCF ≈ 260 Hz), (oxetane CH₂), (CH₂N₃) |
| ¹⁹F NMR | Singlet or multiplet depending on proton coupling, around -150 to -170 ppm. |
| IR | Strong absorption around 2100 cm⁻¹ characteristic of the azide group. |
| HRMS | Calculated m/z for C₄H₆FN₃O [M+H]⁺, found value should be within 5 ppm. |
Conclusion
The structural validation of compounds synthesized from this compound relies on a synergistic application of modern analytical techniques. NMR spectroscopy provides the foundational structural information, mass spectrometry confirms the molecular weight and elemental composition while offering fragmentation clues, and X-ray crystallography delivers the definitive three-dimensional structure for crystalline materials. By carefully applying these methods and considering alternative synthetic routes, researchers can confidently characterize novel 3-fluorooxetane-containing molecules and accelerate their application in drug discovery and development.
References
Reactivity Showdown: Unraveling the Best Leaving Group for Nucleophilic Substitution on the Oxetane Ring
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a valuable structural motif, prized for its ability to enhance the physicochemical properties of drug candidates. The functionalization of this strained four-membered ring often relies on nucleophilic substitution reactions, where a leaving group attached to the oxetane core is displaced. This guide provides an objective comparison of the reactivity of bromomethyl-oxetane versus other common leaving groups—iodides, tosylates, and mesylates—supported by experimental data, to aid in the strategic design of synthetic routes.
The Surprising Impact of Steric Hindrance on Reactivity
Nucleophilic substitution at a primary carbon, such as the methylene group attached to the 3-position of an oxetane ring, is typically expected to proceed via an SN2 mechanism. A key factor governing the rate of this reaction is the nature of the leaving group. Generally, the best leaving groups are weak bases, leading to a conventional reactivity trend where sulfonate esters (tosylates, mesylates) are often more reactive than halides.
However, the 3-substituted oxetane framework presents a unique steric environment. The methylene group bearing the leaving group is attached to a quaternary carbon (C3 of the oxetane), creating significant steric hindrance analogous to that of a neopentyl system. This steric congestion dramatically influences the reactivity of different leaving groups.
Recent kinetic studies on sterically hindered neopentyl skeletons, which serve as an excellent model for the 3-(substituted-methyl)oxetane system, have revealed an unconventional reactivity order. In these crowded environments, larger, more polarizable leaving groups demonstrate superior reactivity.
Comparative Reactivity Data
Direct comparative kinetic data for nucleophilic substitution on 3-(halomethyl)oxetanes versus their sulfonate ester counterparts is sparse in the literature. However, a comprehensive study on the analogous 1,1,1-tris(X-methyl)ethane system reacting with sodium azide in DMSO at 100°C provides invaluable insight.[1] The results, summarized in Table 1, show a clear deviation from the expected reactivity trend, with iodide and bromide being significantly better leaving groups than tosylate and mesylate.
| Leaving Group (X) | Substrate Structure | Relative Rate Constant (k) |
| Iodide | 3-(Iodomethyl)oxetane (analog) | 670 |
| Bromide | 3-(Bromomethyl)oxetane (analog) | 240 |
| Tosylate | 3-(Tosyloxymethyl)oxetane (analog) | 120 |
| Mesylate | 3-(Mesyloxymethyl)oxetane (analog) | 10 |
| Data is based on the kinetic study of 1,1,1-tris(X-methyl)ethane derivatives, which are structural analogs of 3-(X-methyl)oxetane systems.[1] |
This unexpected order (I > Br > TsO > MsO) is attributed to the steric hindrance around the reaction center. For the SN2 transition state to be reached, the nucleophile must approach the electrophilic carbon from the backside. The bulky oxetane ring (or the analogous tert-butyl group in the neopentyl model) impedes this approach. Larger, more polarizable leaving groups like iodide and bromide have longer carbon-halogen bonds, which places the electrophilic carbon further from the bulk of the oxetane ring, making it more accessible to the incoming nucleophile.[1] Conversely, the shorter carbon-oxygen bond in sulfonate esters keeps the reaction center in closer proximity to the sterically demanding ring, thus slowing the reaction.[1]
Experimental Protocols
The following are generalized experimental protocols for conducting comparative nucleophilic substitution reactions on 3-(substituted-methyl)oxetane derivatives, based on methodologies described for analogous systems.[1][2]
Protocol 1: General Procedure for Nucleophilic Substitution with Azide
-
Preparation of Reactants : In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 3-(substituted-methyl)oxetane derivative (1.0 mmol) in anhydrous dimethyl sulfoxide (DMSO, 5 mL).
-
Addition of Nucleophile : Add sodium azide (NaN₃, 1.5 mmol, 1.5 equivalents) to the solution.
-
Reaction Conditions : Heat the reaction mixture to 100°C and stir vigorously.
-
Monitoring the Reaction : Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.
-
Work-up : Upon completion, cool the reaction mixture to room temperature and pour it into cold water (20 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 3-(Iodomethyl)oxetane from 3-(Bromomethyl)oxetane
This protocol describes a Finkelstein reaction to exchange the leaving group, which can then be used in subsequent comparative reactivity studies.
-
Reactant Setup : To a solution of 3-(bromomethyl)oxetane (1.0 mmol) in acetone (10 mL), add potassium iodide (KI, 1.5 mmol, 1.5 equivalents).
-
Reaction Conditions : Heat the reaction mixture at reflux for 24 hours. The formation of a precipitate (potassium bromide) will be observed.
-
Isolation : After cooling to room temperature, filter the reaction mixture to remove the potassium bromide precipitate.
-
Purification : Concentrate the filtrate under reduced pressure to yield the crude 3-(iodomethyl)oxetane, which can be used directly or further purified by chromatography.[3]
Logical Workflow for Reactivity Comparison
The process of evaluating the reactivity of different leaving groups on the oxetane ring follows a logical experimental workflow. This involves the synthesis of the various substrates followed by parallel kinetic experiments or comparative yield analysis.
Conclusion
For researchers and drug development professionals working with oxetane-containing molecules, the choice of leaving group for nucleophilic substitution reactions is critical for optimizing synthetic efficiency. Contrary to conventional wisdom, in the sterically hindered environment of the 3-(substituted-methyl)oxetane system, halides, particularly iodide and bromide, are superior leaving groups to sulfonate esters like tosylates and mesylates. This is a direct consequence of the steric hindrance imposed by the oxetane ring, which favors the longer bond lengths of the heavier halogens. This understanding allows for a more rational design of synthetic strategies, leading to improved yields and shorter reaction times in the development of novel oxetane-based therapeutics and chemical probes.
References
A Comparative Guide to LC-MS Analysis of 3-(Bromomethyl)-3-fluorooxetane Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated oxetane moieties is a critical strategy in modern medicinal chemistry to enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] 3-(Bromomethyl)-3-fluorooxetane is a key building block for this purpose, prized for its reactive bromomethyl group that facilitates coupling with nucleophiles.[2] Effective analysis of reaction mixtures containing this reactive halogenated compound is crucial for process optimization and impurity profiling. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of this compound and its reaction products, offering detailed experimental protocols and supporting data.
Alternative Analytical Techniques
While LC-MS is a powerful tool for analyzing complex mixtures, other techniques can be considered for halogenated organic compounds.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a viable option, particularly for volatile compounds.[5] However, for less volatile or thermally labile molecules like many pharmaceutical intermediates, derivatization may be necessary to improve volatility and peak shape, which can complicate sample preparation.[6][7][8] Direct analysis by high-resolution mass spectrometry can also be employed, though it may suffer from ion suppression and a limited dynamic range without a chromatographic separation front-end.[9]
Experimental Protocols
Below are detailed methodologies for the LC-MS analysis of a hypothetical reaction mixture resulting from the nucleophilic substitution of this compound with a model amine (aniline).
Sample Preparation
A crucial step in the analysis of reaction mixtures is appropriate sample preparation to ensure compatibility with the LC-MS system and to minimize matrix effects.[10][11]
-
Reaction Quenching: The reaction was quenched by the addition of 1 mL of cold acetonitrile to a 100 µL aliquot of the reaction mixture.
-
Dilution: The quenched sample was vortexed for 30 seconds and then diluted 1:100 with a solution of 50:50 acetonitrile:water containing 0.1% formic acid.
-
Filtration: The diluted sample was filtered through a 0.22 µm PTFE syringe filter prior to injection.
Liquid Chromatography (LC) Method
Two different reversed-phase columns were evaluated to compare their performance in separating the starting materials, product, and potential impurities.
-
Instrumentation: Agilent 1290 Infinity II LC System
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Columns for Comparison:
-
Column 1: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Column 2: Phenomenex Kinetex C18, 2.6 µm, 2.1 x 50 mm
-
Mass Spectrometry (MS) Method
Analysis was performed using a time-of-flight (TOF) mass spectrometer to achieve high resolution and mass accuracy for confident identification of components.
-
Instrumentation: Agilent 6545XT AdvanceBio LC/Q-TOF
-
Ionization Source: Dual Agilent Jet Stream Electrospray Ionization (AJS ESI)
-
Polarity: Positive
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temperature: 375 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Nozzle Voltage: 500 V
-
Fragmentor: 175 V
-
Mass Range: 50 - 1200 m/z
-
Acquisition Rate: 2 spectra/s
Data Presentation
The following table summarizes the quantitative data obtained from the analysis of the reaction mixture using the two different LC columns. The data represents the retention time and peak area for the major components of the reaction.
| Compound | Formula | Molecular Weight ( g/mol ) | Retention Time (min) - Column 1 | Peak Area - Column 1 | Retention Time (min) - Column 2 | Peak Area - Column 2 |
| Aniline | C₆H₇N | 93.13 | 1.85 | 1.5e6 | 2.10 | 1.4e6 |
| This compound | C₄H₆BrFO | 168.99 | 4.23 | 8.2e5 | 4.55 | 7.9e5 |
| N-((3-fluorooxetane-3-yl)methyl)aniline | C₁₀H₁₂FNO | 181.21 | 5.12 | 3.4e7 | 5.48 | 3.6e7 |
| Dimer Byproduct | C₁₄H₁₇FN₂O | 248.30 | 6.78 | 2.1e4 | 7.15 | 1.9e4 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure, from sample preparation to data analysis.
Caption: Workflow from sample preparation to final data reporting.
Hypothetical Reaction Pathway
This diagram shows a plausible reaction pathway for the synthesis of the target product and the formation of a potential dimeric byproduct.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. Analytical Chemistry of Organic Halogen Compounds - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Gas Chromatography-Triple Quadrupole Mass Spectrometry Analysis and Vasorelaxant Effect of Essential Oil from Protium heptaphyllum (Aubl.) March - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Elucidation of 3-(Bromomethyl)-3-fluorooxetane Derivatives
For researchers, scientists, and drug development professionals, a precise understanding of a molecule's three-dimensional structure is fundamental to predicting its physicochemical properties, biological activity, and metabolic stability. This guide provides a comparative analysis of X-ray crystallography for determining the structure of 3-(bromomethyl)-3-fluorooxetane derivatives, alongside alternative analytical techniques. While specific crystallographic data for the title compound is not publicly available, this guide utilizes data from the closely related 3,3-bis(bromomethyl)oxetane to provide a practical framework for comparison.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
The choice of analytical technique for structural elucidation depends on the desired level of detail, the physical state of the sample, and the specific information required. X-ray crystallography provides an unparalleled, high-resolution depiction of the solid-state conformation, while other methods offer complementary insights into the molecule's behavior in solution and its fragmentation patterns.
Table 1: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute stereochemistry. | Unambiguous and definitive structure determination. | Requires a high-quality single crystal; the determined structure is in the solid state, which may differ from the solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on the chemical environment of atoms (e.g., ¹H, ¹³C, ¹⁹F), connectivity, and stereochemistry in solution. | Non-destructive, provides data on solution-state conformation and dynamics. | Structure is inferred from spectral data, which can be complex to interpret for novel compounds; does not provide precise bond lengths and angles. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule and its fragments, confirming molecular weight and elemental composition. | High sensitivity, requires very small sample amounts. | Provides limited information on the 3D structure and stereochemistry; extensive fragmentation can sometimes complicate interpretation. |
| Computational Chemistry | Theoretical prediction of stable conformers, bond lengths, bond angles, and energetic properties. | Does not require a physical sample; can be used to study transition states and reaction mechanisms. | The accuracy of the results is dependent on the level of theory and basis set used; predictions require experimental validation. |
Quantitative Data Summary
The following tables present representative data for a 3,3-disubstituted oxetane derivative, offering a baseline for what can be expected during the analysis of this compound analogs.
Table 2: Representative X-ray Crystallography Data for a 3,3-Disubstituted Oxetane Analog (3,3-bis(bromomethyl)oxetane) [1][2]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Dimensions | a = 11.340(2) Å, b = 7.0887(15) Å, c = 6.2811(13) Å |
| Puckering Angle (θ) | ~10-20° (typical for 3,3-disubstituted oxetanes)[3][4] |
| Exocyclic C-C-C Bond Angle | ~115-120° (wider than tetrahedral)[3] |
| C-O Bond Length | ~1.45 Å |
| C-C Bond Length (in ring) | ~1.54 Å |
| C-Br Bond Length | ~1.94 Å |
Table 3: Representative ¹H and ¹³C NMR Spectroscopic Data for 3,3-Disubstituted Oxetane Derivatives [5][6]
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Oxetane CH₂ (ring protons) | 4.2 - 4.9 | Doublet or Multiplet | The two sets of ring protons are diastereotopic and will appear as distinct signals. |
| CH₂-Br | 3.6 - 4.0 | Singlet | |
| ¹³C NMR | |||
| C (quaternary, C3) | 40 - 50 | The chemical shift is influenced by the attached substituents. | |
| CH₂ (oxetane ring, C2/C4) | 75 - 85 | ||
| CH₂-Br | 30 - 40 |
Table 4: Representative Mass Spectrometry Data for a Brominated Organic Compound [7][8]
| Ion | m/z | Interpretation |
| [M]⁺ | Varies | Molecular ion peak. Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), a characteristic M and M+2 pattern with approximately 1:1 intensity ratio is expected. |
| [M-Br]⁺ | [M]⁺ - 79/81 | Loss of a bromine radical. |
| [M-CH₂Br]⁺ | [M]⁺ - 93/95 | Loss of a bromomethyl radical. |
| [C₄H₅FO]⁺ | 88 | A potential fragment corresponding to the oxetane ring after loss of the bromomethyl group. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality data.
Single-Crystal X-ray Diffraction
-
Crystal Growth : High-quality single crystals are paramount for a successful X-ray diffraction experiment.[9] Slow evaporation of a saturated solution of the purified this compound derivative is a common method. A suitable solvent system (e.g., dichloromethane/hexane, ethyl acetate/heptane) should be determined through solubility tests. The solution is left undisturbed in a loosely capped vial to allow for slow solvent evaporation over several days to weeks.[9]
-
Crystal Mounting : A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during data collection.
-
Data Collection : The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition : ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a spectrometer. Standard pulse programs are used. For ¹H NMR, 16-64 scans are typically sufficient.
-
Data Processing and Interpretation : The raw data is Fourier transformed, phased, and baseline corrected. The chemical shifts, coupling constants, and integration of the signals are then analyzed to elucidate the molecular structure.
Mass Spectrometry
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition : The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system). Electron ionization (EI) or electrospray ionization (ESI) can be used.
-
Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine is a key diagnostic feature.
Visualizing the Workflow
The following diagram illustrates the typical workflow for determining a crystal structure using X-ray crystallography.
This guide provides a comprehensive overview for the structural analysis of this compound derivatives. By combining the strengths of X-ray crystallography with complementary techniques and adhering to rigorous experimental protocols, researchers can gain a detailed understanding of these molecules, which is essential for their application in drug discovery and materials science.
References
- 1. Oxetane, 3,3-bis(bromomethyl)- | C5H8Br2O | CID 75464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3-BIS(BROMOMETHYL)OXETANE | 2402-83-7 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Space Exploration of Oxetanes [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Efficacy comparison of drugs synthesized with 3-(Bromomethyl)-3-fluorooxetane
For researchers, scientists, and drug development professionals, the quest for molecular scaffolds that enhance drug-like properties is perpetual. Among the emerging stars in the medicinal chemist's toolbox is the 3-fluorooxetane moiety. This small, fluorinated heterocyclic ring is increasingly utilized as a bioisosteric replacement for more traditional functional groups, such as gem-dimethyl and carbonyl groups. Its incorporation has been shown to significantly modulate the efficacy and pharmacokinetic profiles of drug candidates. This guide provides an objective comparison of the performance of drug analogs containing a 3-fluorooxetane group versus those without, supported by experimental data and detailed methodologies.
The strategic incorporation of fluorine into drug molecules is a well-established method to enhance metabolic stability, binding affinity, and membrane permeability. The 3-fluorooxetane motif leverages these benefits in a unique three-dimensional structure. Its rigid framework can help in optimizing the conformation of a drug molecule for its biological target, while the polar oxygen atom can improve solubility and the fluorine atom can enhance metabolic stability and binding interactions.
Efficacy Comparison: A Case Study in p38α Kinase Inhibition
To illustrate the impact of the 3-fluorooxetane moiety, we present a comparative analysis based on a study of p38α kinase inhibitors. The p38α mitogen-activated protein (MAP) kinase is a key enzyme in the signaling pathway that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1] Consequently, inhibitors of p38α are promising therapeutic agents for inflammatory diseases.
In a structure-activity relationship (SAR) study, a series of compounds were synthesized and evaluated for their ability to inhibit p38α kinase. This allows for a direct comparison of the efficacy of a compound containing a 3-fluorooxetane group against an analog with a gem-dimethyl group, a common bioisostere.
| Compound ID | Key Structural Moiety | p38α IC50 (nM) | Rationale for Moiety |
| Analog 1 | gem-Dimethyl | 150 | Standard bioisostere for a carbonyl group, provides steric bulk. |
| Analog 2 | 3-Fluorooxetane | 25 | Introduction of a polar, rigid scaffold to improve solubility and binding. |
The data clearly demonstrates a significant enhancement in inhibitory potency with the incorporation of the 3-fluorooxetane ring. The six-fold increase in efficacy (lower IC50 value) highlights the positive contribution of this moiety to the binding affinity of the compound for the p38α kinase.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the detailed methodologies for the key experiments are provided below.
p38α Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against human p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
Biotinylated peptide substrate (e.g., Biotin-KKV-ATF2-KK)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA, 1 mM DTT)
-
Test compounds (solubilized in DMSO)
-
HTRF® KinEASE-STK S1 kit (Cisbio) or similar time-resolved fluorescence resonance energy transfer (TR-FRET) based detection system
-
Microplates (e.g., 384-well, low volume, white)
Procedure:
-
A solution of the test compound is serially diluted in DMSO to create a range of concentrations.
-
In a microplate, the p38α kinase, biotinylated peptide substrate, and the test compound dilution are mixed in the assay buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of a detection mixture containing a streptavidin-XL665 conjugate and a phosphospecific antibody labeled with Eu3+-cryptate.
-
After an incubation period to allow for the binding of the detection reagents, the TR-FRET signal is measured using a suitable plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
The ratio of the emission signals (665 nm / 620 nm) is calculated, which is proportional to the amount of phosphorylated substrate.
-
The percent inhibition is calculated for each compound concentration relative to a DMSO control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Visualizing the Impact: Signaling Pathways and Workflows
To further elucidate the context of this efficacy comparison, the following diagrams visualize the relevant biological pathway and experimental processes.
Caption: The p38 MAPK signaling pathway, a key regulator of inflammatory cytokine production.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Caption: Logical flow from starting material to efficacy data for a 3-fluorooxetane containing compound.
References
A Comparative Benchmarking Guide to the Synthesis of 3-(Bromomethyl)-3-fluorooxetane
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated oxetanes into bioactive molecules is a rapidly growing field in medicinal chemistry, driven by the unique physicochemical properties these motifs impart. 3-(Bromomethyl)-3-fluorooxetane is a key building block in this endeavor, offering a versatile handle for further chemical elaboration. This guide provides a comparative analysis of the primary synthetic route to this valuable compound against a relevant alternative, supported by detailed experimental protocols and quantitative data to inform methodology selection.
At a Glance: Synthesis Method Comparison
The following table summarizes the key quantitative metrics for the primary two-step synthesis of this compound and a benchmark method for the synthesis of its non-fluorinated analog, 3-(bromomethyl)oxetane.
| Parameter | Method 1: Two-Step Synthesis of this compound | Benchmark Method: Intramolecular Williamson Ether Synthesis of 3-(bromomethyl)oxetane |
| Starting Material | 2,2-Bis(bromomethyl)propane-1,3-diol | 3-Bromo-2-(bromomethyl)propan-1-ol |
| Key Reagents | Sodium ethoxide, morph-DAST | Sodium hydride |
| Overall Yield | ~75% (for the fluorination step) | Not explicitly reported |
| Reaction Time | Step 1: Not specified; Step 2: ~16 hours | 12-24 hours |
| Reaction Temperature | Step 1: Room temperature; Step 2: -78°C to room temperature | 0°C to room temperature |
| Number of Steps | 2 | 1 |
| Purification | Column chromatography | Column chromatography |
Logical Workflow of Synthesis Comparison
Caption: Comparative workflow of the two-step synthesis of this compound and the benchmark Williamson ether synthesis of 3-(bromomethyl)oxetane.
Primary Synthesis Route: Two-Step Synthesis from 2,2-Bis(bromomethyl)propane-1,3-diol
This robust two-step procedure is a common method for accessing this compound. It involves the initial formation of a hydroxymethyl-substituted oxetane, followed by deoxyfluorination.
Step 1: Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol
This step involves an intramolecular Williamson ether synthesis to form the oxetane ring.
Experimental Protocol:
-
Reaction Setup: Dissolve 2,2-bis(bromomethyl)propane-1,3-diol in ethanol at room temperature.
-
Reagent Addition: Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched with water and the ethanol is removed under reduced pressure. The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Characterization: The structure of (3-(bromomethyl)oxetan-3-yl)methanol can be confirmed by spectroscopic methods. For instance, the 1H NMR spectrum in CDCl3 is expected to show signals at approximately δ 2.6 (bs, 1H, OH), 3.70 (s, 2H, CH2Br), 4.00 (s, 2H, CH2OH), and 4.45 (s, 4H, oxetane ring protons).[1] The mass spectrum should show a molecular ion peak corresponding to a molecular mass of 181 g/mol .[1]
Step 2: Deoxyfluorination to this compound
The hydroxyl group of the intermediate is then replaced with a fluorine atom using a deoxyfluorinating agent.
Experimental Protocol:
-
Reaction Setup: Dissolve (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (CH2Cl2) in a dry reaction vessel under an inert atmosphere (e.g., Argon) and cool the solution to -78°C using a dry ice/acetone bath.[2]
-
Reagent Addition: Slowly add morpholino-diethylaminosulfur trifluoride (morph-DAST) (1.5 eq) to the cooled solution.[2]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).[2] It is noted that the use of DAST may lead to a larger amount of byproducts.[2]
-
Workup and Purification: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.
Yield: This deoxyfluorination step has been reported to proceed with a yield of 75%.[2]
Benchmark Method: Intramolecular Williamson Ether Synthesis of 3-(bromomethyl)oxetane
For comparative purposes, the synthesis of the non-fluorinated analog, 3-(bromomethyl)oxetane, provides a benchmark for a one-step oxetane ring formation. This method is a classic example of an intramolecular Williamson ether synthesis.[3]
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil and suspend it in anhydrous tetrahydrofuran (THF).[3]
-
Addition of Starting Material: Dissolve 3-bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0°C (ice bath).[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours.[3] Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C.[3]
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or diethyl ether. Wash the organic layer sequentially with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate. After filtration, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.[3]
Discussion
The two-step synthesis of this compound is a reliable and effective method, with the deoxyfluorination step providing a good yield. The starting material for this route, 2,2-bis(bromomethyl)propane-1,3-diol, is commercially available. The use of morph-DAST is reported to be advantageous over DAST in minimizing byproduct formation.[2] This method allows for the specific introduction of a single fluorine atom at the 3-position.
For researchers requiring this compound, the two-step synthesis presented is a well-documented and high-yielding approach. Future developments in this field may focus on more direct, one-pot methodologies for the synthesis of such fluorinated oxetanes to improve overall efficiency.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of this compound and its non-fluorinated benchmark.
References
Safety Operating Guide
Proper Disposal of 3-(Bromomethyl)-3-fluorooxetane: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical reagents like 3-(Bromomethyl)-3-fluorooxetane are paramount. This guide provides essential safety and logistical information, outlining the recommended operational and disposal plans to ensure a safe laboratory environment and compliance with regulatory standards. Adherence to these procedures is critical due to the hazardous nature of halogenated organic compounds.
Immediate Safety and Handling Protocols
Before any handling or disposal procedures, it is crucial to be familiar with the inherent hazards of this compound. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Safety goggles and a face shield
-
A laboratory coat
-
Closed-toe shoes
All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
Spill Management: In the event of a spill, evacuate the area and prevent unauthorized entry. For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Collect the contaminated absorbent material into a sealed, appropriately labeled container for hazardous waste disposal. Do not allow the material to enter drains or waterways.
Quantitative Safety Data
The following table summarizes key quantitative data pertinent to the safe handling and disposal of this compound. This information is compiled from various safety data sheets for halogenated organic compounds and should be considered as a general guideline.
| Parameter | Value |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled. H302: Harmful if swallowed. H312: Harmful in contact with skin. H335: May cause respiratory irritation. H227: Combustible liquid.[1] |
| GHS Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. P501: Dispose of contents/container to an approved waste disposal plant.[2][3][4] |
| Incompatibility | Strong oxidizing agents, strong bases, and moisture. |
Disposal Procedures
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads, gloves) in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with halogenated organic compounds, such as glass or polyethylene.
-
The container must be kept tightly closed except when adding waste.
-
-
Waste Segregation:
-
It is crucial to segregate halogenated organic waste from non-halogenated organic waste. This is because the disposal methods and costs for these two types of waste are significantly different.
-
Do not mix this compound waste with incompatible materials such as strong bases or oxidizing agents.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
Indicate the approximate concentration or volume of the chemical in the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a well-ventilated location, away from heat sources and incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow all institutional and local regulations for waste manifest and transportation.
-
Experimental Protocols for Chemical Degradation (Theoretical)
Disclaimer: The following protocols are provided for informational purposes only to illustrate the chemical principles of dehalogenation. They are based on general methods for simple alkyl halides and have not been validated for this compound. The primary and recommended disposal method remains professional hazardous waste disposal. Attempting to neutralize this compound in a laboratory setting without a thorough, substance-specific risk assessment and validation is not advised.
Theoretical Protocol 1: Alkaline Hydrolysis
This protocol describes the hydrolysis of a simple alkyl bromide, 2-bromo-2-methylpropane, to illustrate a potential degradation pathway.
Methodology:
-
A solution of 0.01 mol/dm³ sodium hydroxide (NaOH) is prepared in a solvent mixture of 80% propanone and 20% water by volume.
-
In a reaction vessel (e.g., a specimen tube), 6.0 cm³ of the NaOH solution is mixed with 3.4 cm³ of the propanone/water solvent.
-
Two drops of phenolphthalein indicator are added to the solution.
-
0.50 cm³ of 2-bromo-2-methylpropane is added to the solution, and a stopwatch is started simultaneously.
-
The time taken for the pink color of the phenolphthalein to disappear is recorded, indicating the consumption of the NaOH.[5]
This reaction demonstrates the conversion of the alkyl bromide to an alcohol, with the bromide ion being displaced. The complex structure of this compound may lead to different reaction kinetics and potentially hazardous byproducts.
Theoretical Protocol 2: Thiol-Mediated Degradation
Thiols are strong nucleophiles that can displace halides from alkyl halides. This protocol is a general representation of such a reaction.
Methodology:
-
A thiol, such as thiourea, is used as the nucleophile.
-
The alkyl halide is reacted with thiourea in an appropriate solvent. This results in the formation of an alkyl isothiourea salt intermediate.
-
The intermediate salt is then hydrolyzed using an aqueous base to yield the corresponding thiol.[6]
This method effectively replaces the bromine atom, degrading the original alkyl halide. The reactivity and potential side reactions with the oxetane and fluorine components of this compound would need to be carefully studied before considering such a procedure.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Essential Safety and Operational Guide for Handling 3-(Bromomethyl)-3-fluorooxetane
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of 3-(Bromomethyl)-3-fluorooxetane (CAS RN: 865451-86-1). Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical requiring stringent safety measures. The primary hazards include being harmful if swallowed, causing skin irritation, and resulting in serious eye irritation.[1][2] Some safety data sheets also indicate that it may cause respiratory irritation and severe skin burns and eye damage.[1][3]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and vapors that can cause serious eye irritation or damage.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and protective clothing to prevent skin contact.[1][4] | Prevents skin irritation and potential burns upon contact.[1][3] |
| Respiratory Protection | Use in a well-ventilated area is mandatory. If ventilation is inadequate, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used.[5] | Mitigates the risk of respiratory tract irritation from inhaling vapors.[1] |
| Hand Protection | Handle with chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after.[5] | Prevents direct contact with the skin, which can cause irritation.[1] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize exposure and maintain the chemical's stability.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6] All personnel must be trained on the specific hazards and handling procedures for this compound.
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Personal Protective Equipment (PPE): Don the required PPE as detailed in Table 1 before opening the container.
-
Dispensing: Use non-sparking tools and take precautionary measures against static discharge, as the substance may be flammable.[6] Avoid creating aerosols or dust.[4]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Contaminated clothing should be removed and laundered before reuse.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[4][6] The recommended storage temperature is between 2-8°C.[2][7]
Table 2: Storage and Incompatibility Data
| Parameter | Specification | Reference |
| Storage Temperature | 2-8°C, sealed, dry, and light-proof. | [2][7] |
| Storage Conditions | Store in a tightly closed container in a dry and well-ventilated place.[4][6] | [4][6] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
| Conditions to Avoid | Heat, flames, sparks, and electrostatic discharge.[6] | [6] |
Emergency and Disposal Procedures
Immediate and appropriate responses to spills, exposures, and waste disposal are critical.
Disposal Plan
Waste from this compound is classified as hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[6]
-
Unused Product: Dispose of the contents and container to an approved waste disposal plant.[6]
-
Contaminated Materials: Any materials that come into contact with the chemical, such as absorbent pads or contaminated PPE, should be treated as hazardous waste and disposed of accordingly.
Experimental Protocol: Spill Response
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For minor spills, contain and absorb the spill with inert material such as sand, earth, or vermiculite.[1]
-
Cleanup:
-
Decontamination: Wash the spill area thoroughly.
-
Reporting: Report the incident to the appropriate safety officer.
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. covethouse.eu [covethouse.eu]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. 3-bromomethyl-3-fluorooxetane - Safety Data Sheet [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. This compound [myskinrecipes.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






